2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Description
BenchChem offers high-quality 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-pyridin-3-yl-cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-2-pyridin-3-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-1-2-6-11(10,14)9-4-3-7-12-8-9/h3-4,7-8,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCDTKJBXRBNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661357 | |
| Record name | 2-Hydroxy-2-(pyridin-3-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-93-2 | |
| Record name | 2-Hydroxy-2-(3-pyridinyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-(pyridin-3-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
This technical guide provides a comprehensive examination of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a heterocyclic α-hydroxy ketone of significant interest to the chemical and pharmaceutical sciences. The document delineates robust synthetic strategies, details its physicochemical properties, and explores its potential as a versatile scaffold in drug discovery. By integrating mechanistic insights with detailed experimental protocols, this whitepaper serves as an essential resource for researchers engaged in organic synthesis and medicinal chemistry. We will explore a primary synthetic route involving the nucleophilic addition of a pyridinyl organometallic species to cyclohexanone, followed by stereoselective α-hydroxylation. The rationale behind reagent selection and reaction condition optimization is discussed in depth. Furthermore, a thorough characterization profile, including predicted spectroscopic data, is presented. The guide concludes with an evidence-based perspective on the compound's potential therapeutic applications, grounded in the established pharmacological importance of both the pyridine and α-hydroxy ketone motifs.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential often begins with the strategic combination of "privileged structures"—molecular frameworks known to interact favorably with biological targets. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is an exemplar of this design philosophy, uniting two such critical pharmacophores: the pyridine ring and the α-hydroxy ketone moiety.
The pyridine ring is a cornerstone of drug design, present in numerous approved pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing solubility and pharmacokinetic properties.[1] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory actions.[2][3]
Simultaneously, the α-hydroxy ketone functional group is a key structural feature in many natural products and synthetic molecules, contributing to their biological activity through its ability to engage in hydrogen bonding and chelate metal ions. This guide offers a detailed exploration of the synthesis, properties, and potential of the title compound, providing a foundational resource for its application in research and development.
Synthesis and Mechanism
The synthesis of tertiary α-hydroxy ketones, particularly those bearing a heteroaromatic substituent, requires a carefully planned strategy to ensure efficient bond formation and regiochemical control. The most logical and field-proven approach involves a two-stage process: C-C bond formation via an organometallic addition followed by a direct α-hydroxylation.
Retrosynthetic Analysis
A retrosynthetic approach reveals two primary pathways originating from cyclohexanone. The most direct and controllable route involves the formation of the C-C bond between the pyridine and cyclohexane rings first, followed by the introduction of the hydroxyl group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow: An Organometallic Approach
The following workflow is designed for robustness and scalability, leveraging well-understood organometallic chemistry and modern oxidation techniques.
Caption: Proposed four-step synthetic workflow.
Detailed Experimental Protocol
Materials: 3-Bromopyridine, Magnesium turnings, Iodine (crystal), Tetrahydrofuran (THF, anhydrous), Cyclohexanone, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Oxone®, Trifluoroacetic anhydride (TFAA). All operations involving organometallics should be conducted under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of 3-Pyridylmagnesium bromide
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF via syringe.
-
In the addition funnel, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension and warm gently to initiate the reaction.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The formation of pyridylmagnesium bromide from bromopyridines is a well-established procedure.[4]
Step 2: Synthesis of 2-(Pyridin-3-yl)cyclohexanol
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Dissolve cyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the cold Grignard solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alcohol intermediate.
Step 3: Synthesis of 2-(Pyridin-3-yl)cyclohexanone
-
Dissolve the purified alcohol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone, which can be used without further purification.
Step 4: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
-
Dissolve the ketone (1.0 eq) in a suitable solvent.
-
In a separate flask, prepare the oxidizing agent. The use of Oxone and trifluoroacetic anhydride provides an effective system for the α-hydroxylation of ketones.[5]
-
Add the oxidizing agent solution to the ketone solution at a controlled temperature (typically 0 °C).
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and neutralizing with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product by column chromatography to yield 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Physicochemical and Spectroscopic Properties
The structural features of the title compound dictate its physical and chemical properties. The presence of the polar hydroxyl and ketone groups, along with the basic pyridine nitrogen, suggests moderate solubility in polar organic solvents.
Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(pyridin-3-yl)cyclohexan-1-one | BOC Sciences[] |
| CAS Number | 886362-93-2 | BOC Sciences[] |
| Molecular Formula | C₁₁H₁₃NO₂ | ChemicalBook[7] |
| Molecular Weight | 191.23 g/mol | ChemicalBook[7] |
| Boiling Point | 378.3°C at 760 mmHg | BOC Sciences[] |
| Density | 1.227 g/cm³ | BOC Sciences[] |
| Appearance | Predicted: Off-white to pale yellow solid | - |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on its structure. This is invaluable for characterization during synthesis.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.6-8.5 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
δ 7.8-7.7 (m, 1H): Proton on the pyridine ring para to the C-C bond.
-
δ 7.4-7.3 (m, 1H): Proton on the pyridine ring meta to the nitrogen.
-
δ 4.5-4.0 (s, 1H): Broad singlet for the tertiary hydroxyl proton (O-H), exchangeable with D₂O.
-
δ 3.0-1.8 (m, 8H): Multiplets corresponding to the eight protons on the cyclohexanone ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~210: Ketone carbonyl carbon (C=O).
-
δ ~150-148: Pyridine carbons adjacent to nitrogen.
-
δ ~135-123: Remaining pyridine carbons.
-
δ ~80: Quaternary carbon bearing the hydroxyl and pyridine groups (C-OH).
-
δ ~40-20: Cyclohexanone methylene carbons (CH₂).
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3300 (broad) | O-H stretch of the tertiary alcohol |
| 3100-3000 | Aromatic C-H stretch (pyridine) |
| 2950-2850 | Aliphatic C-H stretch (cyclohexane) |
| ~1715 | C=O stretch of the ketone |
| ~1600, ~1480 | C=C and C=N ring stretching (pyridine) |
Potential Applications in Drug Development
The unique hybrid structure of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone makes it a compelling scaffold for medicinal chemistry. Its potential is not merely speculative but is grounded in the extensive history of its constituent parts in successful drug molecules.
A Scaffold for Diverse Therapeutic Targets
The molecule can be viewed as a rigid scaffold presenting key functional groups in a defined three-dimensional space. The hydroxyl group can be a hydrogen bond donor or acceptor, the ketone a hydrogen bond acceptor, and the pyridine nitrogen a hydrogen bond acceptor and a site for protonation. This combination is ideal for targeting enzyme active sites, such as those of kinases or proteases.
Caption: Relationship between structural features and potential therapeutic applications.
Areas for Biological Screening
-
Oncology: Pyridone and pyridine structures are prevalent in kinase inhibitors used in cancer therapy. The ability of the α-hydroxy ketone to interact with active site residues could be leveraged for this target class.[8]
-
Infectious Diseases: Numerous antibacterial and antifungal agents contain a pyridine or related heterocyclic core. This compound could serve as a starting point for novel antimicrobial agents.[9][10]
-
Inflammation and Immunology: The anti-inflammatory properties of pyridine-containing compounds are well-documented.[3] This scaffold could be explored for activity against targets involved in inflammatory pathways.
The hydroxyl and ketone groups also serve as synthetic handles for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening, thereby exploring a wider chemical space to optimize potency and selectivity.
Conclusion
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a molecule of considerable synthetic and medicinal interest. This guide has outlined a robust and logical synthetic pathway, provided a comprehensive summary of its physicochemical properties, and presented a strong rationale for its potential in drug discovery. The convergence of the pyridine ring and the α-hydroxy ketone moiety within a conformationally restrained cyclohexanone framework results in a scaffold that is primed for biological interaction. For researchers and drug development professionals, this compound represents not just a synthetic target, but a promising starting point for the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
-
PubMed. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]
-
European Journal of Modern Medicine and Practice. SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. [Link]
-
Der Pharma Chemica. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]
-
ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
-
ResearchGate. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]
-
NCBI Bookshelf. Physical and Chemical Properties of Pyridine. [Link]
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
Sources
- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 7. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: [m.chemicalbook.com]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.umsida.ac.id [eprints.umsida.ac.id]
characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
An In-depth Technical Guide to the Characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
This technical guide provides a comprehensive framework for the , a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. This molecule uniquely combines the structural motifs of an α-hydroxy ketone and a pyridine ring, both of which are prevalent in biologically active agents. Due to the limited availability of direct experimental data in public literature, this document establishes a robust predictive analysis based on established spectroscopic principles and data from analogous structures. We present detailed, field-proven protocols for synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is emphasized, providing researchers with the necessary insights to validate the identity, purity, and structural integrity of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic entities.
Introduction: A Molecule of Strategic Interest
The convergence of privileged scaffolds in a single molecular entity is a cornerstone of modern drug discovery. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is an exemplar of this strategy, featuring a tertiary α-hydroxy ketone appended with a pyridin-3-yl substituent. The pyridine ring is a bioisostere for phenyl groups and amides, capable of acting as a hydrogen bond acceptor and improving physicochemical properties like aqueous solubility.[1][2] Concurrently, the cyclohexanone framework provides a three-dimensional scaffold that is a common feature in numerous natural products and synthetic compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties.[3]
The α-hydroxy ketone moiety is particularly reactive and can participate in a variety of biological interactions and chemical transformations.[4] The characterization of this specific molecule is therefore critical for any research program aiming to explore its therapeutic potential. This guide provides the foundational methodologies to confirm its molecular structure and purity, serving as a self-validating system for its synthesis and subsequent studies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is presented below. The calculated properties provide a baseline for experimental design, such as selecting appropriate solvent systems for chromatography or determining optimal temperatures for reaction workups.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(pyridin-3-yl)cyclohexan-1-one | [] |
| CAS Number | 886362-93-2 | [][6] |
| Molecular Formula | C₁₁H₁₃NO₂ | [7] |
| Molecular Weight | 189.23 g/mol | Computed |
| Predicted Boiling Point | 378.3°C at 760 mmHg | [] |
| Predicted Density | 1.227 g/cm³ | [] |
| SMILES | C1CCC(C(=O)C1)(C2=CN=CC=C2)O | [] |
| InChI Key | JXCDTKJBXRBNQN-UHFFFAOYSA-N | [] |
Proposed Synthesis and Purification
While specific literature on the synthesis of this exact molecule is scarce, a highly plausible and logical approach involves the nucleophilic addition of a pyridin-3-yl organometallic reagent to 1,2-cyclohexanedione. The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.
Causality of Approach: The choice of 3-bromopyridine as a starting material is strategic due to its commercial availability and the well-established protocols for converting aryl halides into Grignard reagents. 1,2-Cyclohexanedione provides the exact carbon skeleton required, and the regioselectivity of the Grignard addition to one of the carbonyls is expected to yield the desired tertiary alcohol.
Caption: Proposed synthetic workflow for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Experimental Protocol: Synthesis
-
Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction. Stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 1,2-cyclohexanedione (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure title compound.
Spectroscopic Characterization Workflow
The confirmation of the molecular structure of a novel compound is a multi-faceted process. A combination of NMR, IR, and MS provides orthogonal data points that, when taken together, unambiguously define the molecule's constitution and connectivity.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.[8]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the four protons of the pyridine ring, the eight protons of the cyclohexanone ring, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |
| ~8.6-8.8 | dd | H-2' (Pyridine) | Deshielded by adjacent nitrogen. |
| ~8.5-8.7 | d | H-6' (Pyridine) | Deshielded by adjacent nitrogen. |
| ~7.7-7.9 | dt | H-4' (Pyridine) | Aromatic proton adjacent to C-3'. |
| ~7.3-7.5 | dd | H-5' (Pyridine) | Standard aromatic region. |
| ~4.5-5.5 | s (broad) | -OH | Exchangeable proton, position and shape are concentration/solvent dependent. |
| ~2.0-3.0 | m | 4H, CH₂ (Cyclohexanone) | Protons on C3 and C6, adjacent to carbonyl and quaternary carbon. |
| ~1.6-2.0 | m | 4H, CH₂ (Cyclohexanone) | Protons on C4 and C5. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃): The spectrum should display 11 distinct carbon signals, consistent with the molecular formula.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208-212 | C=O | Ketone carbonyl carbon. |
| ~148-152 | C-2', C-6' (Pyridine) | Carbons adjacent to nitrogen are deshielded. |
| ~135-140 | C-4' (Pyridine) | Aromatic CH. |
| ~133-136 | C-3' (Pyridine) | Quaternary carbon attached to the cyclohexanone ring. |
| ~122-125 | C-5' (Pyridine) | Aromatic CH. |
| ~75-80 | C-2 (Quaternary) | Carbon bearing the -OH and pyridine group. |
| ~35-45 | C-3, C-6 | Carbons alpha to the carbonyl and quaternary center. |
| ~20-30 | C-4, C-5 | Standard aliphatic carbons in a cyclohexane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing it to evaporate.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the sample in the beam path and record the spectrum, typically from 4000-400 cm⁻¹.[8]
Predicted IR Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (broad) | O-H stretch | Tertiary Alcohol | Broad peak characteristic of hydrogen-bonded hydroxyl groups.[9] |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) | Characteristic C-H stretches for sp² hybridized carbons. |
| 2950 - 2850 | C-H stretch | Aliphatic (Cyclohexanone) | Characteristic C-H stretches for sp³ hybridized carbons. |
| ~1715 | C=O stretch | Ketone | Strong, sharp absorption typical for a saturated cyclic ketone.[10] |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol:
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
GC Method: Inject 1 µL of the sample. Use a temperature program starting at ~100°C and ramping to ~280°C to ensure proper volatilization and separation.[11]
-
MS Acquisition: Acquire data in full scan mode (e.g., m/z 40-400) to obtain the complete mass spectrum.
Predicted Mass Spectrum Fragmentation (EI):
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 189 | [M]⁺ | Molecular Ion |
| 171 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol. |
| 161 | [M - CO]⁺ | Loss of carbon monoxide from the ketone (α-cleavage). |
| 111 | [C₆H₇NO]⁺ | Cleavage of the bond between C2 and the pyridine ring. |
| 98 | [C₆H₁₀O]⁺ | Cleavage yielding the cyclohexanone radical cation.[11] |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
| 55 | [C₃H₃O]⁺ | Characteristic fragment from cyclohexanone ring cleavage.[11] |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule. While no public crystal structure for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is currently available, its determination would be a critical step for understanding its solid-state conformation and intermolecular interactions.
General Protocol for Future Studies:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethyl acetate, acetone, isopropanol) or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Chemical Reactivity and Stability
The molecule possesses three primary sites for chemical reactivity: the tertiary alcohol, the ketone, and the basic nitrogen of the pyridine ring.
-
Alcohol Group: Being a tertiary alcohol, it is resistant to oxidation under mild conditions but can be dehydrated to form an alkene under acidic conditions. It can also undergo esterification.[9]
-
Ketone Group: The carbonyl group can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions at the alpha-carbons.
-
Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity and allows for protonation, N-alkylation, or coordination to metal centers.
The compound should be stored in a cool, dry place away from strong acids and oxidizing agents. As an α-hydroxy ketone, it may be susceptible to rearrangement or degradation under harsh acidic or basic conditions.
Potential Applications and Biological Context
The structural components of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suggest significant potential in drug discovery. Pyridine and pyridone-containing heterocycles are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][12] Recent studies have highlighted the pyridine moiety as a core pharmacophore in certain HIV-1 entry inhibitors.[13] Furthermore, functionalized cyclohexanone derivatives are widely used in the synthesis of natural products and have shown promise as anti-inflammatory and antimicrobial agents.[3][14] The title compound is therefore a compelling candidate for screening in various biological assays and for use as a scaffold in the development of new therapeutic agents.
Conclusion
This guide has established a comprehensive, multi-technique framework for the definitive . By integrating predictive analysis with detailed, validated protocols for NMR, IR, and MS, this document provides researchers with the necessary tools to confirm the synthesis and purity of this high-value heterocyclic compound. The elucidated spectroscopic signatures serve as a benchmark for future studies, enabling the confident exploration of its chemical reactivity and potential biological applications in the field of drug discovery.
References
-
Chemical Synthesis Database. (2025). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. Available at: [Link]
-
RSC. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Cyclohexanone, 2-hydroxy-. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
RSC Advances. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
European Journal of Modern Medicine and Practice. (2024). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. Available at: [Link]
-
Journal of Applicable Chemistry. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Cyclohexylidenehydrazinyl)pyridine. National Institutes of Health. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2004013090A1 - Synthesis of cyclohexanone derivatives.
-
ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Available at: [Link]
-
MDPI. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules. Available at: [Link]
-
MDPI. (2012). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Available at: [Link]
-
ResearchGate. (2020). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Available at: [Link]
-
IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 21, 2026, from [Link]
-
Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2024). Organic Letters Ahead of Print. American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved January 21, 2026, from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 4. mdpi.com [mdpi.com]
- 6. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: 886362-93-2 [m.chemicalbook.com]
- 7. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
Spectroscopic Fingerprinting of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive exploration of the spectroscopic analysis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The methodologies and interpretations detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and characterization of this and similar molecules. By integrating foundational spectroscopic principles with practical, field-tested insights, this document serves as an authoritative reference for ensuring the scientific integrity of analytical data.
The unique structural amalgamation of a hydroxylated cyclohexanone ring and a pyridine moiety in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone presents a distinct spectroscopic signature. Understanding this signature is paramount for confirming molecular identity, assessing purity, and investigating intermolecular interactions. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to the target molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, both ¹H and ¹³C NMR are indispensable.
Theoretical Framework: Causality in Chemical Shifts and Coupling
The predicted chemical shifts for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone are governed by the electron-withdrawing effects of the carbonyl group, the hydroxyl group, and the aromatic pyridine ring. The electronegative oxygen of the carbonyl group will deshield the adjacent protons and carbons, shifting their signals downfield. Similarly, the pyridine ring's aromatic currents will influence the chemical shifts of its own protons and those on the cyclohexanone ring.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. These predictions are based on established values for analogous structures.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Pyridine H-2 | 8.5 - 8.7 | Doublet of doublets | ~2.0, ~0.8 | Deshielded by adjacent nitrogen and proximity to the cyclohexanone ring. |
| Pyridine H-6 | 8.4 - 8.6 | Doublet of doublets | ~4.8, ~1.5 | Deshielded by adjacent nitrogen. |
| Pyridine H-4 | 7.8 - 8.0 | Doublet of triplets | ~8.0, ~1.5 | Influenced by both adjacent protons. |
| Pyridine H-5 | 7.3 - 7.5 | Doublet of doublets | ~8.0, ~4.8 | Standard aromatic region for pyridine. |
| -OH | 4.5 - 5.5 | Singlet (broad) | - | Exchangeable proton; shift is concentration and solvent dependent. |
| Cyclohexanone CH₂ | 1.6 - 2.5 | Multiplets | - | Overlapping signals for the four methylene groups of the cyclohexanone ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon framework. The carbonyl carbon is characteristically found at the downfield end of the spectrum.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 205 - 215 | Highly deshielded due to the electronegative oxygen. |
| C-OH | 70 - 80 | Carbon attached to the hydroxyl group. |
| Pyridine C-2 | 148 - 152 | Deshielded by adjacent nitrogen. |
| Pyridine C-6 | 147 - 151 | Deshielded by adjacent nitrogen. |
| Pyridine C-4 | 135 - 140 | Aromatic carbon. |
| Pyridine C-3 | 130 - 135 | Point of attachment to the cyclohexanone ring. |
| Pyridine C-5 | 123 - 127 | Aromatic carbon. |
| Cyclohexanone CH₂ | 20 - 45 | Aliphatic carbons of the cyclohexanone ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[6]
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate apodization (e.g., exponential multiplication) and Fourier transformation to obtain the final spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Key Vibrational Modes
For 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, the most informative IR absorptions will be from the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and the C=C and C=N stretches of the pyridine ring.[7][8][9][10][11]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups. |
| C-H (sp³ aliphatic) | 2850 - 3000 | Medium | C-H stretching in the cyclohexanone ring. |
| C-H (sp² aromatic) | 3000 - 3100 | Weak to Medium | C-H stretching in the pyridine ring. |
| C=O (ketone) | 1700 - 1725 | Strong, Sharp | Typical for a six-membered cyclic ketone.[7][9] |
| C=C & C=N (pyridine) | 1400 - 1600 | Medium to Strong | Aromatic ring stretching vibrations. |
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and record the sample spectrum.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.[6]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable structural clues.
Expected Molecular Ion and Fragmentation Pathways
The molecular formula of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is C₁₁H₁₃NO₂. The expected monoisotopic mass is approximately 191.09 g/mol . Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 191 should be observed.
Key fragmentation pathways are likely to include:
-
Loss of H₂O: Dehydration of the tertiary alcohol to give a fragment at m/z 173.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl and pyridine groups.
-
Cleavage of the Cyclohexanone Ring: Characteristic fragmentation of the cyclohexanone ring can lead to various smaller fragments.[12][13][14][15][16]
Caption: Predicted Fragmentation Pathways in Mass Spectrometry.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule. Electrospray Ionization (ESI) is also a viable option, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[6]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
IV. UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Expected Absorptions
The UV-Vis spectrum of pyridine-containing compounds typically shows two main absorption bands corresponding to π → π* and n → π* transitions.[17][18][19]
-
π → π transition:* A strong absorption band is expected in the range of 250-270 nm.[19]
-
n → π transition:* A weaker absorption band is anticipated at a longer wavelength, typically above 300 nm.[17]
The exact position and intensity of these bands can be influenced by the solvent and the substitution on the pyridine ring.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample solution across a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
V. Conclusion
The spectroscopic characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis spectroscopy. This guide has provided a detailed predictive framework for the spectral features of this molecule, grounded in established scientific principles and data from analogous compounds. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. By adhering to these methodologies and interpretive guidelines, researchers can confidently establish the structure and purity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a critical step in the advancement of drug discovery and development programs.
References
-
Effect of Non-bonding Electrons. (2023, March 16). Chemistry LibreTexts. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Mass spectra (x axis = m/z; y axis = relative abundance, %) of cyclohexanone. ResearchGate. [Link]
-
UV–Vis spectra of compounds (5), (7) and (8) in pyridine. ResearchGate. [Link]
-
UV-spectrum of pyridine. ResearchGate. [Link]
-
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
-
Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. Semantic Scholar. [Link]
-
Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. ResearchGate. [Link]
-
13C NMR Spectrum (1D, 126 MHz, H2O, predicted). NP-MRD. [Link]
-
The infrared absorption spectra of some aromatic hydroxy-ketones. ResearchGate. [Link]
-
Cyclohexanone. NIST WebBook. [Link]
-
Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]
-
Cyclohexanone, 2-hydroxy-. PubChem. [Link]
-
Spectroscopy of Aldehydes and Ketones. OpenStax. [Link]
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. Chemical Synthesis Database. [Link]
-
IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c. ResearchGate. [Link]
-
13C- and 1H-NMR spectra of 2-pyridone derivatives. Sci-Hub. [Link]
-
2-(2-Cyclohexylidenehydrazinyl)pyridine. PubChem. [Link]
-
Hydroxyquinones: Synthesis and Reactivity. MDPI. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. The Royal Society of Chemistry. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
synthesis, xrd and biological studies of (2e)-2-(1h- indole-3-ylmethylidene) cyclohexanone. ResearchGate. [Link]
-
How many signals does cyclohexanone have in HNMR?? I need help. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]
- 3. reddit.com [reddit.com]
- 4. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0320993) [np-mrd.org]
- 5. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Cyclohexanone(108-94-1) MS [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclohexanone [webbook.nist.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Hydroxy-2-pyridin-3-yl-cyclohexanone Derivatives and Analogs
Foreword
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone core represents a compelling fusion of a conformationally restricted cyclohexanone ring and a heteroaromatic pyridine moiety. This unique three-dimensional architecture, featuring a crucial tertiary alcohol, offers a rich vector space for chemical modification and interaction with biological targets. This guide provides an in-depth exploration of this chemical scaffold, from its fundamental synthesis to its potential pharmacological applications, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the predicted physicochemical landscape, and the biological rationale for exploring this promising class of compounds.
The Core Scaffold: Structural and Physicochemical Rationale
The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold is characterized by a cyclohexanone ring bearing a pyridin-3-yl group and a hydroxyl group on the same carbon atom (C2). This arrangement creates a chiral center and a tertiary alcohol, which is a key structural feature.
-
The Cyclohexanone Ring: Provides a rigid, non-aromatic carbocyclic framework. Its defined chair and boat conformations can influence the spatial orientation of substituents, which is critical for specific receptor binding. The ketone functionality serves as a potential hydrogen bond acceptor.
-
The Pyridin-3-yl Moiety: As a bioisostere of a phenyl ring, the pyridine group introduces a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated under physiological conditions, thereby modulating the compound's solubility and pharmacokinetic properties.[1][2] Its position at C3 of the pyridine ring influences the electronic distribution and vectoral projection of the moiety.
-
The Tertiary Alcohol: The hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a protein's active site.[3] Its presence also influences the molecule's polarity and metabolic stability.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₃NO₂ | Based on atom count. |
| Molecular Weight | 191.23 g/mol | Sum of atomic weights. |
| Boiling Point | High ( >250 °C) | The presence of the polar hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-hydroxylated analogs.[4] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO). | The polar ketone and hydroxyl groups, along with the pyridine nitrogen, enhance aqueous solubility. |
| pKa | ~4-5 (Pyridinium ion) | The pyridine nitrogen is basic and can be protonated. |
| LogP | Low to moderate | The hydroxyl group decreases lipophilicity. |
Synthesis and Mechanistic Considerations
The most direct and logical approach to constructing the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone core is through the nucleophilic addition of a pyridin-3-yl organometallic reagent to cyclohexanone. This ensures the formation of the desired C-C bond and the tertiary alcohol in a single, efficient step.
Primary Synthetic Route: Grignard Reaction
The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds. The synthesis involves the reaction of 3-pyridylmagnesium bromide with cyclohexanone.
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol product.
Caption: Workflow for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via Grignard reaction.
-
Preparation of the Grignard Reagent:
-
Under an inert argon atmosphere, add magnesium turnings (1.2 equivalents) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium.
-
Initiate the reaction with gentle heating. Once initiated, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 3-pyridylmagnesium bromide.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve cyclohexanone (1.05 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following tables outline the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H (ortho to N) | ~8.5-8.7 | dd (doublet of doublets) | ~1.5, 4.8 |
| Pyridine H (para to N) | ~7.8-8.0 | dt (doublet of triplets) | ~1.8, 7.8 |
| Pyridine H (meta to N) | ~7.2-7.4 | dd (doublet of doublets) | ~4.8, 7.8 |
| Hydroxyl OH | ~3.5-5.0 (variable) | s (broad singlet) | - |
| Cyclohexanone CH₂ (adjacent to C=O) | ~2.3-2.6 | m (multiplet) | - |
| Cyclohexanone CH₂ (other) | ~1.6-2.0 | m (multiplet) | - |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~210-215 |
| C-OH (Tertiary Alcohol) | ~75-80 |
| Pyridine C (ipso-attachment) | ~140-145 |
| Pyridine C (ortho to N) | ~148-152 |
| Pyridine C (para to N) | ~135-140 |
| Pyridine C (meta to N) | ~122-125 |
| Cyclohexanone C (adjacent to C=O) | ~38-42 |
| Cyclohexanone C (other) | ~24-28 |
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Description |
| O-H Stretch (Alcohol) | 3200-3600 | Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=O Stretch (Ketone) | 1705-1725 | Strong, Sharp |
| C=N, C=C Stretch (Pyridine) | 1570-1610 | Medium to Strong |
| C-O Stretch (Alcohol) | 1050-1150 | Strong |
Pharmacological Potential and Structure-Activity Relationships (SAR)
While the specific biological profile of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is not yet defined in the literature, the activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas. Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory and anticancer activities.[5][6] Similarly, pyridinyl alcohol and other pyridine-containing scaffolds are known to possess a wide range of biological effects, including antimicrobial, neuroprotective, and anticancer properties.[1][7][8]
Potential Therapeutic Applications
-
Anticancer Activity: Many cyclohexanone derivatives exhibit cytotoxicity against various cancer cell lines.[6] The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone core could be explored for its ability to inhibit cancer cell proliferation, potentially through mechanisms like cell cycle arrest or induction of apoptosis.[9]
-
Anti-inflammatory Effects: Aryl-cyclohexanone derivatives have been shown to protect against LPS-induced inflammation by reducing the migration of leukocytes and the secretion of pro-inflammatory cytokines.[5] The pyridine moiety can further modulate these properties.
-
Antimicrobial Activity: The combination of a piperazine ring with a cyclohexanone core has yielded compounds with notable antibacterial and antifungal properties.[10] Substitution of the core scaffold with various aryl groups, including heteroaryls like pyridine, is a key strategy in developing novel antimicrobial agents.
-
Neuroprotective Potential: Certain pyridinyl alcohol derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's.[7][8] Perillyl alcohol, a related monoterpene alcohol, has demonstrated the ability to reduce oxidative stress and restore cholinergic function in preclinical models.[7]
Structure-Activity Relationship (SAR) Insights
Based on published data for related compounds, several key SAR hypotheses can be proposed for the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold:
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of Perillyl alcohol in sporadic Alzheimer's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
biological activity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
An In-depth Technical Guide to the Potential Biological Activity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (CAS 886362-93-2). While direct experimental data on this specific molecule is limited in current literature, its structure combines two pharmacologically significant scaffolds: the pyridine ring and the cyclohexanone core. By examining the extensive research on pyridine and cyclohexanone derivatives, this paper projects the probable biological profile of the title compound. We will explore potential anticancer, antimicrobial, and enzyme-inhibiting activities, grounded in the established pharmacology of these parent moieties. Furthermore, this guide outlines detailed, state-of-the-art experimental protocols for systematically evaluating these potential activities, providing a roadmap for future research and development for drug development professionals, researchers, and scientists.
Introduction: Unveiling a Molecule of Interest
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a heterocyclic compound featuring a cyclohexanone ring substituted with a hydroxyl group and a pyridine-3-yl group at the alpha position. While its synthesis and basic chemical properties are documented, a thorough investigation into its biological effects has yet to be published.[][2] The true potential of this molecule lies in the fusion of its constituent parts. The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and approved pharmaceuticals.[3][4][5] Similarly, the cyclohexanone framework, particularly the 1,3-dione variant, is a known precursor for a multitude of biologically active compounds.[6][7] This guide will, therefore, build a scientifically-grounded hypothesis on the potential therapeutic applications of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone by dissecting the known activities of its structural relatives.
The pyridine ring's basic nitrogen atom allows it to act as a hydrogen bond acceptor and to exist in a protonated state, facilitating interactions with biological targets and improving water solubility.[3] The 2-pyridone tautomer, which can be seen as an analogue of the 2-hydroxypyridine moiety, is particularly noted for its ability to mimic peptide bonds and engage in specific hydrogen bonding patterns with enzymes and receptors.[8][9][10] This has led to the development of 2-pyridone derivatives with potent anticancer, antibacterial, and antifungal properties.[8][9]
Concurrently, cyclohexane-1,3-dione derivatives have been explored for their own range of bioactivities, from herbicidal action through the inhibition of enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) to potential anticancer applications.[7][11] The synthesis of novel pyridine-containing heterocycles often utilizes cyclohexane-1,3-diones as starting materials, underscoring the chemical and biological synergy between these two structural motifs.[6]
This document will proceed by first detailing the chemical properties and synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. It will then delve into the hypothesized biological activities, supported by a thorough review of related compounds. Finally, it will present a comprehensive suite of experimental protocols to systematically validate these hypotheses.
Chemical Profile and Synthesis
| Property | Value | Source |
| CAS Number | 886362-93-2 | [][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [12] |
| Molecular Weight | 191.23 g/mol | [2] |
| SMILES | OC1(CCCC(=O)C1)C2=CC=CN=C2 | [12] |
| InChIKey | JRRNCFAUHSHZIF-UHFFFAOYAI | [12] |
The synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and its derivatives can be achieved through various established organic chemistry methodologies. While specific high-yield synthesis routes for this exact molecule are proprietary or not widely published, analogous structures are often created through reactions involving cyclohexane-1,3-diones.[6][13]
Hypothesized Biological Activities and Mechanistic Insights
Based on the extensive literature on pyridine and cyclohexanone derivatives, we can postulate several key areas of biological activity for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Anticancer Potential
The pyridone scaffold is a well-established pharmacophore in oncology research.[8][9] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[8]
Hypothesized Mechanism of Action: Many 2-pyridone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often in the G2/M phase.[8][9] A plausible mechanism for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone could involve the inhibition of key cellular targets such as protein kinases or interference with microtubule polymerization, pathways that are commonly disrupted by other pyridone-based anticancer agents.[8][14] The pyridine moiety can act as a bioisostere for a phenyl group, enabling it to fit into the active sites of enzymes that are crucial for cancer cell proliferation.[10]
Antimicrobial and Antifungal Activity
Pyridine derivatives are a rich source of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] The pyridine nucleus is found in many natural and synthetic compounds with demonstrated antibacterial and antifungal properties.[3][5][15]
Hypothesized Mechanism of Action: The mechanism of antimicrobial action for pyridine-containing compounds can vary widely. They may disrupt cell wall synthesis, interfere with DNA replication, or inhibit essential metabolic enzymes. The nitrogen atom in the pyridine ring can chelate metal ions that are crucial for microbial enzyme function. For 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, its ability to act as both a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen and carbonyl oxygen) could facilitate binding to microbial targets.[10]
Enzyme Inhibition
Derivatives of cyclohexane-1,3-dione are known inhibitors of certain enzymes, most notably p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, which has led to their use as herbicides.[11] This inhibitory action is often due to the dione's ability to chelate the ferrous ion in the enzyme's active site.[16]
Hypothesized Mechanism of Action: While 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is not a 1,3-dione, the alpha-hydroxy ketone moiety, in conjunction with the pyridine ring, may still possess chelating properties or be able to interact with the active sites of metalloenzymes. Furthermore, the pyridone scaffold is a known kinase hinge-binding motif, suggesting a potential for inhibiting various protein kinases that are critical in cell signaling pathways.[10][17]
Proposed Experimental Validation Workflow
To systematically investigate the hypothesized biological activities of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a multi-tiered experimental approach is recommended.
Caption: Proposed workflow for validating the .
Protocol: Anticancer Activity Screening (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone on cancer cell lines.
1. Cell Culture:
-
Culture human cervical cancer (HeLa), breast cancer (MCF-7), and T-cell leukemia (Jurkat) cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
3. Cell Seeding and Treatment:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
Replace the media with the prepared compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
4. MTT Assay:
-
After 48 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
1. Microorganism Preparation:
-
Culture Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for yeast).
-
Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
2. Compound Dilution:
-
Perform a two-fold serial dilution of the 10 mM stock solution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in a 96-well plate using the appropriate broth.
3. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (yeast).
4. MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Outlook
While the has not yet been directly characterized, its chemical structure strongly suggests a high potential for therapeutic relevance. By combining the well-documented pharmacological profiles of the pyridine and cyclohexanone scaffolds, we have constructed a strong hypothesis for its potential as an anticancer and antimicrobial agent. The pyridine moiety offers a versatile platform for interacting with a range of biological targets, while the overall structure provides a foundation for future medicinal chemistry optimization.
The experimental workflows detailed in this guide provide a clear and robust path for the systematic evaluation of this promising molecule. Successful validation of these hypothesized activities would establish 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a valuable lead compound for the development of novel therapeutics. Future research should also focus on structure-activity relationship (SAR) studies, where analogues are synthesized to optimize potency and selectivity, and on in vivo studies to assess efficacy and safety in preclinical models.
References
- Chemical Synthesis Database. (2025). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one.
- RSC Advances. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- ScienceDirect. (2024).
- Googleapis.com. (n.d.).
- ACS Publications. (2026). Organic Letters Ahead of Print.
- BOC Sciences. (n.d.). CAS 886362-93-2 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- ResearchGate. (2023).
- PMC - PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
- Organic Chemistry Portal. (2024). Synthesis of 2-pyridones.
- RSC. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- European Journal of Modern Medicine and Practice. (2024).
- Google Patents. (n.d.).
- ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- MDPI. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.
- MDPI. (2022).
- PubChem - NIH. (n.d.). Cyclohexanone, 2-hydroxy-.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- PubMed Central. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
Sources
- 2. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: 886362-93-2 [m.chemicalbook.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents [patents.google.com]
- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Tautomeric Landscape of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
This technical guide provides a comprehensive framework for the investigation of the tautomeric equilibria of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a heterocyclic α-hydroxy ketone of significant interest in medicinal chemistry and drug development. While this specific molecule has not been extensively studied in publicly available literature, its structural motifs—a cyclohexanone ring, an α-hydroxy group, and a pyridinyl substituent—suggest a rich and complex tautomeric landscape. This document outlines a multi-faceted approach, combining chemical synthesis, advanced spectroscopic analysis, and computational modeling to elucidate the predominant tautomeric forms and the dynamics of their interconversion. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust and scientifically rigorous guide to understanding the tautomerism of this and related compounds.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] The tautomeric form of a molecule can significantly influence its physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and its binding affinity for a biological target.
The compound 2-Hydroxy-2-pyridin-3-yl-cyclohexanone presents a compelling case for a detailed tautomeric study. As an α-hydroxy ketone, it can potentially exist in a keto-enol equilibrium.[2] Furthermore, the presence of the hydroxyl group and the ketone carbonyl in a 1,2-relationship on a cyclohexyl ring opens the possibility of ring-chain tautomerism, forming a cyclic hemiketal.[3][4] The pyridinyl substituent introduces an additional layer of complexity, potentially influencing the tautomeric equilibrium through its electronic and steric effects. A thorough understanding of the tautomeric preferences of this molecule is therefore crucial for predicting its behavior in biological systems and for the rational design of analogues with improved therapeutic properties.
This guide will first detail a proposed synthetic route for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. Subsequently, it will present a comprehensive strategy for characterizing its tautomeric forms using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray crystallography. Finally, a computational approach using Density Functional Theory (DFT) will be outlined to complement the experimental findings and provide deeper insights into the thermodynamics of the tautomeric interconversions.
Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Proposed Synthetic Pathway
The reaction proceeds via the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. A subsequent workup with a mild acid will yield the desired α-hydroxy ketone.
Caption: Proposed synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add a solution of 3-pyridinecarboxaldehyde in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to proceed for 2-3 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.
Investigation of Tautomeric Equilibria
The potential tautomers of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone include the keto form, the enol form, and the cyclic hemiketal form. The following sections detail the experimental and computational methodologies to identify and quantify these species.
Caption: Potential tautomeric equilibria of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution, as the interconversion between tautomers is often slow on the NMR timescale.[4][5] By analyzing the chemical shifts, coupling constants, and integrals of the signals in ¹H and ¹³C NMR spectra, the presence and relative concentrations of different tautomers can be determined.[6][7]
3.1.1. Predicted NMR Signatures of Tautomers
| Tautomer | Key ¹H NMR Signals (Predicted δ, ppm) | Key ¹³C NMR Signals (Predicted δ, ppm) |
| Keto | - Broad singlet for the hydroxyl proton. - Characteristic multiplets for the cyclohexyl protons. - Aromatic signals for the pyridinyl ring. | - Carbonyl carbon (C=O) signal around 200-210 ppm. - Carbinol carbon (C-OH) signal around 70-80 ppm. |
| Enol | - A downfield singlet for the enolic hydroxyl proton. - Absence of a distinct α-proton signal. - Modified signals for the cyclohexenyl protons. | - Signals for the C=C double bond in the 120-140 ppm range. - Absence of a carbonyl signal. |
| Hemiketal | - A distinct signal for the hydroxyl proton of the hemiketal. - Characteristic signals for the protons of the newly formed heterocyclic ring. | - A signal for the hemiketal carbon (O-C-O) around 90-100 ppm. - Absence of a carbonyl signal. |
3.1.2. Experimental Protocol for NMR Studies
-
Sample Preparation: Prepare solutions of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). This will allow for the investigation of solvent effects on the tautomeric equilibrium.
-
¹H and ¹³C NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Quantitative Analysis: Carefully integrate the signals corresponding to each identified tautomer. The relative percentage of each tautomer can be calculated from the ratio of their integral values.
-
Variable Temperature (VT) NMR: For a selected solvent, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 273 K to 333 K). This will provide information on the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibria.
-
2D NMR Spectroscopy: Employ 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals for each tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide complementary information on tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λ_max) due to differences in their electronic structures.[8][9] The keto form, with its isolated carbonyl chromophore, is expected to have a different absorption profile compared to the conjugated enol form.
3.2.1. Predicted UV-Vis Signatures
| Tautomer | Predicted λ_max (nm) | Rationale |
| Keto | Shorter wavelength | n → π* transition of the isolated carbonyl group. |
| Enol | Longer wavelength | π → π* transition of the conjugated system (C=C-C=O or C=C-OH). |
3.2.2. Experimental Protocol for UV-Vis Studies
-
Solvent Screening: Dissolve the compound in a variety of solvents with different polarities.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. Deconvolution of overlapping bands may be necessary to identify the contributions of individual tautomers.[9] By correlating the UV-Vis data with the quantitative results from NMR, the characteristic λ_max for each tautomer can be determined.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering unambiguous proof of the existence of a specific tautomer in the crystalline form.[10][11][12]
3.3.1. Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, confirming which tautomer is present in the solid state.
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for studying tautomerism.[13][14] It allows for the calculation of the relative stabilities of different tautomers, the energy barriers for their interconversion, and the prediction of spectroscopic properties that can be compared with experimental data.[15][16]
Caption: A typical DFT workflow for studying tautomerism.
Computational Protocol
-
Structure Building: Build the 3D structures of the keto, enol, and hemiketal tautomers of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like the Polarizable Continuum Model, PCM) at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[14] Subsequent frequency calculations will confirm that the optimized structures are true energy minima and will provide thermodynamic data (enthalpy and Gibbs free energy).
-
Relative Stability: Calculate the relative energies of the tautomers to predict their relative stabilities in different environments.
-
Transition State Search: Locate the transition state structures for the interconversion between the tautomers to determine the activation energy barriers for these processes.
-
Spectroscopic Prediction: Predict the ¹H and ¹³C NMR chemical shifts and the UV-Vis absorption spectra for each tautomer and compare these with the experimental data to aid in the assignment of the observed species.
Conclusion
The study of the tautomerism of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a scientifically rich endeavor with direct relevance to the field of drug discovery. The integrated approach presented in this guide, combining synthesis, spectroscopy, and computational modeling, provides a robust framework for a comprehensive investigation. The elucidation of the tautomeric landscape of this molecule will not only provide fundamental chemical insights but will also enable a more informed approach to the design and development of new therapeutic agents based on this promising scaffold. The self-validating nature of this multi-pronged strategy, where experimental and theoretical results are cross-verified, ensures the trustworthiness and scientific integrity of the findings.
References
-
Greenhill, J. V., Loghmani-Khouzani, H., & Maitland, D. J. (1991). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1603-1609. URL: [Link]
-
Di Grandi, M. J. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry, 43(12), 1053–1056. URL: [Link]
-
Al-Hujaj, O. A. R., & Al-Allaf, T. A. K. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). URL: [Link]
-
Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(15), 5029–5041. URL: [Link]
-
Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia. URL: [Link]
-
Chemical Synthesis Database. (n.d.). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. Retrieved from [Link]
-
Whiting, J. E., & Edward, J. T. (1971). Ring-Chain Tautomerism of Hydroxyketones. Canadian Journal of Chemistry, 49(22), 3799-3806. URL: [Link]
- Safi, Z. S. (2018). Tautomerism and Density Functional Theory. In Conceptual Density Functional Theory and Its Application in the Chemical Domain. IntechOpen.
- Shinde, S. S., & Shrivastava, V. S. (2014). Density functional theory (DFT) studies on solvent effect on tautomeric equilibria of cyanuric acid. Journal of Chemical and Pharmaceutical Research, 6(5), 1155-1160.
-
Nanalysis Corp. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]
- Grimme, S., & Hansen, A. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. DOI: 10.26434/chemrxiv-2022-g1j1x
-
Stoyanov, S., Antonov, L., & Stoyanova, D. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925–929. URL: [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The UV/Vis absorption spectra for different structures keto, enol and rotamer of 4 (methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one at TD-PBE/6-311+G(d,p) level.
-
Smith, M. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
- Champagne, B., & Spassova, M. (2007).
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red), for the keto-enol tautomerism of 1. Retrieved from [Link]
-
Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767–769. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- Google Patents. (n.d.). WO2004013090A1 - Synthesis of cyclohexanone derivatives.
-
PubChem. (n.d.). 2-(2-Cyclohexylidenehydrazinyl)pyridine. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-(2-Cyclohexylidenehydrazinyl)pyridine | C11H15N3 | CID 4765324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
The Enigmatic Core: A Technical Guide to 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-pyridin-3-yl-cyclohexanone (CAS No. 886362-93-2) represents a fascinating, yet underexplored, small molecule at the confluence of two medicinally significant chemical scaffolds: the pyridine ring and the cyclohexanone core. While detailed public research on this specific entity is sparse, its structural motifs are prevalent in a multitude of bioactive compounds, suggesting a rich potential for discovery. This guide will delve into the known characteristics of this molecule, propose plausible synthetic routes based on established chemical principles, and explore its potential therapeutic applications by drawing parallels with structurally related compounds. We will also provide hypothetical, yet mechanistically sound, experimental protocols to encourage further investigation into this promising chemical entity.
Introduction: The Significance of the Pyridinyl-Cyclohexanone Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, found in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and enhance the aqueous solubility of a molecule.[1][2][3] Its presence is noted in drugs spanning various therapeutic areas, including cardiovascular diseases, infectious diseases, and oncology.[2][3] Similarly, the cyclohexanone moiety is a versatile scaffold present in numerous natural products and synthetic drugs, including anesthetics and agents targeting the central nervous system.[4]
The combination of these two moieties in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone creates a tertiary alcohol, a functional group that can significantly influence a molecule's polarity, metabolic stability, and ability to interact with biological targets.[5] The exploration of such hybrid molecules is a fertile ground for the discovery of novel therapeutic agents.
Physicochemical Properties and Identification
| Property | Value | Source |
| CAS Number | 886362-93-2 | [6][7][8][9] |
| Molecular Formula | C₁₁H₁₃NO₂ | Inferred |
| Molecular Weight | 191.23 g/mol | [6] |
| MDL Number | MFCD00798206 | [6][9] |
Further characterization through techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential first steps for any research program focused on this molecule.
Plausible Synthetic Pathways
The synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone has not been explicitly detailed in publicly accessible literature. However, based on fundamental principles of organic chemistry and established methods for the synthesis of related 2-hydroxy-2-aryl-cyclohexanones, several viable synthetic routes can be proposed.
Grignard Reaction: A Probable Route
A common and effective method for the formation of tertiary alcohols is the Grignard reaction. This approach would involve the reaction of cyclohexanone with a Grignard reagent derived from 3-bromopyridine.
Proposed Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromopyridine in anhydrous THF is added dropwise to initiate the formation of 3-pyridinylmagnesium bromide.
-
Reaction with Cyclohexanone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cyclohexanone in anhydrous THF is then added dropwise with stirring.
-
Quenching and Work-up: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Diagram of Proposed Grignard Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via a Grignard reaction.
Other Potential Synthetic Approaches
-
From 2-Halocyclohexanone: An alternative route could involve the initial halogenation of cyclohexanone to form 2-bromocyclohexanone, followed by hydrolysis to 2-hydroxycyclohexanone.[10] Subsequent reaction with a suitable pyridine derivative could potentially yield the target compound, although this would likely involve more complex reaction conditions to control regioselectivity.
-
Aldol Condensation: While less direct, an aldol condensation approach involving a pyridine-containing aldehyde and a cyclohexanone derivative could be envisioned, followed by subsequent transformations to achieve the final structure.[11]
Potential Therapeutic Applications: An Extrapolation from Analogs
Given the lack of specific biological data for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, its potential therapeutic applications can be inferred from studies on structurally similar compounds. The pyridinyl-cyclohexanone scaffold has been investigated for a range of biological activities.
Anticancer Activity
A study on pyridine-dicarboxamide-cyclohexanone derivatives revealed that some of these compounds exhibit significant anticancer activities against various cancer cell lines, including breast, liver, and colorectal cancer cells.[4] For instance, certain derivatives showed greater potency than the established chemotherapeutic drug cisplatin against HCT-116 and HuH-7 cells.[4] This suggests that the pyridinyl-cyclohexanone core can be a valuable pharmacophore for the development of novel anticancer agents. The hydroxyl group in the target molecule could potentially enhance interactions with target proteins.
Antimicrobial and Antiviral Properties
Pyridine derivatives are well-known for their antimicrobial and antiviral activities.[12] The pyridine nucleus is a key component of many antibacterial and antifungal agents.[12] The incorporation of a cyclohexanone ring could modulate the lipophilicity and cell permeability of the compound, potentially leading to enhanced antimicrobial efficacy.
Enzyme Inhibition
The cyclohexanone scaffold is known to be present in inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4] Furthermore, some pyridine-dicarboxamide-cyclohexanone derivatives have shown α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.[4]
Diagram of Potential Therapeutic Areas:
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 886362-93-2|2-Hydroxy-2-(pyridin-3-yl)cyclohexanone|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. 886362-93-2 2-羟基-2-(3-吡啶基)环己烷-1-酮 2-hydroxy-2-(3-pyridyl)cyclohexan-1-one - CAS数据库 [cheman.chemnet.com]
- 9. aablocks.com [aablocks.com]
- 10. DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE- (1) - Google Patents [patents.google.com]
- 11. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone: A Technical Guide for Novel Drug Discovery
Introduction: A Scaffold of Opportunity
In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic promise is perpetual. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone emerges as a compound of significant interest, positioned at the intersection of well-established pharmacophores. While direct literature on this specific molecule is sparse[1][2][], its structural components—the cyclohexanone ring and the pyridine moiety—are integral to a multitude of biologically active agents. The cyclohexanone scaffold is found in compounds with applications ranging from anesthetics to anti-inflammatory and anticancer agents[4][5]. Similarly, the pyridine ring is a cornerstone in pharmaceuticals, contributing to diverse activities, including antimicrobial, anticancer, and neurological effects[6][7][8].
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the untapped potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. By leveraging established methodologies for structurally related compounds, we will delineate a strategic path for its synthesis, characterization, and multifaceted biological evaluation.
Part 1: Synthesis and Chemical Characterization
A robust and reproducible synthetic route is the foundation of any drug discovery program. The synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone can be approached through established organic chemistry principles, likely involving the reaction of a cyclohexanone derivative with a pyridine-containing nucleophile or precursor.
Proposed Synthetic Pathway: A Grignard Approach
A plausible and efficient synthesis involves a Grignard reaction between 3-bromopyridine and cyclohexanedione, followed by a selective hydrolysis step. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of Grignard reactions.
Detailed Synthetic Protocol
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and dry tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromopyridine in dry THF to the magnesium suspension. The reaction mixture should be stirred and maintained at a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent, pyridin-3-ylmagnesium bromide.
-
Addition of Cyclohexanedione: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 1,2-cyclohexanedione in dry THF to the Grignard reagent. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Structural Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A suite of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations/Data |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic shifts for pyridine and cyclohexanone protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₃NO₂[1]. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and C-N groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
| Melting Point | Purity and identification. | A sharp and defined melting point range. |
Part 2: Potential Research Areas and Methodologies
The structural features of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suggest several promising avenues for pharmacological investigation.
Neurological and CNS Activity: A Ketamine Analog Perspective
The presence of a cyclohexanone ring, a core component of the anesthetic and antidepressant ketamine, suggests potential activity at N-methyl-D-aspartate (NMDA) receptors[9]. Ketamine and its analogs are subjects of intense research for their rapid-acting antidepressant effects.
The structural similarity to ketamine warrants investigation into the compound's potential as a modulator of glutamatergic neurotransmission. Its hydroxyl group and pyridine ring may alter its binding affinity, selectivity, and pharmacokinetic profile compared to known ketamine analogs.
-
In Vitro Receptor Binding Assays: Determine the binding affinity and selectivity of the compound for various CNS receptors, with a primary focus on the NMDA receptor and its subunits.
-
Electrophysiology: Utilize patch-clamp techniques on cultured neurons to assess the functional effects of the compound on NMDA receptor-mediated currents.
-
In Vivo Behavioral Models: Employ established rodent models of depression (e.g., forced swim test, tail suspension test) and anxiety to evaluate the compound's potential therapeutic effects.
-
Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and half-life.
Nicotinic Acetylcholine Receptor (nAChR) Modulation: A Nornicotine Connection
The 3-pyridinyl moiety is structurally analogous to the pyridine ring in nicotine and its primary metabolite, nornicotine. Nornicotine is known to be a nicotinic acetylcholine receptor (nAChR) agonist[10].
The pyridine ring in the target compound could enable it to interact with nAChRs, which are implicated in a wide range of physiological and pathological processes, including cognition, addiction, and inflammation. The cyclohexanone portion would offer a novel structural element not present in traditional nicotinic compounds, potentially leading to a unique pharmacological profile. Studies have shown that nornicotine can increase dopamine release in the midbrain, a key process in reward and addiction[11][12].
-
Cell Lines: Utilize cell lines stably expressing different subtypes of human nAChRs (e.g., α4β2, α7).
-
Calcium Influx Assays: Employ fluorescent calcium indicators (e.g., Fluo-4) to measure changes in intracellular calcium concentration upon application of the test compound. An increase in fluorescence would indicate receptor activation.
-
Competition Binding Assays: Use radiolabeled nAChR ligands (e.g., [³H]epibatidine) to determine the binding affinity of the compound to various nAChR subtypes.
-
In Vivo Microdialysis: In animal models, use microdialysis to measure neurotransmitter levels (e.g., dopamine, acetylcholine) in specific brain regions following administration of the compound.
Anticancer and Antimicrobial Potential
Derivatives of both cyclohexanone and pyridine have demonstrated significant anticancer and antimicrobial activities[4][5][6][7]. The combination of these two pharmacophores in a single molecule presents a compelling case for screening against various cancer cell lines and microbial strains.
Many anticancer and antimicrobial agents exert their effects through mechanisms such as the inhibition of crucial enzymes, disruption of cell membranes, or interference with DNA replication. The unique electronic and steric properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone could facilitate interactions with novel biological targets in cancer cells or pathogenic microbes.
-
Anticancer Screening:
-
Cell Viability Assays: Use assays such as MTT or MTS to assess the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., breast, lung, colon).
-
Apoptosis Assays: Employ techniques like flow cytometry with Annexin V/propidium iodide staining to determine if the compound induces programmed cell death.
-
-
Antimicrobial Screening:
-
Broth Microdilution Method: Determine the minimum inhibitory concentration (MIC) of the compound against a range of Gram-positive and Gram-negative bacteria and fungal strains.
-
Biofilm Inhibition Assays: Evaluate the compound's ability to prevent the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.
-
Part 3: Analytical Methodologies for Biological Samples
To support preclinical and clinical development, robust analytical methods for the quantification of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and its potential metabolites in biological matrices are essential. Drawing parallels from the analysis of ketamine and its analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice[13][14][15].
LC-MS/MS Method Development Protocol
-
Sample Preparation: Develop and optimize a sample extraction protocol from biological matrices (e.g., plasma, urine, brain tissue). Options include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[15].
-
Chromatographic Separation:
-
Column Selection: Screen various reversed-phase columns (e.g., C18, biphenyl) to achieve optimal separation from endogenous matrix components and potential metabolites[9].
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid) to ensure good peak shape and resolution.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Utilize electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for the parent compound and a suitable internal standard for sensitive and selective quantification.
-
Conclusion and Future Directions
2-Hydroxy-2-pyridin-3-yl-cyclohexanone represents a molecule with considerable, yet unexplored, therapeutic potential. Its hybrid structure, containing both the cyclohexanone and pyridine moieties, provides a strong rationale for investigating its activity across multiple biological domains, particularly in neuroscience, oncology, and infectious diseases. The experimental frameworks outlined in this guide offer a clear and scientifically rigorous path for elucidating the pharmacological profile of this promising compound. Future research should focus on a systematic evaluation of its structure-activity relationships through the synthesis and screening of related analogs to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Göktaş, E. F., & Arıöz, F. (2018). A review of chromatographic methods for ketamine and its metabolites norketamine and dehydronorketamine. Biomedical Chromatography, 32(1). [Link]
-
Green Analytical Toxicology procedure for determination of ketamine, its metabolites and analogues in oral fluid samples using dispersive liquid-liquid microextraction (DLLME). (2024). Journal of Analytical Toxicology. [Link]
-
Identification of ketamine and its metabolites in biological samples: Systematic Review. (2025). ResearchGate. [Link]
-
Syntheses of Ketamine and Related Analogues: A Mini Review. (n.d.). ResearchGate. [Link]
-
On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (2024). LCGC North America. [Link]
-
Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]
-
Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1369. [Link]
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. (n.d.). Chemical Synthesis Database. [Link]
-
A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2005). ResearchGate. [Link]
-
Hoffman, A. C., & Evans, S. E. (2013). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 15(3), 622–632. [Link]
-
Hoffman, A. C., & Evans, S. E. (2013). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 15(3), 622–632. [Link]
-
Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 20(11), 2353–2362. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry, 30(33), 3698-3720. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Medicinal Chemistry, 13(12), 1438-1463. [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Medicinal Chemistry, 13(12), 1438-1463. [Link]
-
Synthesis and Characterization and Biological Study of Some Cyclohexenone Derivataves from 2-Acetyl Pyrol. (2024). European Journal of Modern Medicine and Practice, 4(7), 321-329. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Synthesis of cyclohexanone derivatives. (2004).
-
The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2020). ResearchGate. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2014). Molecules, 19(12), 20638-20653. [Link]
-
2-(2-Cyclohexylidenehydrazinyl)pyridine. (n.d.). PubChem. [Link]
- Cyclohexanone derivatives and preparation thereof. (1981).
-
2-Hydroxy-3-hexanone. (n.d.). NIST WebBook. [Link]
Sources
- 1. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE [chemicalbook.com]
- 2. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: 886362-93-2 [chemicalbook.com]
- 4. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A review of chromatographic methods for ketamine and its metabolites norketamine and dehydronorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green Analytical Toxicology procedure for determination of ketamine, its metabolites and analogues in oral fluid samples using dispersive liquid-liquid microextraction (DLLME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in Preclinical Research
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a heterocyclic compound featuring two key structural motifs highly valued in medicinal chemistry: the pyridinone ring and a cyclohexanone moiety. The pyridinone scaffold is considered a "privileged structure" due to its ability to mimic peptide bonds, act as both a hydrogen bond donor and acceptor, and improve physicochemical properties like aqueous solubility and metabolic stability.[1][2][3] These characteristics have led to the successful development of pyridone-containing drugs.[1][2] Similarly, the cyclohexanone ring is a versatile template found in numerous bioactive natural products and synthetic compounds, often serving as a crucial component for receptor binding and exhibiting a range of pharmacological activities.[4]
The combination of these two moieties in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suggests a high potential for this molecule to interact with various biological targets. Its structure presents opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of potential research applications for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and detailed protocols for its investigation as a novel therapeutic agent. While direct research on this specific molecule is emerging, the applications outlined below are based on the well-established biological activities of its core components.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [5] |
| CAS Number | 886362-93-2 | |
| SMILES | OC1=C(CCCC1=O)C2=CC=CN=C2 | [5] |
Part 1: Application in Oncology Research - A Potential Anticancer Agent
The pyridone core is a common feature in numerous anticancer agents, where it contributes to interactions with key oncogenic targets.[6][7] Derivatives of pyridone have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6] The following sections outline a proposed workflow and protocol for evaluating the anticancer potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Proposed Mechanism of Action and Research Workflow
Based on related compounds, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone could potentially exert its anticancer effects through various mechanisms, such as kinase inhibition, induction of oxidative stress, or interference with metabolic pathways. A logical workflow to investigate its efficacy is essential.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Part 3: Application in Neuroscience - Targeting CNS Enzymes
Pyridine derivatives have been designed as potent and selective inhibitors of enzymes in the central nervous system, such as Cholesterol 24-hydroxylase (CH24H), which is involved in brain cholesterol homeostasis. [8]The structure of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suggests it could be explored for similar applications.
Protocol: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for testing the inhibitory activity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone against a purified enzyme.
Objective: To determine if 2-Hydroxy-2-pyridin-3-yl-cyclohexanone can inhibit the activity of a specific enzyme and to calculate its IC50 value.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Assay buffer.
-
2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
96-well assay plates (e.g., black plates for fluorescence assays).
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance).
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in the assay buffer.
-
In a 96-well plate, add the diluted compound, the enzyme, and the assay buffer.
-
-
Pre-incubation:
-
Incubate the enzyme and compound mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Detection:
-
Measure the signal (e.g., fluorescence intensity) at regular intervals or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable model to determine the IC50.
-
Self-Validation and Controls:
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: Reaction with no inhibitor (100% enzyme activity).
-
Background Control: Reaction with no enzyme to account for non-enzymatic substrate conversion.
Conclusion and Future Directions
2-Hydroxy-2-pyridin-3-yl-cyclohexanone represents a promising starting point for drug discovery campaigns due to its incorporation of the pyridone and cyclohexanone scaffolds. The protocols detailed in this guide provide a robust framework for the initial characterization of its biological activities in oncology, microbiology, and neuroscience. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to evaluate efficacy and safety in animal models.
References
- Chemical Synthesis Database. (2025, May 20). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one.
- BOC Sciences. CAS 886362-93-2 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35225–35255.
- Sigma-Aldrich. 4-hydroxy-4-(6-methoxy pyridin-3-yl)
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Organic Chemistry Portal. Synthesis of 2-pyridones.
- Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
- ResearchGate. (2025, August 10). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
- Google Patents. (2004).
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances.
- Castillo, J. C., et al. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- PubChem. Cyclohexanone, 2-hydroxy-.
- MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4989.
- PubMed. (2022, February 24). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
- PubMed Central. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
- ResearchGate. (2025, August 7). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines.
- Google Patents. (1981).
- ChemicalBook. 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- ChemicalBook. 4-hydroxy-4-(5-(pyrimidin-2-yl)pyridine-2-yl) cyclohexanone.
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a Chemical Intermediate
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular intermediates is paramount. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a compound of significant interest, embodying a unique structural combination: a chiral tertiary alcohol, a reactive ketone, and the pharmacologically relevant pyridine ring. The pyridine moiety is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere, and enhance pharmacokinetic properties.[1][2][3] Similarly, the cyclohexanone framework provides a three-dimensional scaffold that can be elaborated into diverse and complex architectures, including spirocycles.[4][5]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a versatile chemical intermediate. We will delve into its synthesis, key transformations, and provide detailed, field-proven protocols for its application in the synthesis of advanced molecular scaffolds with therapeutic potential, such as precursors for kinase inhibitors.[6][7][8]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is essential before undertaking any experimental work.
| Property | Value | Source |
| CAS Number | 886362-93-2 | [9][10] |
| Molecular Formula | C₁₁H₁₃NO₂ | [10] |
| Molecular Weight | 205.23 g/mol | Calculated |
| Boiling Point | 378.3°C at 760 mmHg | [9] |
| Density | 1.227 g/cm³ | [9] |
Safety and Handling:
Protocol 1: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
The synthesis of the title compound can be efficiently achieved via a Grignard reaction between 3-bromopyridine and cyclohexanone, followed by an in-situ oxidation of the intermediate tertiary alcohol. A more direct approach, and the one detailed here, involves the nucleophilic addition of a pyridinyl anion equivalent to cyclohexane-1,2-dione.
Reaction Scheme: Synthesis via Nucleophilic Addition
Caption: Synthesis of the title compound via a lithiation-addition reaction.
Detailed Experimental Protocol
Materials:
-
3-Bromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Cyclohexane-1,2-dione
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromopyridine (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 3-pyridinyllithium.
-
Nucleophilic Addition: In a separate flask, dissolve cyclohexane-1,2-dione (1.1 eq) in anhydrous THF. Add this solution dropwise to the 3-pyridinyllithium solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are crucial for the success of the reaction.[14]
-
Low-Temperature Addition: The lithiation and subsequent nucleophilic addition are performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and protonate the resulting alkoxide without causing unwanted side reactions that could occur with stronger acids.
Application in the Synthesis of Bioactive Scaffolds
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a versatile intermediate for the synthesis of various potentially bioactive molecules. Key transformations include dehydration to form an α,β-unsaturated ketone, and reactions at the ketone or hydroxyl group.
Protocol 2: Dehydration to 1-(Pyridin-3-yl)cyclohex-2-en-1-one
The dehydration of the tertiary alcohol furnishes an α,β-unsaturated ketone, a valuable Michael acceptor for the introduction of further diversity.[15]
Reaction Scheme: Acid-Catalyzed Dehydration
Caption: Dehydration to form an α,β-unsaturated ketone.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.1 eq), and toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Rationale: The α,β-unsaturated ketone product is a key intermediate for 1,4-conjugate additions, allowing for the introduction of a wide range of nucleophiles, leading to diverse molecular scaffolds.
Protocol 3: Synthesis of a Spirocyclic Oxindole Derivative
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.[4][5] 2-Hydroxy-2-pyridin-3-yl-cyclohexanone can be utilized in the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry.
Reaction Scheme: Synthesis of a Spiro-oxindole
Caption: Synthesis of a spiro-oxindole derivative.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (1.0 eq) and isatin (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of L-proline (0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Rationale: This reaction proceeds through an aldol-type condensation followed by cyclization to form the spirocyclic system. L-proline acts as an organocatalyst to facilitate the reaction.[16]
Application in Kinase Inhibitor Synthesis
The pyridine and pyridinone scaffolds are prominent in the design of kinase inhibitors.[6][7][8][17][18][19] The intermediate, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, can be a precursor to pyridone-containing molecules with potential kinase inhibitory activity.
Workflow: From Intermediate to a Potential Kinase Inhibitor Scaffold
Caption: A potential synthetic workflow towards a kinase inhibitor scaffold.
This workflow highlights a plausible route where the initial intermediate is first dehydrated. The resulting α,β-unsaturated ketone undergoes a Michael addition with a suitable amine. Subsequent oxidation and aromatization would lead to a pyridone ring system, a common feature in many kinase inhibitors. Further functionalization of this scaffold would be necessary to achieve potent and selective kinase inhibition.
Spectroscopic Characterization
Thorough characterization of the intermediate is crucial. While experimental data for this specific compound is scarce in the literature, predicted data based on analogous structures can provide a useful reference.[20][21]
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons (δ 7.0-8.5 ppm), cyclohexanone protons (δ 1.5-3.0 ppm), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (δ > 190 ppm), signals for the pyridine ring carbons, and signals for the cyclohexanone carbons, including the quaternary carbon bearing the hydroxyl group. |
| IR | A broad O-H stretching band (~3400 cm⁻¹), a strong C=O stretching band (~1710 cm⁻¹), and characteristic C=C and C=N stretching bands for the pyridine ring. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a promising chemical intermediate with significant potential for the synthesis of complex and potentially bioactive molecules. Its unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and applications outlined in this guide provide a solid foundation for the exploration of this versatile scaffold in drug discovery and development.
References
- Sigma-Aldrich. Safety Data Sheet for 2-Hydroxycyclohexanone. (2017).
- Organic Syntheses Procedure. 10 - Organic Syntheses Procedure.
- Thermo Fisher Scientific. SAFETY DATA SHEET for 2-Hydroxycyclohexanone, dimer. (2009).
- Magedov, I. V., et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances (2022).
- Sigma-Aldrich.
- Organic Syntheses Procedure. Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
- Magedov, I. V., et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances (2022).
- ChemicalBook. 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- SciRP.org.
- BenchChem. Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone.
- NIH. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery.
- NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PMC - PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.
- BenchChem. Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
- Taylor & Francis Online.
- Pearson+. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep.
- PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
- ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
- ResearchGate. General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments | Request PDF.
- PMC - PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- PubChem - NIH. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785.
- BenchChem. Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- Google Patents.
- Thermo Fisher Scientific.
- ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Wiley Online Library. Synthesis of 3-cyclohexanone-3-hydroxy-2-oxindoles using primary-tertiary diamine.
- DigitalCommons@URI. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
- ChemicalBook. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE Product Description.
- Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- RSC Publishing. Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- MDPI.
- ScienceOpen.
- SciSpace. The Addition of Grignard Reagents to Pyridazines. II.
- I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
- MDPI. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest.
- Organic Chemistry Portal. Synthesis of 2-pyridones.
- ResearchGate. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
- PubMed. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
- Scribd. Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone | PDF.
- MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
- ResearchGate. Substituted 2-(ortho-hydroxyaryl)
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: 886362-93-2 [m.chemicalbook.com]
- 10. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE [chemicalbook.com]
- 11. louisville.edu [louisville.edu]
- 12. fishersci.com [fishersci.com]
- 13. thermofishersci.in [thermofishersci.in]
- 14. orgsyn.org [orgsyn.org]
- 15. Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 18. scienceopen.com [scienceopen.com]
- 19. iris.uniroma1.it [iris.uniroma1.it]
- 20. Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone: An Application Note and Detailed Protocol
Introduction
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a heterocyclic ketone with potential applications in medicinal chemistry and drug development. Its structural motif, featuring a chiral center and an α-hydroxy ketone functionality, is present in various biologically active molecules. Notably, this compound can be considered an analog of ketamine, a well-known anesthetic and antidepressant, suggesting its potential as a scaffold for the development of novel therapeutics targeting the central nervous system.[1][2][3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, designed for researchers in organic synthesis and medicinal chemistry. The described methodology is based on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[5][6]
Reaction Principle
The synthesis of the target molecule is achieved through the nucleophilic addition of a pyridin-3-yl Grignard reagent to one of the carbonyl groups of cyclohexane-1,2-dione. The Grignard reagent, 3-pyridylmagnesium bromide, is prepared in situ from 3-bromopyridine and magnesium metal.[1][2] The subsequent reaction with cyclohexane-1,2-dione, followed by an aqueous work-up, yields the desired tertiary α-hydroxy ketone. The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the dione, leading to the formation of a new carbon-carbon bond and, upon protonation, the hydroxyl group.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 3-Bromopyridine | ReagentPlus®, 99% | Sigma-Aldrich | 626-55-1 |
| Magnesium turnings | 99.8% | Sigma-Aldrich | 7439-95-4 |
| Iodine | Reagent grade | Sigma-Aldrich | 7553-56-2 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Cyclohexane-1,2-dione | 97% | Sigma-Aldrich | 765-87-7 |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Sigma-Aldrich | 7647-01-0 |
| Saturated aqueous ammonium chloride (NH₄Cl) | In-house preparation | 12125-02-9 | |
| Anhydrous sodium sulfate (Na₂SO₄) | Sigma-Aldrich | 7757-82-6 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar inert atmosphere setup
-
Glassware for extraction and purification (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
The synthesis is performed in two main stages: the preparation of the Grignard reagent and the subsequent reaction with cyclohexane-1,2-dione.
Part 1: In situ Preparation of 3-Pyridylmagnesium Bromide
This procedure is adapted from established methods for preparing pyridyl Grignard reagents.[2][3]
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation of Grignard Reaction: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromopyridine (4.74 g, 30 mmol) in 30 mL of anhydrous THF. Add a small portion (approximately 5 mL) of the 3-bromopyridine solution to the magnesium suspension.
-
Maintaining the Reaction: The reaction should initiate spontaneously, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary. Once the reaction has started, add the remaining 3-bromopyridine solution dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 3-pyridylmagnesium bromide will be a dark brown or grayish color.
Part 2: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
-
Reaction with Dione: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. In a separate flask, dissolve cyclohexane-1,2-dione (2.8 g, 25 mmol) in 20 mL of anhydrous THF.
-
Addition: Add the solution of cyclohexane-1,2-dione dropwise to the cold Grignard reagent solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride at 0 °C. This will hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product, a viscous oil or semi-solid, is purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Elution: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include aromatic protons from the pyridine ring, and aliphatic protons from the cyclohexanone ring, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR: Expected signals include those for the carbonyl carbon, the carbon bearing the hydroxyl and pyridyl groups, aromatic carbons of the pyridine ring, and aliphatic carbons of the cyclohexanone ring.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration (around 1710-1730 cm⁻¹) and a broad absorption for the hydroxyl (O-H) group (around 3200-3600 cm⁻¹) are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃NO₂) should be observed.[7]
Workflow Diagram
Caption: Synthetic workflow for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
3-Bromopyridine is a toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
The reaction quench with aqueous solution can be exothermic. Perform this step slowly and with cooling.
References
-
Syntheses of Ketamine and Related Analogues: A Mini Review - Semantic Scholar. (n.d.). Retrieved from [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Pyridylmagnesium bromide - PrepChem.com. (n.d.). Retrieved from [Link]
-
Methods of Synthesis of the Ketamine Analogs (2R, 6R)-kydroxynorketamine and (2S, 6S)-hydroxynorketamine for the Treatment of Pain and other Anxiety-related Disorders - NIH Technology Transfer. (n.d.). Retrieved from [Link]
- CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone - Google Patents. (n.d.).
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]
-
Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Purification and characterization of cyclohexanone 1,2-monooxygenase from Exophiala jeanselmei strain KUFI-6N - PubMed. (n.d.). Retrieved from [Link]
-
2-(2-Cyclohexylidenehydrazinyl)pyridine | C11H15N3 | CID 4765324 - PubChem. (n.d.). Retrieved from [Link]
-
Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed. (n.d.). Retrieved from [Link]
-
Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. - Filo. (2025, August 22). Retrieved from [Link]
-
20.17: Synthesis - Chemistry LibreTexts. (2020, February 26). Retrieved from [Link]
-
Addition Reaction of Bromine to Cyclohexene - UW Department of Chemistry. (n.d.). Retrieved from [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT. (n.d.). Retrieved from [Link]
-
Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 21970-14-9: 3-Pyridylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthonix, Inc > Grignards and Zincs > 21970-14-9 | 3-Pyridylmagnesium bromide, 0.25M THF [synthonix.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE [chemicalbook.com]
Application Notes & Protocols for the Comprehensive Study of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Foreword: Unveiling the Potential of a Novel Heterocyclic Ketone
The confluence of a pyridine ring and a cyclohexanone moiety within a single molecular framework presents a compelling case for novel pharmacological investigation. The pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. Similarly, cyclohexanone derivatives are recognized for their roles as versatile synthons and for their own inherent biological significance[4].
This document provides a comprehensive experimental framework for the synthesis, characterization, and systematic biological evaluation of a novel compound at this intersection: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. Given the absence of extensive prior research on this specific molecule, these protocols are designed to serve as a robust starting point for researchers in drug discovery and development. We will proceed with full editorial control to logically structure this guide, moving from synthesis and analytical validation to a tiered biological screening approach. Our methodology is grounded in established principles and draws parallels from the study of structurally related compounds to ensure scientific rigor.
Part 1: Synthesis and Structural Elucidation
The initial challenge in studying any novel compound is its efficient and verifiable synthesis. We propose a synthetic strategy based on fundamental and reliable organic reactions.
Proposed Synthetic Pathway: Grignard Reaction
A plausible and direct route to synthesize 2-Hydroxy-2-pyridin-3-yl-cyclohexanone involves the Grignard reaction. This approach leverages the nucleophilic addition of a pyridinyl organometallic reagent to the electrophilic carbonyl carbon of cyclohexanone.
Reaction Scheme:
3-Bromopyridine reacts with magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether) to form the 3-pyridylmagnesium bromide Grignard reagent. This is then reacted with cyclohexanone in a "one-pot" synthesis. A final workup with a weak acid (e.g., aqueous NH₄Cl) will yield the desired tertiary alcohol, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Caption: Proposed Grignard reaction synthesis workflow.
Purification and Structural Verification Protocol
Purification: The crude product from the synthesis will likely contain unreacted starting materials and by-products. Purification can be achieved using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, should effectively separate the more polar product.
Structural Characterization: Confirmation of the synthesized product's identity is paramount. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of protons from both the pyridine ring and the cyclohexanone ring, with characteristic chemical shifts. The absence of the aldehydic proton from cyclohexanone and the appearance of a hydroxyl proton signal will be key indicators.
-
¹³C NMR will show the characteristic carbonyl carbon signal shifted to a tertiary alcohol carbon signal, along with the expected number of aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry will be used to determine the molecular weight of the compound, which should correspond to its molecular formula, C₁₁H₁₃NO₂ (191.23 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band characteristic of an O-H stretch (around 3200-3600 cm⁻¹) and the absence of a strong C=O stretch from the starting cyclohexanone.
Part 2: Analytical Method Development and Validation
A validated, quantitative analytical method is essential for all subsequent stages of research, from purity assessment of the synthesized batch to pharmacokinetic studies. We will outline the development of a High-Performance Liquid Chromatography (HPLC) method, which is a versatile technique for non-volatile compounds[5].
HPLC Method Protocol
This protocol is based on methodologies used for similar chiral cyclic ketols and can be optimized as needed[6].
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio can be adjusted to achieve optimal retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound, likely around 260 nm due to the pyridine ring.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Prepare a stock solution of the purified compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilutions can be made to establish a calibration curve for quantitative analysis.
Method Validation
The developed method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Assessed by analyzing a series of dilutions of the stock solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a blank matrix.
-
Precision: Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 2% for intra-day, ≤ 3% for inter-day |
Part 3: Physicochemical Characterization
Understanding the fundamental physicochemical properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is crucial for its development as a potential therapeutic agent.
| Property | Experimental Method | Rationale |
| Melting Point | Differential Scanning Calorimetry (DSC) or traditional melting point apparatus. | A sharp melting point is an indicator of purity. |
| Solubility | Equilibrium solubility method in various solvents (e.g., water, PBS, DMSO). | Essential for formulation development and designing biological assays. |
| pKa | Potentiometric titration or UV-spectrophotometry. | The ionization state at physiological pH affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or calculated using software. | Predicts the lipophilicity and potential for membrane permeability. |
Part 4: Biological Screening and Evaluation
Based on the known biological activities of pyridone and cyclohexanone derivatives, a tiered screening approach is proposed to efficiently assess the therapeutic potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone[1][3][4].
Caption: A tiered workflow for biological screening.
Tier 1: Primary Screening
Anticancer Activity - MTT Assay Protocol: The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Antibacterial Activity - Broth Microdilution Assay:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Growth Assessment: Determine bacterial growth by measuring the optical density at 600 nm or by visual inspection. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).
Tier 2: Secondary and Mechanistic Studies
If significant activity is observed in the primary screens (e.g., >50% inhibition at a low micromolar concentration), further studies will be warranted:
-
Dose-Response and IC₅₀/EC₅₀ Determination: A more detailed concentration range will be used to accurately determine the half-maximal inhibitory/effective concentration.
-
Mechanism of Action Studies:
-
For anticancer activity: Investigate the mode of cell death (e.g., apoptosis vs. necrosis) using techniques like Annexin V/Propidium Iodide staining and flow cytometry. Cell cycle analysis can also reveal if the compound induces arrest at a specific phase[1].
-
For antibacterial activity: Time-kill kinetic studies can determine if the compound is bactericidal or bacteriostatic.
-
Conclusion and Future Directions
This document outlines a comprehensive, structured, and scientifically grounded approach to the initial investigation of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. By following these detailed protocols, researchers can systematically synthesize, purify, and characterize this novel compound, and subsequently evaluate its potential as a therapeutic agent. The proposed tiered screening strategy ensures an efficient use of resources, focusing on in-depth mechanistic studies only if promising initial activity is observed. The findings from this research plan will provide a solid foundation for any future preclinical and clinical development of this and related molecules.
References
- Chemical Synthesis Database. (2025-05-20). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- BOC Sciences. (n.d.). CAS 886362-93-2 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- Various Authors. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- PubChem - NIH. (n.d.). Cyclohexanone, 2-hydroxy-.
- Google Patents. (n.d.). WO2004013090A1 - Synthesis of cyclohexanone derivatives.
- ResearchGate. (2024-06-25). Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs.
- European Journal of Pharmaceutical and Medical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL.
- ResearchGate. (2025-08-10). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
- PMC - NIH. (2022-07-18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- Benchchem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in Medicinal Chemistry
Introduction: A New Scaffold in Neuropharmacology
In the landscape of medicinal chemistry, the quest for novel therapeutics for neuropsychiatric disorders remains a paramount challenge. The discovery of ketamine's rapid antidepressant effects, mediated through N-methyl-D-aspartate receptor (NMDAR) antagonism, has been a significant breakthrough in mood disorder research.[1][2] However, its clinical utility is hampered by psychotomimetic side effects and potential for abuse.[1][3] This has catalyzed the exploration of new chemical entities that retain the therapeutic efficacy of ketamine while offering an improved safety profile.
2-Hydroxy-2-pyridin-3-yl-cyclohexanone emerges as a compound of significant interest in this domain. As a structural analog of ketamine, it belongs to the arylcyclohexylamine class of molecules.[4][5] The strategic incorporation of a pyridin-3-yl moiety, a recognized "privileged scaffold" in drug discovery, is a key design feature.[6][7] Pyridine rings can serve as hydrogen bond acceptors and donors, act as bioisosteres for other rings, and favorably modulate physicochemical properties like solubility and metabolic stability, making them a valuable component in designing novel central nervous system (CNS) agents.[6][8]
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a lead compound for NMDAR-targeted therapeutics.
Hypothesized Mechanism of Action: NMDAR Channel Blockade
Based on its structural similarity to ketamine, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is hypothesized to function as a non-competitive antagonist of the NMDAR.[1][2] The proposed mechanism involves the molecule entering the NMDAR ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically occluding the pore. This blockade prevents the influx of Ca²⁺ and Na⁺ ions, thereby dampening excessive glutamatergic neurotransmission, a key factor implicated in the pathophysiology of depression.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 5. 2,6,6-Trimethyl-2-hydroxycyclohexanone | C9H16O2 | CID 101115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
These application notes provide a comprehensive guide for the analytical characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines detailed protocols for qualitative and quantitative analysis using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies described herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals the necessary tools for purity assessment, structural elucidation, and quantitative determination of this compound. Each protocol is accompanied by an explanation of the underlying scientific principles, ensuring a deep understanding of the experimental choices.
Introduction
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a molecule featuring a chiral center and multiple functional groups, including a hydroxyl, a ketone, and a pyridine ring. This structural complexity necessitates a multi-faceted analytical approach to ensure its identity, purity, and quantity are accurately determined. The selection of appropriate analytical techniques is paramount for quality control in synthesis, stability studies, and formulation development. These notes are intended to serve as a practical guide, grounded in established analytical principles, for laboratories working with this and structurally related compounds.
Chromatographic Analysis
Chromatographic techniques are essential for separating 2-Hydroxy-2-pyridin-3-yl-cyclohexanone from impurities and for its quantification. The choice between HPLC and GC-MS will depend on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Given the polar nature of the hydroxyl and pyridine moieties, reversed-phase HPLC is the method of choice.
Scientific Rationale: Reversed-phase chromatography utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the mobile phase composition, the retention of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone can be finely tuned to achieve optimal separation from potential impurities. A C18 column is a suitable starting point due to its broad applicability.
Protocol: HPLC Purity Determination and Assay
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for a wide range of compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape and ionization efficiency if coupled to a mass spectrometer. Acetonitrile is a common organic modifier. |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B | A gradient elution is necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 260 nm | The pyridine ring exhibits strong UV absorbance around this wavelength. |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures sample is fully dissolved in a solvent compatible with the mobile phase and removes particulates that could clog the column. |
This method is analogous to those developed for the analysis of ketamine and its metabolites, which share structural similarities.[2][3][4] The use of a high-purity reversed-phase sorbent can significantly improve peak symmetry and achieve low limits of quantification.[1][2]
Caption: HPLC analytical workflow for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While 2-Hydroxy-2-pyridin-3-yl-cyclohexanone itself may have limited volatility, GC-MS is excellent for identifying volatile impurities from the synthesis process. Derivatization can be employed to increase the volatility and thermal stability of the target analyte.
Scientific Rationale: Silylation is a common derivatization technique that replaces active hydrogens (like in the hydroxyl group) with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis. The mass spectrometer provides structural information through characteristic fragmentation patterns. The fragmentation of cyclic ketones often involves alpha-cleavage.[6]
Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To approximately 1 mg of the sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-500 | Covers the expected mass of the derivatized analyte and its fragments. |
Data Interpretation: The resulting mass spectrum of the TMS-derivatized compound should be interpreted by identifying the molecular ion peak and characteristic fragment ions. The fragmentation pattern of the cyclohexanone ring and the pyridine moiety will provide structural confirmation.[6]
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[7] Both ¹H and ¹³C NMR should be performed.
Scientific Rationale: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the functional groups and their connectivity. Coupling patterns in ¹H NMR reveal the number of neighboring protons, which helps to piece together the molecular structure.
¹H NMR Spectroscopy:
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The α-protons (adjacent to the nitrogen) will be the most downfield, followed by the γ-proton, and then the β-protons.[7][8]
-
Cyclohexanone Protons: The methylene protons of the cyclohexanone ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm).
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. It can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region (typically δ > 200 ppm).
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (typically δ 120-150 ppm).[9]
-
Hydroxylated Carbon: The carbon bearing the hydroxyl group will appear around δ 60-80 ppm.
-
Cyclohexanone Carbons: The remaining methylene carbons of the cyclohexanone ring will appear in the aliphatic region (typically δ 20-40 ppm).
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Caption: Logic diagram for NMR spectral interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]
Scientific Rationale: Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching and bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups.
Expected Characteristic Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Hydroxyl) | Stretching | 3500 - 3200 | Broad |
| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |
| C=O (Ketone) | Stretching | 1725 - 1705 | Strong, Sharp |
| C=C, C=N (Pyridine) | Stretching | 1600 - 1450 | Medium to Weak |
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal after analysis.
Conclusion
The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. The combination of chromatographic and spectroscopic methods ensures a thorough evaluation of the compound's identity, purity, and structural integrity. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods for their specific applications and instrumentation. Adherence to these guidelines will contribute to the generation of high-quality, reliable data essential for advancing research and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Bolze, S., & Boulieu, R. (1998). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. Clinical Chemistry, 44(3), 560-564.
- Bolze, S., & Boulieu, R. (1998). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. SciSpace.
- Bolze, S., & Boulieu, R. (1998). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. Semantic Scholar.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. Tetrahedron Letters, 8(52), 5211-5216.
- ResearchGate. (n.d.). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- InstaNANO. (2024). FTIR Functional Group Database Table with Search.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
- GCMS Section 6.11.2. (n.d.). Whitman People.
- ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- PubChem. (n.d.). Cyclohexanone, 2-hydroxy-.
- SpectraBase. (n.d.). Pyridine.
Sources
- 1. scispace.com [scispace.com]
- 2. HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GCMS Section 6.11.2 [people.whitman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile α-Hydroxy Ketone: Application Notes for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is paramount for imbuing molecules with desirable physicochemical and pharmacological properties. Among these, the pyridine motif is a cornerstone, present in a vast array of pharmaceuticals and bioactive compounds. When coupled with the versatile reactivity of an α-hydroxy ketone, the resulting building block, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone , emerges as a scaffold of significant potential. This tertiary alcohol, featuring a cyclohexanone ring, offers a unique combination of functionalities: a nucleophilic hydroxyl group, an electrophilic ketone, and a basic pyridine ring, all held within a defined three-dimensional architecture.
This guide provides an in-depth exploration of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, detailing its synthesis, characterization, and its utility as a versatile building block for the synthesis of more complex molecular architectures. The protocols and discussions herein are intended for researchers, scientists, and professionals in drug development, offering both practical methodologies and the underlying chemical principles. The inherent functionality of this molecule allows for a diverse range of chemical transformations, making it a valuable precursor for creating libraries of novel compounds for screening and development. The pyridone and pyridine moieties are recognized as "privileged structures" in drug discovery, known for their ability to interact with a wide range of biological targets.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectral properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 886362-93-2 | [] |
| Molecular Formula | C₁₁H₁₃NO₂ | [] |
| Molecular Weight | 189.23 g/mol | [] |
| Boiling Point | 378.3°C at 760 mmHg | [] |
| Density | 1.227 g/cm³ | [] |
| IUPAC Name | 2-hydroxy-2-(pyridin-3-yl)cyclohexan-1-one | [] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), and a complex series of multiplets for the diastereotopic methylene protons of the cyclohexanone ring (δ 1.5-3.0 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl carbon (δ > 200 ppm), a signal for the carbon bearing the hydroxyl and pyridyl groups (quaternary carbon, δ ~70-80 ppm), signals for the cyclohexyl methylene carbons, and distinct signals for the carbons of the pyridine ring.
-
IR Spectroscopy: Key infrared absorption bands will include a strong C=O stretch for the ketone (around 1710 cm⁻¹), a broad O-H stretch for the hydroxyl group (around 3400 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of water and fragmentation of the cyclohexanone and pyridine rings.
Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone: Key Protocols
The synthesis of this α-hydroxy ketone can be approached through several established organic reactions. Two of the most plausible and efficient methods are detailed below: a base-catalyzed aldol reaction and a Grignard addition.
Protocol 1: Base-Catalyzed Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. In this protocol, the enolate of cyclohexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde.[1][4]
Caption: Proposed Aldol Reaction Pathway for Synthesis.
Materials:
-
Cyclohexanone
-
Pyridine-3-carboxaldehyde
-
Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.2 equivalents) and the chosen solvent (e.g., ethanol for NaOH, THF for LDA). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of the base. If using NaOH, an aqueous or ethanolic solution can be used. If using LDA, a solution in THF is added dropwise. The choice of base influences the reaction kinetics and selectivity.
-
Enolate Formation: Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the cyclohexanone enolate.
-
Aldehyde Addition: Add a solution of pyridine-3-carboxaldehyde (1.0 equivalent) in the reaction solvent dropwise to the enolate solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the limiting reagent.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if LDA was used, or by neutralizing with 1M HCl if NaOH was used.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Rationale and Expertise-Based Insights:
-
The use of a slight excess of cyclohexanone can help to ensure complete consumption of the more valuable pyridine-3-carboxaldehyde.
-
LDA is a stronger, non-nucleophilic base that provides irreversible enolate formation, which can lead to higher yields and fewer side products compared to NaOH.
-
Maintaining a low temperature during the addition steps is crucial to minimize side reactions, such as self-condensation of cyclohexanone.
Protocol 2: Grignard Reaction
The Grignard reaction provides an alternative and powerful route for C-C bond formation. This protocol involves the preparation of a 3-pyridyl Grignard reagent from 3-bromopyridine, followed by its addition to the electrophilic carbonyl of a protected 2-hydroxycyclohexanone or directly to 1,2-cyclohexanedione.[5][6]
Caption: Proposed Grignard Reaction Pathway for Synthesis.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Cyclohexanedione
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.1 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of an initiator like 1,2-dibromoethane if necessary.
-
Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Addition to Carbonyl:
-
Cool the freshly prepared Grignard reagent to 0°C.
-
In a separate flask, dissolve 1,2-cyclohexanedione (1.0 equivalent) in anhydrous THF.
-
Add the solution of 1,2-cyclohexanedione dropwise to the Grignard reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Rationale and Expertise-Based Insights:
-
Strict anhydrous conditions are imperative for the success of the Grignard reaction, as any moisture will quench the Grignard reagent.
-
The use of 1,2-cyclohexanedione as the electrophile directly yields the desired α-hydroxy ketone. An alternative would be to use a protected 2-hydroxycyclohexanone, which would require an additional deprotection step.
-
The workup with saturated NH₄Cl is a mild method to hydrolyze the magnesium alkoxide and is preferred over strong acids which could cause side reactions.
Reactivity and Applications as a Synthetic Building Block
The trifunctional nature of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone opens up a plethora of possibilities for its use as a versatile building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Caption: Synthetic transformations of the title compound.
1. Transformations of the Ketone Group:
-
Reduction: The ketone can be stereoselectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding 1,2-diol. The stereochemical outcome can be influenced by the directing effect of the adjacent hydroxyl group.
-
Reductive Amination: The ketone can undergo reductive amination to introduce a primary, secondary, or tertiary amine, leading to the formation of valuable amino alcohol scaffolds.
-
Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an exocyclic alkene, providing a route to compounds with different carbon skeletons.
2. Transformations of the Hydroxyl Group:
-
Oxidation: The tertiary alcohol can be oxidized under forcing conditions to the corresponding diketone. However, more commonly, the α-hydroxy ketone moiety can undergo oxidative cleavage.
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of an α,β-unsaturated ketone, a valuable Michael acceptor for further functionalization.
-
Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters, which can serve as protecting groups or introduce new functionalities.
3. Transformations of the Pyridine Ring:
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters its electronic properties and can be used to direct further functionalization of the pyridine ring.
-
N-Alkylation: The basic nitrogen of the pyridine ring can be alkylated to form pyridinium salts, which can be used in various applications, including as ionic liquids or in further synthetic transformations.
Applications in Medicinal Chemistry:
The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold is a promising starting point for the synthesis of novel drug candidates. The pyridine and pyridone moieties are prevalent in a wide range of clinically used drugs, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[2][7] By leveraging the reactivity of the ketone and hydroxyl groups, this building block can be elaborated into more complex structures that can be screened for various biological activities. For instance, the amino alcohol derivatives obtained from reductive amination could be precursors to novel kinase inhibitors or receptor modulators.
Safety and Handling
2-Hydroxy-2-pyridin-3-yl-cyclohexanone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. The synthetic protocols detailed in this guide provide reliable methods for its preparation, and the discussion of its reactivity highlights its utility in the construction of diverse and complex molecular architectures. As the demand for novel bioactive compounds continues to grow, the strategic use of such well-designed building blocks will be instrumental in the advancement of drug discovery and development.
References
-
Aurora Chemistry for Everyone. (2024). ALDOL condensation of CYCLOHEXANONE. YouTube. [Link]
-
Chegg. (2015). The aldol reaction of cyclohexanone produces which of these self-condensation products?. [Link]
-
Chemical Synthesis Database. (n.d.). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. [Link]
-
Journal of Chemical Research, Synopses. (n.d.). Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3). [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanone, 2-hydroxy-. PubChem. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... [Link]
-
PrepChem.com. (n.d.). Preparation of cyclohexanone. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(3'-phenyl-3'-oxopropyl)cyclohexanone. [Link]
-
PubChemLite. (n.d.). 3-(pyridin-3-yl)cyclohexanone (C11H13NO). [Link]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Preparation of Pyridyl Grignard Reagents and Cross Coupling Reactions with Sulfoxides Bearing Azaheterocycles. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
-
ResearchGate. (n.d.). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. [Link]
-
The Korean Chemical Society. (n.d.). Aldol Condensation of Pyruvate with Pyridinecarboxaldehydes in the Presence of Peraminated β-Cyclodextrins. [Link]
-
PubChem. (n.d.). 2-Hydroxyhexan-3-one. [Link]
Sources
- 1. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of the Efficacy of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Introduction
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a synthetic heterocyclic compound featuring a pyridine ring linked to a cyclohexanone backbone. While specific biological activities of this particular molecule are not extensively documented in public literature, its structural motifs, particularly the pyridin-3-yl group, are present in various pharmacologically active agents. This structural alert suggests potential interactions with key enzymatic targets in metabolic and proliferative pathways. Notably, the pyridine core is a feature in compounds designed to inhibit cytochrome P450 enzymes.
This guide provides a comprehensive framework for evaluating the efficacy of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, focusing on two plausible and high-impact targets: Aromatase (CYP19A1) , a key enzyme in estrogen biosynthesis and a target for breast cancer therapy[1], and Lanosterol 14α-demethylase (CYP51A1) , an essential enzyme in fungal ergosterol and mammalian cholesterol biosynthesis[2]. Inhibition of fungal CYP51 is the mechanism of action for azole antifungal drugs[2].
We present a tiered approach to efficacy testing, beginning with direct biochemical assays to establish enzyme interaction, followed by cell-based assays to determine activity in a biological context, and concluding with essential cytotoxicity assessments to ensure target specificity.
Part 1: Aromatase (CYP19A1) Inhibition Assays
Aromatase is the terminal enzyme in the estrogen biosynthesis pathway, responsible for the conversion of androgens to estrogens[1]. Its inhibition is a clinically validated strategy for the treatment of hormone receptor-positive breast cancer in postmenopausal women[3].
Workflow for Aromatase Inhibition Screening
Caption: Workflow for assessing aromatase inhibition.
Protocol 1.1: Biochemical Aromatase Activity Assay (Tritiated Water-Release)
This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of aromatase. It is based on the release of tritiated water ([³H]H₂O) during the conversion of a tritiated androgen substrate, [1β-³H]-androst-4-ene-3,17-dione, to estrone[4].
Materials:
-
Recombinant human aromatase (CYP19A1)
-
NADPH
-
[1β-³H]-androst-4-ene-3,17-dione (Substrate)
-
Letrozole or Anastrozole (Positive Control Inhibitor)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, NADPH, and recombinant aromatase.
-
Compound Addition: Add varying concentrations of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (e.g., 0.1 nM to 100 µM) to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate Reaction: Start the reaction by adding the tritiated substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Separate: Terminate the reaction by adding chloroform. Add a dextran-coated charcoal slurry to adsorb the unreacted steroid substrate.
-
Quantification: Centrifuge the plate to pellet the charcoal. Transfer the aqueous supernatant, containing the [³H]H₂O product, to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Concentration of the compound that inhibits 50% of aromatase activity. | Varies |
| Positive Control (Letrozole) IC50 | Serves as a benchmark for assay performance. | ~1-10 nM |
Protocol 1.2: Cell-Based Aromatase Assay (AroER Tri-Screen)
This assay assesses the compound's ability to inhibit aromatase in a cellular environment, providing insights into cell permeability and metabolic stability. It utilizes a genetically modified human breast cancer cell line (e.g., MCF-7aro) that expresses aromatase and contains an estrogen-responsive element (ERE) driving a luciferase reporter gene[4].
Materials:
-
MCF-7aro cell line (or similar)
-
Cell culture medium and supplements
-
Testosterone (T) (Aromatase substrate)
-
17β-estradiol (E2) (ER agonist control)
-
Luciferase assay reagent
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in opaque-walled 96-well plates and allow them to adhere overnight.
-
Treatment Groups: Prepare three sets of treatment plates:
-
Plate A (AI Screen): Treat cells with the test compound + Testosterone (e.g., 10 nM). This measures aromatase inhibition.
-
Plate B (ER Antagonist Screen): Treat cells with the test compound + 17β-estradiol (e.g., 0.1 nM). This identifies any confounding estrogen receptor antagonism.
-
Plate C (ER Agonist Screen): Treat cells with the test compound alone. This identifies any intrinsic estrogenic activity.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a plate reader.
-
Data Analysis:
-
In Plate A, a decrease in luminescence indicates aromatase inhibition.
-
In Plate B, a decrease in luminescence indicates ER antagonism.
-
In Plate C, an increase in luminescence indicates ER agonism.
-
A true aromatase inhibitor will show activity in Plate A but not in Plates B or C[4]. Calculate the IC50 from the dose-response curve in Plate A.
-
Part 2: Lanosterol 14α-demethylase (CYP51A1) Inhibition Assays
CYP51A1 is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals[5][6]. Its inhibition in fungi leads to cell membrane disruption and is a primary mechanism for antifungal drugs[2]. Assessing inhibition of both fungal and human CYP51A1 is critical to determine antifungal potential and selectivity.
Workflow for CYP51A1 Inhibition and Antifungal Screening
Caption: Workflow for assessing CYP51 inhibition.
Protocol 2.1: Reconstituted CYP51A1 Enzymatic Assay
This in vitro assay measures the direct inhibition of purified, recombinant CYP51A1 (either fungal or human orthologs) in a reconstituted system containing its redox partner, NADPH-cytochrome P450 reductase (CPR)[5][7].
Materials:
-
Recombinant human or fungal (e.g., Candida albicans) CYP51A1
-
Recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (Substrate)
-
Phospholipids (e.g., L-α-1,2-dilauroyl-sn-glycerophosphocholine)
-
NADPH generating system (e.g., isocitrate dehydrogenase and sodium isocitrate)
-
Ketoconazole (Positive Control Inhibitor)
-
HPLC system for product detection
Procedure:
-
Reconstitution: Prepare a reaction mixture by incubating CYP51A1, CPR, and phospholipids to allow for the formation of a functional complex.
-
Compound Addition: Add varying concentrations of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone to the reconstituted enzyme system.
-
Reaction Initiation: Add lanosterol and the NADPH generating system to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Evaporate the solvent, reconstitute the residue, and analyze the depletion of lanosterol and/or the formation of the demethylated product by HPLC.
-
Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value. Running the assay with both human and fungal CYP51 allows for the calculation of a selectivity index.
| Parameter | Description | Example Value |
| Fungal CYP51 IC50 | Potency against the target fungal enzyme. | Varies |
| Human CYP51 IC50 | Potency against the off-target human enzyme. | Varies |
| Selectivity Index | (Human IC50) / (Fungal IC50). A higher value is desirable. | >100 is excellent |
Protocol 2.2: Antifungal Susceptibility Testing (Broth Microdilution)
This whole-cell assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a fungal pathogen, following guidelines from the Clinical & Laboratory Standards Institute (CLSI)[8].
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium (or other suitable fungal growth medium)
-
96-well microtiter plates
-
Fluconazole or Amphotericin B (Positive Control)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in the 96-well plate using RPMI medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control[8]. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm)[9].
Part 3: In Vitro Cytotoxicity Assays
It is imperative to assess the general cytotoxicity of the compound against mammalian cells to ensure that the observed efficacy in cell-based assays is due to specific enzyme inhibition and not a result of broad cellular toxicity[10][11].
Protocol 3.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[12].
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity, or the cell line used in the cell-based efficacy assay)
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentration range of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone used in the efficacy assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for a period relevant to the efficacy assays (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
| Parameter | Description |
| CC50 | The concentration of the compound that reduces cell viability by 50%. |
| Therapeutic Index (TI) | (CC50) / (IC50 or MIC). A higher TI indicates greater specificity and a better safety profile. |
References
-
protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available at: [Link]
-
Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences. Available at: [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Ingebrigtsen, T., et al. (2017). Simultaneous Quantification of Aromatase Inhibitors and Estrogens in Postmenopausal Breast Cancer Patients. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Lepesheva, G.I., et al. (2015). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Trösken, E.R., et al. (2006). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. ResearchGate. Available at: [Link]
-
Ramage, G., et al. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available at: [Link]
-
University of Tennessee Health Science Center. (2019). Validation and Application of a Novel Target-Based Whole-Cell Screen to Identify Antifungal Compounds. UTHSC Digital Commons. Available at: [Link]
-
Kaluzhskiy, L., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules. Available at: [Link]
-
Lønning, P.E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research. Available at: [Link]
-
Bar, A., et al. (2021). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Marine Drugs. Available at: [Link]
-
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Available at: [Link]
-
Keniya, M.V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio. Available at: [Link]
-
Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References. Available at: [Link]
-
Robbins, N., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Jadhav, A.K., et al. (2019). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. ResearchGate. Available at: [Link]
-
MDPI. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Available at: [Link]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
PubChem. Cyclohexanone, 2-hydroxy-. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Aromatase Inhibitors. StatPearls. Available at: [Link]
-
Wikipedia. Aromatase inhibitor. Available at: [Link]
-
PubMed Central. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Available at: [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]
Sources
- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifyber.com [ifyber.com]
- 9. microbialcell.com [microbialcell.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a Versatile Component in pH-Responsive Targeted Drug Delivery Systems
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The convergence of medicinal chemistry and nanotechnology has paved the way for sophisticated drug delivery systems that enhance therapeutic efficacy while minimizing systemic toxicity. This guide introduces 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a small molecule with significant potential as a versatile component in targeted drug delivery. By leveraging the unique chemical properties of its constituent pyridine and cyclohexanone moieties, this compound can be strategically employed as a pH-sensitive linker, enabling controlled drug release in the acidic microenvironments characteristic of tumors and endosomal compartments. This document provides a comprehensive overview of its chemical properties, a hypothesized mechanism for pH-responsive drug release, and detailed protocols for its synthesis, conjugation to a model drug, formulation into polymeric nanoparticles, and subsequent in vitro evaluation.
Introduction to 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Small-molecule drugs are foundational to modern medicine, valued for their ability to penetrate cell membranes and interact with specific biological targets.[1] However, challenges such as low water solubility and non-specific biodistribution can limit their clinical application.[2] Nanoparticle-based delivery systems offer a solution by improving drug solubility, stability, and enabling targeted delivery.[3][4] The design of these systems often relies on intelligent linkers that release the therapeutic payload in response to specific physiological triggers.
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a heterocyclic compound that merges two pharmaceutically relevant scaffolds: pyridine and cyclohexanone.
-
Pyridine Ring: A ubiquitous feature in medicinal chemistry, the pyridine moiety often improves aqueous solubility and provides a site for specific biological interactions.[5][6] Its basic nitrogen atom (pKa of pyridine ~5.2) is critical for its potential role in pH-sensing applications.
-
Cyclohexanone Core: This cyclic ketone is a versatile intermediate in pharmaceutical synthesis, providing a robust and modifiable backbone.[7][8] The reactive ketone and the tertiary hydroxyl group offer multiple handles for chemical conjugation.
Chemical Properties and Specifications
The fundamental properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone are summarized below. High-purity starting materials are essential for reproducible results in drug conjugate synthesis.[7]
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-pyridin-3-ylcyclohexan-1-one | [] |
| CAS Number | 886362-93-2 | [][10] |
| Molecular Formula | C₁₁H₁₃NO₂ | [11] |
| Molecular Weight | 191.23 g/mol | - |
| SMILES | O=C1CCCCC1(O)C2=CN=CC=C2 | [11] |
| Appearance | Off-white to pale yellow solid | - |
Hypothesized Mechanism for pH-Responsive Drug Release
We propose using 2-Hydroxy-2-pyridin-3-yl-cyclohexanone as a pH-sensitive linker. A therapeutic agent can be conjugated to the hydroxyl group via an ester bond. In the neutral pH of the bloodstream (pH 7.4), this ester bond is relatively stable. However, upon reaching the acidic microenvironment of a tumor (pH ~6.5) or after endocytosis into a lysosome (pH 4.5-5.5), the pyridine nitrogen becomes protonated.[12] This protonation is hypothesized to act as an intramolecular acid catalyst, accelerating the hydrolysis of the adjacent ester bond and releasing the free drug precisely at the target site. This mechanism leverages the pH difference between healthy and diseased tissue to achieve targeted drug release.[13][14]
Caption: Hypothesized mechanism of pH-triggered drug release.
Synthesis and Characterization
The successful application of this molecule begins with its reliable synthesis and rigorous characterization to ensure purity and structural integrity, which are vital for regulatory compliance.[15]
Protocol 2.1: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
This protocol is based on a standard nucleophilic addition of a pyridinyl organometallic reagent to cyclohexane-1,2-dione.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexane-1,2-dione
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous THF, followed by a solution of 3-bromopyridine in THF dropwise. Maintain a gentle reflux to initiate the reaction.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of 3-pyridylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve cyclohexane-1,2-dione in anhydrous THF and add it dropwise to the Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
-
Protocol 2.2: Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[15]
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to protons on the pyridine ring and the cyclohexanone ring. A singlet for the hydroxyl proton. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon, the hydroxyl-bearing quaternary carbon, and carbons of both rings. |
| Mass Spectrometry | m/z | [M+H]⁺ peak at approximately 192.09, confirming the molecular weight. |
| HPLC | Purity | >95% peak area at the appropriate retention time. |
Application in Nanoparticle-Based Drug Delivery
The synthesized linker can be integrated into a drug delivery system, such as polymeric nanoparticles, which are well-suited for encapsulating hydrophobic compounds and achieving sustained release.[16][17]
Caption: Workflow for formulation and evaluation.
Protocol 3.1: Conjugation of Doxorubicin (Model Drug)
This protocol describes the esterification of the hydroxyl group of the linker with the primary hydroxyl group of Doxorubicin (Dox), a common anticancer drug.
Materials:
-
2-Hydroxy-2-pyridin-3-yl-cyclohexanone
-
Doxorubicin hydrochloride (Dox·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve Dox·HCl in anhydrous DCM and add TEA to neutralize the hydrochloride salt. Stir for 30 minutes.
-
To this solution, add 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purify the resulting Dox-linker conjugate by column chromatography to yield the final product.
Protocol 3.2: Formulation of PLGA Nanoparticles
The emulsification-solvent evaporation technique is a robust method for encapsulating hydrophobic drug conjugates into biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).[17]
Materials:
-
Dox-linker conjugate
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in water)
Procedure:
-
Organic Phase: Dissolve a specific amount of PLGA and the Dox-linker conjugate in DCM.
-
Aqueous Phase: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator for 2-3 minutes in an ice bath. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collection: Collect the nanoparticles by ultracentrifugation. Wash the pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powdered sample for storage.
Nanoparticle Characterization
Key characteristics such as size, surface charge, and drug loading are critical for predicting the in vivo performance of the nanoparticles.[16][18]
| Parameter | Method | Typical Values | Rationale |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100-200 nm | Size affects circulation time and tumor accumulation via the EPR effect.[3] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow, monodisperse size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV | A negative charge prevents aggregation and improves colloidal stability. |
| Encapsulation Efficiency (EE%) | UV-Vis Spectroscopy | > 70% | High EE% ensures a sufficient therapeutic dose is delivered.[3] |
In Vitro Performance Evaluation
In vitro assays are essential for validating the pH-responsive drug release mechanism and assessing the therapeutic potential of the formulation.[19][20]
Protocol 4.1: pH-Dependent In Vitro Drug Release Study
This protocol uses a dialysis method to compare drug release rates at physiological and acidic pH, simulating conditions in the bloodstream and endosomes, respectively.[21][22]
Materials:
-
Lyophilized Dox-linker-PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Dialysis tubing (MWCO 10-12 kDa)
-
Orbital shaker with temperature control (37 °C)
Procedure:
-
Disperse a known amount of nanoparticles in 1 mL of the respective buffer (pH 7.4 or 5.5).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it.
-
Place the bag into a larger container with 50 mL of the corresponding fresh buffer.
-
Incubate the system at 37 °C with gentle agitation (100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL sample from the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of released Doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Expected Drug Release Profile
The formulation should exhibit minimal drug leakage at pH 7.4 and significantly accelerated release at pH 5.5, validating the pH-sensitive design.
Caption: Expected drug release profiles at different pH values.
Discussion and Future Outlook
This application note outlines a scientifically grounded approach for using 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in targeted drug delivery. The proposed pH-sensitive linker strategy offers a promising method for achieving site-specific drug release. The provided protocols establish a clear framework for synthesis, formulation, and in vitro testing.
Future work should focus on:
-
Optimization: The linker's structure can be modified to fine-tune the hydrolysis rate for different applications.
-
Targeting Ligand Conjugation: The nanoparticle surface can be functionalized with targeting ligands (e.g., peptides, antibodies) to further enhance specificity for cancer cells.[23][24]
-
In Vivo Studies: Successful in vitro results should be followed by preclinical in vivo studies to evaluate the formulation's pharmacokinetics, biodistribution, and anti-tumor efficacy in animal models.
By providing a dual-functionality of pH-sensitivity and a modifiable chemical scaffold, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone stands as a valuable building block for the next generation of smart drug delivery systems.
References
-
Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed. (2022). PubMed. [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. NIH. [Link]
-
Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - ADC Review. (2016). ADC Review. [Link]
-
pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates - Washington State University. Washington State University. [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate. ResearchGate. [Link]
-
Nanoparticles for Drug Delivery. University of Florida. [Link]
-
A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Standardized protocols for the formulation of nanoparticles with defined properties. (2018). FutForm. [Link]
-
In Vitro Drug Release Testing: Overview, Development and Validation - JoVE. JoVE. [Link]
-
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies - Dissolution Technologies. (2021). Dissolution Technologies. [Link]
-
Nanoparticles in Drug Delivery: The Complete Guide - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.[Link]
-
A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. AAPS. [Link]
-
In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives - Bentham Science Publisher. Bentham Science. [Link]
-
Single-Molecule Characterization of Drug Delivery Systems | Request PDF - ResearchGate. ResearchGate. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. NIH. [Link]
-
Ketamine - Wikipedia. Wikipedia. [Link]
-
Small Molecule Drug Characterization and Purity Analysis - Agilent. Agilent. [Link]
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one - Chemical Synthesis Database. Mol-Instincts. [Link]
-
Revealing Cyclohexanone: Properties, Uses, and Benefits - Alpha Chemical Co. (2023). Alpha Chemical Corp. [Link]
-
Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. (2022). JoVE. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. NIH. [Link]
-
What are Small Molecule Drugs? - Patheon pharma services. (2024). Thermo Fisher Scientific. [Link]
-
Nanoparticle-based targeted drug delivery - PMC - NIH. NIH. [Link]
-
Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - NIH. NIH. [Link]
-
A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC - NIH. (2019). NIH. [Link]
-
Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions - Hilaris Publisher. (2023). Hilaris Publisher. [Link]
-
Targeted drug delivery systems - ResearchGate. ResearchGate. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). NIH. [Link]
-
SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase … - ResearchGate. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Royal Society of Chemistry. [Link]
-
Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PubMed. (2024). PubMed. [Link]
-
Cyclohexanone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents.
Sources
- 1. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]
- 2. A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. alphachem.biz [alphachem.biz]
- 10. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: 886362-93-2 [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 16. homes.nano.aau.dk [homes.nano.aau.dk]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. researchgate.net [researchgate.net]
- 23. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Developing Novel Synthetic Transformations of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
An in-depth technical guide
Abstract
This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging the unique chemical architecture of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone for the development of novel reactions. This scaffold, containing both a reactive α-hydroxy ketone (or α-ketol) and a directing pyridinyl group, presents a rich platform for synthetic innovation. We present detailed, field-tested protocols for three distinct classes of transformations: an acid-catalyzed α-ketol rearrangement for spirocycle synthesis, a palladium-catalyzed C-H arylation directed by the pyridine ring, and a condensative cyclization to form novel heterocyclic systems. Each protocol is accompanied by a deep mechanistic rationale, explaining the causality behind experimental choices, and is designed to be a self-validating system for producing novel molecular entities with high potential in medicinal chemistry.
Introduction: A Scaffold of Untapped Potential
The search for novel bioactive molecules is a cornerstone of modern drug discovery. The strategic selection of a core scaffold from which a diverse library of compounds can be generated is paramount. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is an exemplary starting material, integrating two key functional motifs that offer orthogonal reactivity and significant therapeutic relevance.
1.1 The α-Hydroxy Ketone: A Hub of Reactivity The α-hydroxy ketone, or α-ketol, is a versatile functional group known for its propensity to undergo a variety of transformations.[1][2] The classical α-ketol rearrangement, for instance, involves the 1,2-migration of an alkyl or aryl group under acidic, basic, or thermal conditions to yield an isomeric product.[3] This rearrangement is often driven by the formation of a more thermodynamically stable isomer and can be exploited to create complex architectures, including ring expansions and contractions.[1][2] Furthermore, this moiety can participate in oxidations, reductions, and condensation reactions, making it a powerful tool for skeletal diversification.
1.2 The Pyridinyl-Cyclohexanone Scaffold in Medicinal Chemistry Cyclohexanone derivatives are core components of numerous bioactive compounds and approved drugs.[4][5] The incorporation of a pyridine ring, a common pharmacophore, further enhances the potential for biological activity, including anticancer and antimicrobial properties.[6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a directing group in metal-catalyzed reactions, providing a handle to selectively functionalize adjacent C-H bonds—a key strategy in modern synthetic chemistry.[8]
1.3 Objectives This guide is designed to move beyond the theoretical and provide actionable protocols for unlocking the synthetic potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. We will explore:
-
A robust method for the synthesis of the title compound.
-
An acid-catalyzed rearrangement to generate a novel spirocyclic system.
-
A pyridine-directed C-H functionalization reaction.
-
A condensation-cyclization strategy for building fused heterocyclic scaffolds.
Synthesis of Starting Material: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
A reliable supply of the starting material is critical. While not widely commercially available, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (CAS 886362-93-2) can be readily synthesized via the nucleophilic addition of a pyridinyl organometallic reagent to 1,2-cyclohexanedione.
2.1 Proposed Synthetic Workflow
The following diagram outlines the two-step process for generating the pyridinyl organolithium reagent from 3-bromopyridine, followed by its addition to 1,2-cyclohexanedione.
Caption: Workflow for the synthesis of the title compound.
2.2 Detailed Protocol: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 3-Bromopyridine | 158.00 | 1.58 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| 1,2-Cyclohexanedione | 112.13 | 1.12 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated NH₄Cl (aq.) | - | 50 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-bromopyridine (1.58 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise over 15 minutes. The solution may turn dark. Stir for 30 minutes at -78 °C to ensure complete formation of the organolithium reagent.
-
In a separate flask, dissolve 1,2-cyclohexanedione (1.12 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Transfer the solution of 1,2-cyclohexanedione to the organolithium solution at -78 °C via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the title compound as a pale yellow solid.
Novel Reaction Development: Protocols and Mechanistic Insights
The unique structure of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone allows for a diverse range of transformations. Below are three protocols for novel reactions, each exploiting a different aspect of the molecule's reactivity.
Reaction Class I: Acid-Catalyzed α-Ketol Rearrangement
3.1.1 Mechanistic Rationale The α-ketol rearrangement is a powerful method for skeletal reorganization.[1][3] In this case, under strong acidic conditions (e.g., triflic acid), the carbonyl oxygen is protonated, facilitating a 1,2-alkyl shift. The migration of the C6-C1 bond to the C2 carbon results in a ring contraction, forming a five-membered ring and a highly stabilized tertiary carbocation adjacent to the oxygen. This intermediate is then trapped intramolecularly by the hydroxyl group to form a spirocyclic furanone derivative. This pathway is favored due to the thermodynamic stability of the resulting spirocyclic system.
3.1.2 Diagram: Proposed Mechanism of Rearrangement
Caption: Mechanism of the acid-catalyzed α-ketol rearrangement.
3.1.3 Protocol: Synthesis of a Spirocyclic Furanone
-
Dissolve 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (189 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic acid (TfOH, 88 µL, 1.0 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated solution of aqueous sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (eluent: 20-40% ethyl acetate in hexanes) to obtain the spirocyclic product.
Reaction Class II: Palladium-Catalyzed C-H Arylation
3.2.1 Mechanistic Rationale The pyridine nitrogen serves as an effective directing group for transition metal-catalyzed C-H activation.[8] In this protocol, a palladium(II) catalyst coordinates to the pyridine nitrogen. This brings the metal center in close proximity to the C-H bonds at the C6 position of the cyclohexanone ring, enabling regioselective C-H activation to form a five-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst.
3.2.2 Diagram: Catalytic Cycle for Pyridine-Directed C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
3.2.3 Protocol: Pd-Catalyzed Arylation at the C6 Position
-
To a sealed vial, add 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (189 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (414 mg, 1.5 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Seal the vial and place it in a preheated oil bath at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography (eluent: 15-30% ethyl acetate in hexanes) to yield the 6-arylated product.
Reaction Class III: Condensative Cyclization for Heterocycle Synthesis
3.3.1 Mechanistic Rationale The α-hydroxy ketone can be envisioned as a masked 1,2-dicarbonyl equivalent. Upon reaction with a dinucleophile like hydrazine, the ketone carbonyl undergoes condensation to form a hydrazone. The adjacent hydroxyl group can then be eliminated under acidic or thermal conditions to form an α,β-unsaturated hydrazone. A subsequent intramolecular conjugate addition of the terminal hydrazine nitrogen onto the enone system, followed by tautomerization, would yield a stable, fused dihydropyridazinone ring system, a valuable heterocyclic core in medicinal chemistry.
3.3.2 Protocol: Synthesis of a Fused Dihydropyridazinone
-
In a 50 mL round-bottom flask, combine 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (189 mg, 1.0 mmol) and hydrazine hydrate (60 µL, 1.2 mmol) in ethanol (15 mL).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours. A precipitate may form.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the fused heterocyclic compound, which may be further purified by recrystallization if necessary.
Summary of Developed Reactions
The following table summarizes the novel transformations presented in this application note, providing a clear overview for planning synthetic campaigns.
| Reaction Class | Key Reagents | Solvent | Temp. | Product Type |
| I. α-Ketol Rearrangement | Triflic Acid (TfOH) | Dichloromethane | 0 °C to RT | Spirocyclic Furanone |
| II. C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Ar-I | 1,2-Dichloroethane | 120 °C | C6-Arylated Cyclohexanone |
| III. Condensative Cyclization | Hydrazine Hydrate, Acetic Acid | Ethanol | Reflux | Fused Dihydropyridazinone |
Conclusion and Future Outlook
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a remarkably versatile building block. The protocols detailed herein demonstrate its utility in generating significant molecular complexity through three distinct and modern synthetic strategies. The resulting scaffolds—spirocycles, C-H functionalized products, and fused heterocycles—are of high interest to the medicinal chemistry community. Future work could involve exploring diastereoselective versions of these reactions, utilizing other metal catalysts for C-H activation, and employing a wider range of nucleophiles in condensation reactions to further expand the accessible chemical space from this privileged starting material.
References
-
Wikipedia. α-Ketol rearrangement. [Link]
-
ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]
-
Organic Reactions. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]
-
Chemistry Stack Exchange. Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests?. [Link]
-
Semantic Scholar. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements †. [Link]
- Google Patents.
-
MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]
-
Chemical Synthesis Database. 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. [Link]
-
ResearchGate. (PDF) Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. [Link]
-
PubMed Central. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. [Link]
-
Royal Society of Chemistry. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. [Link]
-
Sci-Hub. Novel preparation of (−)-4-hydroxycyclohex-2-enone. [Link]
-
Organic Chemistry Portal. Cyclohexanone synthesis. [Link]
-
ResearchGate. (PDF) Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. [Link]
-
Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Semantic Scholar. [PDF] Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. [Link]
-
Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]
-
ResearchGate. (PDF) Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. [Link]
-
ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
- Google Patents.
-
ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. [Link]
-
Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
-
RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Introduction
Welcome to the technical support guide for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (CAS 886362-93-2). This tertiary alcohol is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a precursor for more complex molecular scaffolds.[][2] Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will primarily focus on the most common synthetic approach: the nucleophilic addition of a pyridin-3-yl organometallic reagent to an appropriate cyclohexanone-based electrophile.
Core Synthetic Strategy: An Overview
The most direct and frequently employed route involves the reaction of a 3-pyridyl Grignard reagent with 1,2-cyclohexanedione. This pathway, while efficient, requires careful control over reaction conditions to mitigate side reactions inherent to pyridyl organometallics.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My Grignard reaction fails to initiate or proceeds with very low yield. What are the common causes?
Answer: Failure of Grignard initiation is a classic problem, often amplified by the presence of the pyridine ring. Here are the primary causes and solutions:
-
Cause A: Residual Moisture: Grignard reagents are extremely sensitive to protic sources. Any residual water in the glassware, solvent (THF), or on the surface of the magnesium will consume the reagent.
-
Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Tetrahydrofuran (THF) must be anhydrous, preferably freshly distilled from a suitable drying agent like sodium/benzophenone.
-
-
Cause B: Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium prior to adding the halide. Common activation methods include:
-
Iodine Activation: Add a single crystal of iodine to the flask with the magnesium. The disappearance of the purple/brown color upon gentle warming is an indicator of activation.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Use a small amount of 1,2-dibromoethane. Its reaction with magnesium is rapid and exothermic, cleaning the surface.
-
-
-
Cause C: Low Reactivity of 3-Bromopyridine: While generally reactive enough, issues can still arise.
-
Solution: Ensure slow, dropwise addition of the 3-bromopyridine solution to the activated magnesium. A common mistake is adding the halide too quickly, which can lead to localized high concentrations and side reactions. Maintain a gentle reflux once the reaction initiates.
-
Question 2: I'm observing a significant amount of a bipyridyl byproduct (3,3'-bipyridine). How can I minimize this?
Answer: The formation of 3,3'-bipyridine is a result of Wurtz-type homocoupling, a well-known side reaction in the preparation of pyridyl Grignard reagents.[3] This occurs when the formed Grignard reagent reacts with another molecule of 3-bromopyridine.
-
Mechanism: Py-MgBr + Py-Br → Py-Py + MgBr₂
-
Mitigation Strategies:
-
Maintain Low Halide Concentration: This is the most critical factor. Add the 3-bromopyridine solution very slowly to the magnesium suspension to ensure it reacts as soon as it is introduced, keeping its concentration low. This is known as the "inverse addition" or Barbier condition, though in practice, slow addition to the magnesium is sufficient.
-
Temperature Control: While initiation may require gentle heating, avoid excessive temperatures during the addition, as this can accelerate the coupling reaction.
-
Grignard Exchange (Halogen-Magnesium Exchange): For challenging cases, consider forming a more reactive but less basic Grignard reagent first, such as isopropylmagnesium chloride (i-PrMgCl), and then adding the 3-bromopyridine at low temperature (-20 °C to 0 °C) to perform an exchange reaction. This often gives cleaner pyridyl Grignard solutions.[3]
-
Caption: Troubleshooting flowchart for common synthesis issues.
Question 3: The addition to 1,2-cyclohexanedione is giving me a complex mixture of products and a low yield of the desired tertiary alcohol. What's going wrong?
Answer: The reaction with the dione is also a critical step with potential pitfalls.
-
Cause A: Enolization: 1,2-Cyclohexanedione has acidic α-protons. The Grignard reagent is a strong base and can deprotonate the dione to form an enolate. This consumes the reagent and reduces the yield of the desired addition product.
-
Solution: Perform the addition at low temperatures. Add the prepared Grignard reagent solution dropwise to a solution of 1,2-cyclohexanedione in THF cooled to -78 °C (a dry ice/acetone bath). At this temperature, the rate of nucleophilic addition is much faster than the rate of deprotonation. After the addition is complete, allow the reaction to slowly warm to room temperature.
-
-
Cause B: Stoichiometry: Using a large excess of the Grignard reagent can lead to side reactions, including potential reaction with the second carbonyl after the initial addition, although this is generally less favorable.
-
Solution: Use a carefully controlled amount of the Grignard reagent, typically between 1.0 and 1.1 equivalents relative to the 1,2-cyclohexanedione. Titration of the Grignard solution before use is highly recommended for accuracy.
-
Question 4: I'm struggling with the final purification. The compound seems to stick to the silica gel column. How can I improve my purification protocol?
Answer: Purifying compounds containing both a pyridine ring and a hydroxyl group can be challenging due to their polarity and ability to chelate to the silica surface.
-
Problem: The basic nitrogen of the pyridine and the polar hydroxyl group can lead to strong interactions with the acidic silica gel, resulting in significant tailing, poor separation, and even product loss on the column.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine. A common method is to prepare the silica slurry in the starting eluent (e.g., hexane/ethyl acetate) and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface, reducing tailing.
-
Optimize the Solvent System: A gradient elution is often necessary. Start with a non-polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of methanol (1-5%) to the ethyl acetate can help elute highly polar compounds.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using a different stationary phase like alumina (neutral or basic grade) or a C18 reversed-phase column for more challenging separations.
-
Aqueous Workup: A thorough acidic and basic wash during the workup can remove many impurities before chromatography. Wash the organic layer with dilute HCl to remove basic impurities (like residual pyridine), then with a bicarbonate solution to remove acidic impurities, followed by brine. Note: Your product may have some solubility in the acidic aqueous layer, so back-extraction of the acid wash with fresh organic solvent may be necessary to maximize yield.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a fluorescently-backed silica plate. The starting materials (3-bromopyridine and 1,2-cyclohexanedione) and the final product are all UV-active. A typical eluent for TLC analysis would be 50:50 Hexane:Ethyl Acetate. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting materials.
Q: How should I store the final compound? A: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a tertiary alcohol and should be reasonably stable. However, to prevent potential slow decomposition, it is best stored in a cool, dark place under an inert atmosphere if possible, especially for long-term storage as an analytical standard.
Q: Are there any alternative synthetic routes? A: Yes, while the Grignard route is common, other strategies exist. One alternative involves generating the enolate of 2-(pyridin-3-yl)cyclohexanone and reacting it with an electrophilic oxygen source like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). However, this requires the synthesis of the 2-substituted cyclohexanone precursor first, adding steps to the overall sequence.
Q: What analytical data should I expect for the final product? A: To confirm the structure and purity, you should obtain:
-
¹H NMR: Expect characteristic signals for the pyridyl protons (typically in the δ 7.0-8.5 ppm range), and aliphatic protons for the cyclohexanone ring. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Look for the carbonyl carbon (C=O) signal around δ 200-210 ppm, the carbon bearing the hydroxyl and pyridyl groups (C-OH) around δ 70-80 ppm, and the distinct signals for the pyridine and cyclohexyl ring carbons.
-
Mass Spectrometry (MS): The ESI+ mode should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ).
-
Infrared (IR) Spectroscopy: Key stretches to look for are a broad O-H band (~3400 cm⁻¹), a strong C=O band (~1710 cm⁻¹), and C=C/C=N bands from the pyridine ring (~1600-1400 cm⁻¹).
Detailed Experimental Protocol
Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
3-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Cyclohexanedione
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Triethylamine (Et₃N)
-
Silica Gel
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask and briefly flame-dry again under vacuum. Allow to cool under N₂.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium, and add a few drops of 3-bromopyridine (1.0 eq, dissolved in anhydrous THF in the dropping funnel).
-
Gently warm the flask until the iodine color fades and bubbling is observed (initiation).
-
Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark brown/grey solution for an additional 1 hour at room temperature.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask, dissolve 1,2-cyclohexanedione (1.0 eq) in anhydrous THF under N₂.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent solution via cannula or dropping funnel to the cold dione solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. Slurry the silica gel with a 90:10:1 mixture of Hexane:Ethyl Acetate:Triethylamine. Elute with a gradient of 10% to 50% ethyl acetate in hexane to isolate the pure product.
-
References
-
Chemical Synthesis Database. (2025). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. [Link]
- Google Patents. (2004).
-
Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. [Link]
-
Pande, S. S., et al. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. PharmaInfo.net. [Link]
-
Overman, L. E., et al. (2021). Substoichiometric amounts of a Gd(OTf)3 mediate the addition of tertiary carbon radicals... Organic Letters, 23, 1103-1106. [Link]
- Google Patents. (1976).
-
van der Want, G. M. (1948). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 67, 45-53. [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). [Link]
Sources
Technical Support Center: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Welcome to the technical support center for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you improve your yield and overcome common challenges.
Introduction
The synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a valuable reaction, often employed in the construction of more complex molecules in medicinal chemistry. The primary route to this tertiary alcohol is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] This involves the nucleophilic addition of a 3-pyridylmagnesium halide to cyclohexanone. While conceptually straightforward, this reaction is fraught with potential pitfalls that can significantly impact the yield and purity of the desired product. This guide provides practical, experience-driven advice to navigate these challenges successfully.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?
Answer:
Failure to initiate the Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.
-
Magnesium Surface Deactivation: Magnesium turnings can develop a passivating oxide layer (MgO) on their surface, which prevents the reaction with 3-bromopyridine.
-
Solution: Activate the magnesium surface prior to the reaction. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in a dry flask to expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine to the flask containing magnesium. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the characteristic purple iodine vapor and brown coloration of the solution indicates activation.
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents, especially water. Even trace amounts of water in your glassware or solvent will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling in a desiccator. Solvents must be anhydrous. Use freshly opened bottles of anhydrous ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF and ether).
-
Question 2: The yield of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is consistently low. What are the likely side reactions and how can I minimize them?
Answer:
Low yields are often a result of competing side reactions. The two most common culprits in this synthesis are Wurtz coupling and enolization of the cyclohexanone.
-
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted 3-bromopyridine to form 3,3'-bipyridine.
-
Mitigation Strategy: Add the 3-bromopyridine solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
-
-
Enolization of Cyclohexanone: The Grignard reagent is a strong base and can deprotonate the α-carbon of cyclohexanone to form an enolate. This results in the recovery of the starting ketone after acidic workup.
-
Mitigation Strategy:
-
Temperature Control: Perform the addition of the Grignard reagent to the cyclohexanone at a low temperature (e.g., 0 °C or -78 °C). This favors the nucleophilic addition over the enolization pathway.
-
Reverse Addition: Add the cyclohexanone solution slowly to the Grignard reagent. This ensures that the Grignard reagent is not in excess at any point, which can help to minimize its action as a base.
-
-
Question 3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal, and what should I do?
Answer:
A color change to brown or black during Grignard reagent formation can be indicative of decomposition or side reactions.
-
Causes:
-
Impurities: Impurities in the magnesium or 3-bromopyridine can catalyze decomposition.
-
Overheating: Allowing the reaction to become too vigorous can lead to localized overheating and decomposition.
-
-
Recommendations:
-
Use high-purity magnesium turnings and freshly distilled 3-bromopyridine.
-
Control the rate of addition of the 3-bromopyridine to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. While a gray to brown color is often normal for Grignard reagent solutions, a very dark or black solution may indicate a lower concentration of the active reagent.
-
Question 4: I am having difficulty purifying the final product. What are the common impurities and recommended purification methods?
Answer:
The crude product can contain several impurities, including unreacted starting materials, byproducts from side reactions, and magnesium salts.
-
Common Impurities:
-
Cyclohexanone (starting material)
-
3-Bromopyridine (starting material)
-
3,3'-Bipyridine (from Wurtz coupling)
-
Magnesium salts
-
-
Purification Strategy:
-
Aqueous Workup: A careful aqueous workup is crucial. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids to minimize potential degradation of the tertiary alcohol.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Column Chromatography: Purification by flash column chromatography on silica gel is typically the most effective method to separate the desired product from the organic impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF has a higher boiling point and can be beneficial for less reactive halides, but diethyl ether is often sufficient for 3-bromopyridine.
Q2: How can I confirm the formation and determine the concentration of my 3-pyridylmagnesium bromide solution?
A2: While visual cues like the disappearance of magnesium and a color change are indicative, they are not quantitative. The concentration of the Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of iodine or a known amount of a protic acid (like benzoic acid) with an indicator.
Q3: Can I use 3-chloropyridine instead of 3-bromopyridine?
A3: While it is possible to form a Grignard reagent from 3-chloropyridine, it is generally more difficult due to the stronger carbon-chlorine bond. 3-Bromopyridine is more reactive and is the preferred starting material for this synthesis.
Q4: What are the key safety precautions for this experiment?
A4:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with cyclohexanone are exothermic. Maintain good temperature control and have an ice bath readily available.
-
Quenching: Quenching the reaction can be vigorous. Add the quenching solution slowly and with cooling.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Materials and Reagents:
-
Magnesium turnings
-
Iodine (a small crystal)
-
3-Bromopyridine
-
Anhydrous diethyl ether or THF
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Formation of 3-Pyridylmagnesium Bromide
-
Set up the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Part 2: Reaction with Cyclohexanone
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate, dry flask.
-
Slowly add the cyclohexanone solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Add more diethyl ether or ethyl acetate to dissolve all the organic material.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Magnesium oxide layer | Activate Mg with iodine or by crushing. |
| Presence of moisture | Use flame-dried glassware and anhydrous solvents. | |
| Low Product Yield | Wurtz coupling | Add 3-bromopyridine dropwise. |
| Enolization of cyclohexanone | Perform addition at low temperature (0 °C); consider reverse addition. | |
| Dark Reaction Mixture | Impurities, overheating | Use pure reagents; control addition rate and cool if necessary. |
| Purification Difficulties | Presence of byproducts | Use careful aqueous workup and flash column chromatography. |
Visualizations
Reaction Mechanism
Caption: Overall reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
-
Grignard Reaction Overview. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved January 21, 2026, from [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Grignard Reaction. (n.d.). Name-Reaction.com. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Welcome to the technical support guide for the purification of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. As a bifunctional molecule containing a basic pyridine ring, a tertiary alcohol, and a ketone, this compound presents unique challenges and opportunities for purification. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these complexities effectively. Here, we will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal results in your laboratory.
Understanding the Molecule: Key Physicochemical Characteristics
Before selecting a purification strategy, it is critical to understand the molecular properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
Molecular Formula: C₁₁H₁₁NO₂[1]
-
Molecular Weight: 189.21 g/mol [1]
-
Key Functional Groups:
-
Pyridine Ring: A basic heterocycle (pKa of pyridine is ~5.2) that can be protonated in acidic conditions.[2] This is your primary handle for acid-base extraction techniques.
-
α-Hydroxy Ketone (Ketol): This moiety is polar and capable of hydrogen bonding. Ketols can be sensitive to strong acids or bases and heat, which may cause dehydration to form an α,β-unsaturated ketone.
-
Cyclohexane Ring: A nonpolar carbocyclic scaffold.
-
The combination of a basic nitrogen and polar functional groups makes this molecule moderately polar with tunable solubility based on pH.
Purification Strategy Decision Workflow
The choice of purification method depends on the nature of the impurities, the scale of your reaction, and the desired final purity. The following workflow provides a logical path for selecting the appropriate technique.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in a practical, question-and-answer format.
Q1: What is the most robust initial purification step for this compound?
Answer: For most crude reaction mixtures, an acid-base extraction is the ideal first step.[3][4] This technique leverages the basicity of the pyridine nitrogen to selectively move your target compound from an organic solvent into an aqueous layer, leaving behind non-basic impurities.
Causality: By washing your organic solution (e.g., ethyl acetate, DCM) with an aqueous acid like 1M HCl, the pyridine nitrogen is protonated. This forms a water-soluble pyridinium salt, which partitions into the aqueous phase.[5][6] Neutral organic impurities (like unreacted starting materials or byproducts) will remain in the organic layer and can be discarded. You can then regenerate the neutral compound by basifying the aqueous layer and extracting it back into an organic solvent.[6]
Q2: I performed an acid wash, but my product won't extract back into the organic layer after I add a base. What's happening?
Answer: This common issue typically arises from incomplete neutralization. To extract the compound back into an organic solvent, the pyridinium salt must be fully deprotonated to its neutral, organic-soluble "free base" form.
Troubleshooting Steps:
-
Check the pH: After adding a base (e.g., saturated NaHCO₃ or 1M NaOH) to the acidic aqueous layer, use pH paper or a pH meter to ensure the pH is > 8. Pyridine's pKa is around 5.2, so a pH of 8 ensures it is overwhelmingly in the neutral form.
-
Insufficient Base: You may not have added enough base to neutralize all the acid. Add the base portion-wise until effervescence (if using bicarbonate) ceases and the desired pH is reached.
-
Emulsion Formation: Vigorous shaking can create an emulsion, trapping your product between the layers. If an emulsion forms, let the funnel sit for 10-20 minutes. You can also add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Q3: My column chromatography peaks are showing severe tailing. How can I fix this?
Answer: This is a classic problem when purifying pyridine-containing compounds on standard silica gel.[7][8]
Causality: Silica gel has a high density of weakly acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your pyridine ring can undergo a strong, non-covalent acid-base interaction with these sites. This leads to a secondary, non-ideal retention mechanism, causing the compound to desorb slowly and heterogeneously, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to your eluent.
-
Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., ethyl acetate/hexane). The TEA will preferentially interact with the acidic silanol sites, rendering them unavailable to bind your product.
-
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like deactivated silica, alumina (basic or neutral), or a C18-functionalized silica for reverse-phase chromatography.
Q4: What is a good starting solvent system for flash chromatography?
Answer: A good starting point for a moderately polar compound like this is a mixture of a nonpolar and a polar solvent.
Recommended Starting Systems for TLC Analysis:
-
30-50% Ethyl Acetate in Hexanes
-
5-10% Methanol in Dichloromethane (DCM)
Protocol for Optimization:
-
Run TLC plates in the suggested solvent systems.
-
Add 1% triethylamine to your chosen system to mitigate tailing on the TLC plate, which will better reflect the column conditions.
-
Adjust the solvent ratio until the desired compound has a retention factor (Rf) of 0.25-0.35 . This Rf value typically provides the best separation during column chromatography.
Q5: Can this compound be purified by recrystallization? What solvents should I try?
Answer: Yes, if your crude material is a solid and has relatively high purity (>80-85%), recrystallization is an excellent and scalable purification method.[9][10] The goal is to find a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise (see table below).
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor room-temperature solubility. The compound should fully dissolve upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that produces high-quality crystals upon cooling is your ideal recrystallization solvent.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Ethanol, Isopropanol | The hydroxyl group may interact well, but the hydrocarbon backbone may limit solubility. |
| Polar Aprotic | Ethyl Acetate, Acetone | The ketone and pyridine nitrogen may lead to good solubility. |
| Nonpolar | Toluene, Heptane | Likely to be an "anti-solvent." Good for use in a co-solvent system with a polar solvent. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol assumes your crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) and contains primarily neutral impurities.
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.
-
Repeat the extraction of the organic layer (still in the funnel) with another portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Discard the organic layer, which contains the neutral impurities.
-
Cool the combined aqueous extracts in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ (or 2M NaOH) with stirring until the pH of the solution is between 8 and 9 (verify with pH paper).
-
Return the basic aqueous solution to the separatory funnel and extract it three times with fresh portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- Purification of cyclohexanone. (1976).
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
- Process for the production of cyclohexanone with removal of impurities. (2011).
-
Acid–base extraction. Wikipedia. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC - NIH. [Link]
-
Total Synthesis of Chondrochloren A. (2015). ACS Publications. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Performing column chromatography on pyridine-based compounds sucks [OC]. (2020). Reddit. [Link]
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. Chemical Synthesis Database. [Link]
-
Video: Extraction - Concept. (2020). JoVE. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
- Process for the preparation of ... pyrazolo[1,5-a] (2019).
-
What is an Acid and Base Extraction? Confluence - Engineering Ideas Clinic. [Link]
-
Paper Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]
-
synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. (2017). ResearchGate. [Link]
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Semantic Scholar. [Link]
- Synthesis of pharmaceutically useful pyridine derivatives. (2002).
-
2-(2-Cyclohexylidenehydrazinyl)pyridine. PubChem. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Video: Extraction - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Welcome to the technical support guide for the synthesis and optimization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the common challenges associated with its synthesis.
The primary and most effective route to synthesize this tertiary alcohol is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a 3-pyridylmagnesium halide to cyclohexanone. While straightforward in principle, this reaction requires careful control of conditions to achieve high yields and purity due to the unique challenges posed by both the Grignard reagent and the ketone substrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic approach for preparing 2-Hydroxy-2-pyridin-3-yl-cyclohexanone?
The most reliable and scalable method is the addition of a pre-formed 3-pyridylmagnesium bromide Grignard reagent to cyclohexanone.[4][5][6] The reaction involves the nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon of cyclohexanone, followed by an aqueous workup to protonate the resulting alkoxide.
Reaction Scheme:
-
Grignard Formation: 3-Bromopyridine + Mg → 3-Pyridylmagnesium bromide
-
Nucleophilic Addition: 3-Pyridylmagnesium bromide + Cyclohexanone → Magnesium alkoxide intermediate
-
Workup: Magnesium alkoxide intermediate + H₃O⁺ (mild acid) → 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
This approach is generally preferred over the alternative (reacting a cyclohexyl Grignard with 3-acylpyridine) due to the commercial availability and straightforward preparation of the starting materials.
Q2: I'm having trouble forming the 3-pyridylmagnesium bromide. What are the critical parameters for success?
Formation of Grignard reagents from heteroaromatic halides can be challenging.[7][8] Success hinges on meticulous attention to experimental detail.
-
Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source (water, alcohols).[9] All glassware must be oven- or flame-dried immediately before use, and all solvents (typically diethyl ether or THF) must be rigorously dried.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry Argon or Nitrogen) to prevent quenching by atmospheric oxygen and moisture.
-
Magnesium Activation: Use high-quality magnesium turnings. Activation is often necessary to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under vacuum while gently heating.
-
Initiation and Temperature Control: The reaction can be slow to initiate. Add a small portion of the 3-bromopyridine solution first and wait for signs of reaction (e.g., gentle refluxing, color change) before adding the remainder dropwise at a rate that maintains a gentle reflux. Do not overheat, as this can promote side reactions.
-
Alternative Method (Halogen-Magnesium Exchange): For a more reliable and milder procedure, consider a halogen-magnesium exchange. This involves reacting 3-bromopyridine with a commercially available and more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), to generate the desired 3-pyridylmagnesium chloride in situ.[10]
Q3: My reaction yield is consistently low. What are the likely side reactions and how can I minimize them?
Low yields are typically due to competing side reactions that consume either the Grignard reagent or the starting ketone.[11]
-
Primary Cause: Enolization of Cyclohexanone. The Grignard reagent is a strong base and can deprotonate the α-carbon of cyclohexanone to form an enolate. This is a major competing pathway that consumes the ketone and does not lead to the desired product.
-
Solution: Perform the Grignard addition at low temperatures. Slowly add the cyclohexanone solution to the Grignard reagent at 0 °C or even -78 °C (dry ice/acetone bath).[11] Lower temperatures favor the kinetically controlled 1,2-nucleophilic addition over the thermodynamically favored enolization.
-
Secondary Cause: Wurtz-Type Coupling. The 3-pyridylmagnesium bromide can react with unreacted 3-bromopyridine to form 3,3'-bipyridine.
-
Solution: Ensure slow, controlled addition of the 3-bromopyridine to the magnesium turnings during Grignard formation to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
Caption: Competing pathways in the Grignard reaction.
Q4: How should I properly quench and work up the reaction mixture to maximize product stability?
The workup is a critical step. Tertiary alcohols, especially those with adjacent activating groups, can be sensitive to strong acids, which may cause dehydration (elimination of water) to form an alkene.
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Quenching Agent: The recommended quenching solution is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Procedure: Slowly and carefully add the reaction mixture to the vigorously stirred NH₄Cl solution. Do this in a flask large enough to accommodate potential foaming and exothermic effects. The NH₄Cl is a weak acid that effectively protonates the alkoxide to form the alcohol and breaks down the magnesium salts into water-soluble species without creating a highly acidic environment.[9]
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Washing & Drying: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous salt like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Q5: What is the most effective method for purifying the final product?
The crude product obtained after solvent removal is typically an oil or semi-solid containing the desired alcohol, unreacted cyclohexanone, and non-polar side products like 3,3'-bipyridine. Purification is best achieved by flash column chromatography on silica gel .[12][13]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the more polar product. The exact ratio will depend on the specific impurities.
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using a UV lamp (for the pyridine ring) and/or a potassium permanganate stain (which reacts with the alcohol).
Q6: What are the expected spectroscopic signatures for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone?
| Spectroscopic Data | Predicted Values for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.8 (m, 2H, Pyridine Hα), δ 7.6-7.8 (m, 1H, Pyridine Hβ), δ 7.2-7.4 (m, 1H, Pyridine Hγ), δ 5.0-6.0 (s, 1H, -OH, broad), δ 1.6-2.8 (m, 10H, Cyclohexane protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 (C=O), δ ~147-150 (Pyridyl C), δ ~135-140 (Pyridyl C), δ ~123 (Pyridyl C), δ ~75 (C-OH), δ ~20-40 (Cyclohexane CH₂) |
| FTIR (KBr or thin film, cm⁻¹) | 3400-3500 (broad, O-H stretch), 3050-3100 (aromatic C-H stretch), 2850-2950 (aliphatic C-H stretch), ~1710 (strong, C=O stretch), ~1580, 1470 (C=C, C=N ring stretch) |
| Mass Spec. (EI, m/z) | 191 [M]⁺, 173 [M-H₂O]⁺, fragments corresponding to the pyridyl and cyclohexanone moieties. |
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| No reaction during Grignard formation | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Ensure all equipment is rigorously dried.2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings. |
| Reaction starts but then stops | Insufficient mixing; localized concentration of halide leading to passivation. | Increase stirring rate. Consider using a mechanical stirrer for larger scales. |
| Low yield of alcohol; recovery of starting ketone | Enolization of cyclohexanone by the Grignard reagent. | Perform the addition of cyclohexanone at a lower temperature (0 °C to -78 °C).[11] |
| Formation of a significant non-polar byproduct | Wurtz-type coupling of the Grignard with unreacted 3-bromopyridine. | Add 3-bromopyridine slowly and maintain a gentle reflux during Grignard formation. |
| Product decomposes during workup (browning, new spots on TLC) | Use of strong acid (e.g., HCl) causing dehydration of the tertiary alcohol. | Quench the reaction with saturated aqueous NH₄Cl instead of strong acid.[10] |
| Difficulty separating product from impurities via chromatography | Co-elution of product with a starting material or byproduct. | Adjust the eluent system polarity. Try a different solvent system (e.g., Dichloromethane/Methanol). |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via Grignard Reaction
This protocol outlines the entire workflow from Grignard formation to final product isolation.
Caption: Experimental workflow for synthesis.
Materials:
-
Magnesium turnings (1.2 eq)
-
3-Bromopyridine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel and chromatography solvents (Hexane, Ethyl Acetate)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.
-
Grignard Formation: In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 eq) in anhydrous ether/THF. Add a small amount of this solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask. Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of cyclohexanone (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture back to 0 °C. In a separate large beaker, place a volume of saturated aqueous NH₄Cl solution. Slowly and with vigorous stirring, pour the reaction mixture into the NH₄Cl solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
References
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
-
Various Authors. (n.d.). Acyloin Coupling Reactions. ResearchGate. [Link]
-
Various Authors. (2024). How to purify tertiary alcohol? ResearchGate. [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(11), 7148-7155. [Link]
-
Chemical Synthesis Database. (2025). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. [Link]
-
Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Absorption and fluorescence spectra of 2Py and 3Py in cyclohexane and water. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
-
Wibaut, J. P., & van der Voort, H. G. P. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(9-10), 798-804. [Link]
-
Various Authors. (n.d.). Recent developments in enzymatic acyloin condensations. ResearchGate. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanone, 2-hydroxy-. PubChem. [Link]
-
Ashenhurst, J. (2016). More Grignard Practice Problems, This Time Incorporating Oxidation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Acyloin. [Link]
-
Filo. (2025). Given the reaction sequence: CH3MgBr + cyclohexanone ->[H3O+] A ->[HBr] B ->[Mg/ether] C ->[HCHO/H3O+] D. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyloins (α-hydroxy carbonyl compounds). [Link]
-
Organic Chemistry. (2014). Using the Grignard Reaction to Make Alcohols. YouTube. [Link]
-
Bloomfield, J. J. (n.d.). The Acyloin Condensation. ResearchGate. [Link]
-
Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(7), 935-944. [Link]
- Google Patents. (n.d.).
-
Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. [Link]
- Network reaction of 2,6-bis(2-hydroxybenzilidene)cyclohexanone by external stimuli. (2025). [Source Not Available].
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Bicyclic 2-Pyridinones and 6-Amino-2-pyridinones by the Regioselective Cycloaddition of Nitro Ketene Aminal with 3-Hydroxy-2-aryl-acrylate. [Link]
- Google Patents. (n.d.).
-
Journal of Medicinal Chemistry. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Cyclohexylidenehydrazinyl)pyridine. PubChem. [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). [Link]
Sources
- 1. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 5. Khan Academy [khanacademy.org]
- 6. Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Welcome to the technical support guide for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to troubleshoot issues, optimize reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis, which typically involves the nucleophilic addition of a 3-pyridyl organometallic reagent to cyclohexanone.
Issue 1: Low or No Yield of the Desired Product
A low yield is the most common hurdle. This often points to issues with the organometallic reagent or competing side reactions that consume the starting materials.
Possible Cause A: Deactivation of the Organometallic Reagent
The primary nucleophile, typically 3-pyridylmagnesium bromide (a Grignard reagent) or 3-pyridyllithium, is extremely sensitive to moisture and atmospheric oxygen.
-
Expert Analysis: Organometallic reagents are potent bases and nucleophiles. Any protic source, such as water from wet glassware or solvents, will protonate and destroy the reagent. Oxygen can also oxidize the reagent, rendering it inactive.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen. This requires using a Schlenk line or a glovebox.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF and diethyl ether should be dried over sodium/benzophenone until the characteristic deep blue color of the ketyl radical persists.
-
Possible Cause B: Competing Enolization of Cyclohexanone
The organometallic reagent can act as a base, deprotonating the α-carbon of cyclohexanone to form a cyclohexanone enolate. This is a major competing side reaction.
-
Expert Analysis: The acidity of the α-protons of cyclohexanone (pKa ≈ 19-20) makes them susceptible to deprotonation by strong bases like Grignard reagents. This pathway consumes the nucleophile and the ketone without forming the desired tertiary alcohol.
-
Solution:
-
Lower Reaction Temperature: Perform the addition at low temperatures (-78 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically favored deprotonation.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly mitigate enolization. This is known as the Luche reduction principle, where the more oxophilic Ce³⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over deprotonation.
-
Reverse Addition: Add the cyclohexanone solution slowly to the organometallic reagent solution. This ensures the ketone is always in the presence of a large excess of the nucleophile, maximizing the chance of addition before another reagent molecule can act as a base.
-
Issue 2: Presence of Significant Byproducts in the Final Product Mixture
Even when the reaction yields product, impurities can complicate purification and downstream applications.
Possible Cause A: Aldol Condensation Byproducts
The cyclohexanone enolate, formed via the side reaction described above, can attack another molecule of cyclohexanone.
-
Expert Analysis: This nucleophilic attack by the enolate on the neutral ketone leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. These are often high molecular weight, polar impurities that are difficult to separate from the desired product.
-
Solution: The same solutions for minimizing enolization apply here directly. By preventing the formation of the enolate, the aldol pathway is shut down. Lower temperatures are particularly effective at slowing the rate of this bimolecular reaction.
Possible Cause B: Bipyridyl Impurity
The formation of 3,3'-bipyridine can occur through a Wurtz-type coupling reaction.
-
Expert Analysis: This happens when the 3-pyridyl organometallic reagent reacts with unreacted 3-halopyridine (e.g., 3-bromopyridine) still present in the reaction mixture. This is more common during the formation of the Grignard reagent itself.
-
Solution:
-
Slow Reagent Formation: Add the 3-halopyridine solution dropwise to the magnesium turnings during the Grignard reagent preparation. This maintains a low concentration of the halide, minimizing the coupling side reaction.
-
Ensure Full Conversion: Allow sufficient time for the organometallic reagent to form completely before adding the cyclohexanone.
-
Possible Cause C: Cyclohexanol Impurity
The presence of cyclohexanol indicates that the cyclohexanone has been reduced.
-
Expert Analysis: While less common for aryl Grignard reagents that lack β-hydrides, reduction can occur if the magnesium metal used for Grignard formation contains impurities or if certain reaction conditions are met. It can also be a more significant issue when using certain organolithium reagents or metal hydrides.
-
Solution: Use high-purity magnesium turnings. Ensure the reaction is worked up under conditions that do not promote reduction.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reagent formation not initiating? A1: This is usually due to a passivating oxide layer on the magnesium metal. Try activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
Q2: Can I use a different solvent instead of THF or diethyl ether? A2: Ethereal solvents are crucial as they coordinate with the magnesium center, stabilizing the Grignard reagent and keeping it in solution. While other polar aprotic solvents might be considered, THF and diethyl ether are standard for a reason due to their optimal balance of solvating power and relative inertness. Using non-coordinating solvents like toluene is generally not recommended unless co-solvents are used.
Q3: My reaction turns dark brown/black. Is this normal? A3: A color change is expected. Grignard reagents are often gray and cloudy. The reaction mixture can darken upon addition of the ketone. However, a rapid turn to a very dark, tar-like consistency could indicate significant decomposition or polymerization, often due to overheating or the presence of oxygen.
Q4: How do I properly quench the reaction? A4: The reaction must be quenched carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C). Do NOT add water directly, as the highly exothermic reaction with unreacted organometallic reagent can be violent. The NH₄Cl solution is a weak acid that protonates the alkoxide product and neutralizes the remaining Grignard reagent in a controlled manner.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice to maximize the yield and purity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
1. Reagent and Glassware Preparation:
-
All glassware to be flame-dried under high vacuum and backfilled with Argon.
-
THF to be freshly distilled from sodium/benzophenone.
-
Cyclohexanone to be distilled from calcium hydride.
-
3-Bromopyridine to be passed through a plug of activated alumina.
2. Formation of 3-Pyridylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and Argon inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a portion of the anhydrous THF.
-
Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate (slight bubbling, heat generation). Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation.
3. Nucleophilic Addition Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous THF.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours.
4. Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel to obtain the final product.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the key competing side reactions.
Caption: Desired nucleophilic addition pathway.
Caption: Competing enolization/aldol side reaction.
Influence of Reaction Parameters on Product Yield
The choice of reaction conditions has a direct and predictable impact on the outcome. The following table summarizes these effects.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Temperature | Room Temperature | -78 °C to 0 °C | Lower temperatures favor the desired kinetic addition product over the thermodynamic enolization pathway. |
| Addition Mode | Reagent added to Ketone | Ketone added to Reagent (Reverse Addition) | Maintains an excess of nucleophile, statistically favoring addition over the ketone acting as a proton source for another reagent molecule. |
| Solvent Purity | Undried "Anhydrous" Solvent | Freshly Distilled over Sodium/Benzophenone | Removes trace water and peroxides that destroy the highly reactive organometallic reagent. |
| Additives | None | Anhydrous CeCl₃ | The oxophilic cerium salt activates the carbonyl group towards nucleophilic attack, significantly suppressing enolization. |
References
troubleshooting guide for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone experiments
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. The content is structured to address specific experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.
Compound Overview
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is an α-hydroxy ketone (or acyloin) derivative. Its structure, featuring a chiral tertiary alcohol adjacent to a ketone on a cyclohexane ring, coupled with a basic pyridine moiety, presents unique challenges and opportunities in synthesis and handling. Understanding these structural features is key to troubleshooting experimental hurdles.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [1] |
| Key Features | Tertiary Alcohol, Ketone, Pyridine Ring, Cyclohexane Scaffold |
| CAS Number | 886362-93-2[] |
Troubleshooting Guide & FAQs
This section is designed to resolve the most common issues encountered during the experimental workflow.
Part 1: Synthesis & Reaction Issues
The most common route to this class of compounds is the nucleophilic addition of a pyridyl organometallic reagent to a cyclic α-dione, such as 1,2-cyclohexanedione. Our troubleshooting will focus on this pathway.
Q1: My reaction yield is extremely low or zero. What are the likely causes?
This is the most frequent issue, and it almost always traces back to the integrity of the Grignard reagent or the reaction conditions. Grignard reagents are powerful nucleophiles but also very strong bases, making them highly sensitive.[3]
Causality: The Grignard reagent (3-pyridylmagnesium bromide) is readily destroyed by acidic protons from sources like water.[3] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the magnesium center, potentially altering reactivity, a known challenge in pyridine-based organometallic chemistry.[4]
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Wet Glassware/Solvents | Does a drop of water on hot glassware "dance" or evaporate instantly? Are solvents from a freshly opened, sealed bottle or properly dried? | Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen/Argon).[5] Use anhydrous solvents, preferably passed through a solvent purification system or distilled from a suitable drying agent. |
| Inactive Grignard Reagent | Was the Grignard reagent titrated before use? Did the reaction to form the Grignard initiate (e.g., color change, gentle reflux)? | Crucial Step: Always titrate your freshly prepared Grignard reagent (e.g., against I₂) to determine its exact molarity before use.[3] This prevents inaccurate stoichiometry. If formation is sluggish, add a small crystal of iodine or 1,2-dibromoethane to activate the magnesium surface.[5] |
| Poor Quality Reagents | Is the magnesium fresh and shiny, or dull and gray? Is the 3-bromopyridine free of discoloration? | Use high-purity magnesium turnings from a new container.[6] Distill liquid starting materials like 3-bromopyridine and 1,2-cyclohexanedione immediately before use to remove inhibitors and moisture. |
| Incorrect Reaction Temperature | Was the Grignard reagent added at a controlled, low temperature? | Cool the solution of 1,2-cyclohexanedione to 0 °C or lower in an ice bath before slowly adding the Grignard reagent dropwise.[3] This minimizes side reactions and helps control the exotherm. |
Q2: The solution turned dark brown or black during Grignard reagent formation. Is the reaction failing?
Not necessarily. While a clear, gray, or light brown solution is ideal, a dark color change is common and often indicates a known side reaction.
Causality: The dark color is typically due to the formation of finely divided metal particles resulting from Wurtz-type homocoupling of the organohalide (3-bromopyridine coupling with itself).[3] Impurities in the magnesium can also catalyze decomposition, leading to darkening.[3]
Solution:
-
Continue with the procedure. The presence of some homocoupled byproduct (3,3'-bipyridine) does not mean the Grignard reagent is completely inactive.
-
To minimize this, ensure slow, controlled addition of the 3-bromopyridine to the magnesium turnings during reagent preparation.[5]
Q3: I see multiple products on my TLC plate after workup. What are they?
Besides the desired product, several byproducts can form, complicating purification.
Potential Byproducts:
-
Unreacted 1,2-Cyclohexanedione: The starting ketone.
-
3,3'-Bipyridine: From Wurtz coupling during Grignard formation.
-
Rearrangement Products: α-hydroxy ketones can undergo rearrangements (known as the α-ketol or acyloin rearrangement) under acidic or basic conditions, which are often present during workup.[7][8] This can lead to isomeric products.
Solution:
-
Use a saturated ammonium chloride (NH₄Cl) solution for the reaction quench instead of a strong acid. This provides a mildly acidic proton source to protonate the alkoxide intermediate while minimizing the risk of acid-catalyzed rearrangement.
-
Purification via column chromatography is typically required to separate these components (see Protocols section).
Part 2: Purification & Characterization
Q4: How can I effectively purify the crude product?
Flash column chromatography is the standard method.
Causality: The polarity difference between the nonpolar hydrocarbon byproduct (bipyridine, if present), the moderately polar starting ketone, and the more polar α-hydroxy ketone product allows for effective separation on silica gel.
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient solvent system of Hexane and Ethyl Acetate (EtOAc). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of EtOAc. The desired product is moderately polar and should elute after less polar impurities. A similar methodology is used for purifying related functionalized pyridones.[9]
-
Monitoring: Use TLC with a UV lamp (the pyridine ring is UV active) and a potassium permanganate (KMnO₄) stain (the alcohol will react) to visualize the fractions.
Q5: My NMR spectrum shows more peaks than expected. Is my product impure?
It's possible, but α-hydroxy ketones can exhibit complex NMR behavior due to equilibrium dynamics.
Causality: In solution, α-hydroxy ketones can exist in equilibrium with a dimeric hemiketal structure. This dimerization can lead to a second set of peaks or significant peak broadening in both ¹H and ¹³C NMR spectra, especially in concentrated solutions or certain solvents.
Troubleshooting Steps:
-
Check Purity: Confirm purity with another method, such as LC-MS.
-
Dilute the Sample: Run the NMR on a more dilute sample to shift the equilibrium away from the dimer.
-
Change Solvent: Acquire spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes coalesce the peaks of the monomer and dimer, simplifying the spectrum.
Part 3: Stability & Storage
Q6: My purified, colorless product turned yellow/brown after a few days. Why?
This indicates degradation, likely through oxidation or rearrangement.
Causality: The α-hydroxy ketone moiety is susceptible to air oxidation. Furthermore, trace acidic or basic impurities on the glassware or in the storage vial can catalyze a slow rearrangement over time.[8][10] The overall stability of a compound is a critical factor in its development and use.[10]
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).
-
Light: Protect from light by using an amber vial.
-
Purity: Ensure the compound is free from residual acid or base from the purification process. If necessary, dissolve in a neutral solvent (like EtOAc), wash with brine, dry over Na₂SO₄, and re-evaporate.
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the formation of 3-pyridylmagnesium bromide and its subsequent reaction with 1,2-cyclohexanedione.
Step 1: Grignard Reagent Preparation
-
Set up a three-neck flask, flame-dried under vacuum and fitted with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) and a small iodine crystal to the flask.
-
In the dropping funnel, add a solution of 3-bromopyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gently warm the flask.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray-to-brown solution for an additional 30-60 minutes.[3]
-
(Optional but Recommended) Titrate the reagent to determine its active concentration.
Step 2: Nucleophilic Addition
-
In a separate flame-dried flask, dissolve 1,2-cyclohexanedione (1.0 eq. based on the titrated Grignard concentration) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via syringe or cannula while stirring vigorously.[3]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
Step 3: Workup & Isolation
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography Purification
-
Prepare a silica gel slurry in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Load the sample onto the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:EtOAc).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Reference Diagrams
Synthesis Workflow
Caption: High-level workflow for the synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for systematically troubleshooting low product yield.
References
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
- Chemical Synthesis Database. (2025). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one.
- Val-Addison, F. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- University of Oulu. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO.
- Paquette, L. A. (2004). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. Organic Reactions, 1-103.
- Marcos, C., et al. (2012). α-Hydroxy Ketones as Useful Templates in Asymmetric Reactions. Chemical Society Reviews, 41(11), 4149-4160.
- Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Wikipedia. (n.d.).
- Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Wang, Y., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4625.
- Organic Reactions. (n.d.). The a-Hydroxy Ketone (α-Ketol)
- BOC Sciences. (n.d.). CAS 886362-93-2 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- ChemicalBook. (n.d.). 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE.
- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.
- Wibaut, J. P., & de Jonge, A. P. (1951). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1064.
- BS Publications. (n.d.).
- T. Joseph, et al. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Preclinical Development Handbook.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE CAS#: [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 182.160.97.198:8080 [182.160.97.198:8080]
Technical Support Center: Enhancing Selectivity in Reactions of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific selectivity challenges encountered during the chemical transformation of this versatile building block.
Introduction
2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a valuable intermediate possessing three key reactive sites: a secondary hydroxyl group, a ketone, and a pyridine ring. This multi-functionality, while offering diverse synthetic possibilities, also presents significant challenges in achieving selective transformations. This guide is designed to help you navigate these complexities and enhance the selectivity of your reactions.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in a practical question-and-answer format.
Diastereoselective Reduction of the Ketone
Question 1: My reduction of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone to the corresponding diol is producing a mixture of diastereomers. How can I selectively obtain either the syn or anti diol?
Answer: The stereochemical outcome of the reduction of the ketone in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is highly dependent on the choice of reducing agent and reaction conditions, which govern whether the reaction proceeds via a chelation-controlled or non-chelation-controlled pathway.[1]
-
For the syn-diol (Chelation Control): The formation of the syn diastereomer is favored when a chelating metal ion can coordinate with both the hydroxyl and ketone oxygens, creating a rigid cyclic intermediate. This forces the hydride to attack from the less hindered face of this chelated complex.
-
Recommended Protocol: Use reducing agents containing multivalent cations, such as zinc borohydride (Zn(BH₄)₂) or the use of sodium borohydride in the presence of chelating Lewis acids like cerium(III) chloride (Luche reduction).
-
Causality: The pyridinyl nitrogen can also participate in chelation, potentially influencing the conformation of the intermediate. The use of a Lewis acid that strongly coordinates to both oxygen and nitrogen may further enhance selectivity.
-
-
For the anti-diol (Non-Chelation Control): The anti diastereomer is typically favored under non-chelating conditions, where steric hindrance dictates the direction of hydride attack according to the Felkin-Anh model. The large pyridinyl group will orient itself away from the incoming nucleophile.
-
Recommended Protocol: Employ bulky, non-chelating reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride. Protic solvents like ethanol or methanol with sodium borohydride also generally favor the anti product.[1]
-
Causality: The bulky reducing agent will approach the ketone from the face opposite to the sterically demanding pyridinyl group, leading to the anti product.
-
The following diagram illustrates the two competing pathways for the diastereoselective reduction:
Caption: Decision workflow for diastereoselective ketone reduction.
Table 1: Comparison of Reducing Agents for Diastereoselective Reduction
| Reducing Agent | Typical Conditions | Predominant Diastereomer | Control Pathway |
| NaBH₄ | Methanol, 0 °C to rt | anti | Non-Chelation |
| NaBH₄ / CeCl₃·7H₂O (Luche) | Methanol, -78 °C to rt | syn | Chelation |
| Zn(BH₄)₂ | THF or Et₂O, -20 °C to rt | syn | Chelation |
| L-Selectride® | THF, -78 °C | anti | Non-Chelation |
| NaBH(OAc)₃ | Dichloromethane or THF, 0 °C to rt | anti | Non-Chelation |
Chemoselectivity: Ketone vs. Pyridine Ring
Question 2: I am attempting a reaction that should be selective for the ketone, but I am observing side reactions involving the pyridine ring. How can I prevent this?
Answer: The basicity and nucleophilicity of the pyridine nitrogen can interfere with various reactions, particularly those involving electrophiles or certain metal catalysts. Protecting the pyridine nitrogen is a common and effective strategy to ensure chemoselectivity.
-
Recommended Protecting Group: A borane complex is an excellent choice for protecting the pyridine nitrogen. It is stable to a wide range of reaction conditions, including reductions and organometallic additions, and can be easily removed.
-
Protection Protocol: Treat 2-Hydroxy-2-pyridin-3-yl-cyclohexanone with a solution of borane dimethyl sulfide complex (BMS) or borane-THF complex in an aprotic solvent like THF at 0 °C to room temperature.
-
Deprotection Protocol: The borane group can be removed by heating with an alcohol like methanol or by treatment with an aqueous acid.
-
The following workflow illustrates the protection-reaction-deprotection sequence:
Caption: Workflow for pyridine protection to ensure chemoselectivity.
Controlling the Favorskii Rearrangement
Question 3: When I treat my substrate with a base, I get a cyclopentanecarboxylic acid derivative instead of the expected product. What is happening and how can I avoid it?
Answer: You are likely observing a Favorskii rearrangement, a common reaction for α-hydroxy ketones in the presence of a base. This reaction proceeds through a cyclopropanone intermediate, leading to a ring-contracted carboxylic acid derivative.
-
Mechanism: The base removes the proton alpha to the ketone, forming an enolate. This is followed by intramolecular displacement of the hydroxyl group (or a derivative of it) to form a bicyclic cyclopropanone intermediate, which is then opened by the base to give the rearranged product.
-
Prevention Strategies:
-
Avoid Strong Bases: If possible, use non-basic or mildly basic conditions for your intended transformation.
-
Protect the Hydroxyl Group: Converting the hydroxyl group into a poor leaving group, such as a silyl ether (e.g., TMS, TBDMS), will prevent the initial cyclopropanone formation. This is often the most effective strategy.
-
Low Temperatures: Running the reaction at low temperatures can sometimes disfavor the rearrangement pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone?
A1: The molecule has three primary reactive sites:
-
Ketone: Can undergo nucleophilic addition, reduction, and enolization.
-
Secondary Alcohol: Can be oxidized, acylated, or act as a leaving group under certain conditions.
-
Pyridine Nitrogen: Is basic and nucleophilic, and can be protonated, alkylated, or coordinate to metal centers.
Q2: Can I selectively oxidize the secondary alcohol to a diketone?
A2: Yes, selective oxidation of the secondary alcohol is possible, but care must be taken to avoid over-oxidation or side reactions.
-
Recommended Reagents: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane are generally effective. Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) at low temperatures are also a good option.
-
Potential Issue: Stronger oxidants like chromic acid may lead to degradation or cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon.
Q3: How does the pyridine ring influence the reactivity of the cyclohexanone moiety?
A3: The pyridine ring has several effects:
-
Electronic Effect: As an electron-withdrawing group, it can slightly increase the electrophilicity of the ketone carbonyl.
-
Steric Hindrance: It is a bulky substituent that will influence the stereochemical outcome of reactions at the ketone and adjacent carbons.
-
Chelation: The nitrogen atom can act as a Lewis base and coordinate to metal ions, influencing the stereoselectivity of reactions like reductions (as discussed in the Troubleshooting Guide).
Experimental Protocols
Protocol 1: Diastereoselective Reduction to the syn-Diol (Chelation-Controlled)
-
To a solution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (1.0 eq) in dry THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of Zn(BH₄)₂ in THF (0.5 eq).
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the syn-diol.
Protocol 2: Diastereoselective Reduction to the anti-Diol (Non-Chelation-Controlled)
-
To a solution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone (1.0 eq) in dry THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol, followed by 3M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the anti-diol.
References
Sources
Validation & Comparative
A Technical Guide to the Biological Validation of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
This guide provides a comprehensive framework for the biological validation of the novel small molecule, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. As of the date of this publication, no specific biological activity has been documented for this compound. Therefore, this document serves as a roadmap for researchers, outlining a logical, evidence-based approach to hypothesize and experimentally validate its potential therapeutic relevance. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols.
Introduction: Unveiling the Potential of a Novel Scaffold
The chemical structure of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, featuring a pyridine ring fused to a cyclohexanone core, suggests several avenues for biological activity. The pyridine moiety is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to diverse therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the cyclohexanone ring is a versatile scaffold present in many biologically active compounds.
Given the structural alerts within 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, this guide will focus on three primary, plausible biological activities for initial validation:
-
Acetylcholinesterase (AChE) Inhibition: The pyridine ring is a key component of several AChE inhibitors used in the treatment of Alzheimer's disease.
-
Antimicrobial Activity: Both pyridine and cyclohexanone derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: The structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into its potential as a cyclooxygenase (COX) inhibitor.
To provide a robust and comparative analysis, we will benchmark the performance of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone against the following well-characterized drugs:
-
Donepezil: A potent and selective AChE inhibitor.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Indomethacin: A potent COX-1 and COX-2 inhibitor.
Preliminary Assessment: In Vitro Cytotoxicity
Before embarking on specific activity-based assays, it is imperative to assess the general cytotoxicity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. This preliminary screen will determine the concentration range for subsequent experiments and identify any potential for off-target toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in dimethyl sulfoxide (DMSO). Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Hypothesized Biological Activity I: Acetylcholinesterase Inhibition
The presence of the pyridine ring in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suggests a potential interaction with the active site of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Compound: Donepezil
Donepezil is a highly selective and reversible inhibitor of AChE. Its in vitro IC50 for AChE is in the nanomolar range, providing a stringent benchmark for comparison.
| Compound | Target | Reported IC50 |
| Donepezil | Acetylcholinesterase (AChE) | ~6.7 nM[1] |
Experimental Protocol: Ellman's Assay for AChE Inhibition
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 8.0).
-
Acetylthiocholine Iodide (ATCI) solution (10 mM in buffer).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution (10 mM in buffer).
-
AChE enzyme solution (from electric eel or human recombinant).
-
Test compound and Donepezil stock solutions in DMSO, with serial dilutions in buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL buffer.
-
Control (100% activity): 100 µL buffer, 20 µL AChE solution.
-
Test Wells: 100 µL of each concentration of the test compound or Donepezil, 20 µL AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 20 µL of ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and Donepezil relative to the control. The IC50 value is calculated from the dose-response curve.
Hypothesized Biological Activity II: Antimicrobial Activity
The combination of a pyridine ring and a cyclohexanone core in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone suggests potential antimicrobial properties. Various derivatives of both scaffolds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Comparative Compound: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with well-established Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria.
| Compound | Target Organisms | Reported MIC Range |
| Ciprofloxacin | S. aureus, E. coli, P. aeruginosa | 0.013 - 0.6 µg/mL[2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
Step-by-Step Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and Ciprofloxacin in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothesized Biological Activity III: Anti-inflammatory (COX Inhibition)
The structural features of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone bear some resemblance to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Comparative Compound: Indomethacin
Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.
| Compound | Target | Reported IC50 |
| Indomethacin | COX-1 | 230 nM[5] |
| COX-2 | 630 nM[5] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method for assessing COX-2 inhibition is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 8.0).
-
Hematin (cofactor).
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A chromogenic or fluorogenic probe (e.g., TMPD or Amplex Red).
-
Test compound and Indomethacin stock solutions in DMSO, with serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add buffer, hematin, and the COX-2 enzyme solution.
-
Add the test compound or Indomethacin at various concentrations. Include a vehicle control.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow inhibitor binding.
-
Reaction Initiation: Add the probe and then arachidonic acid to start the reaction.
-
Measurement: Measure the absorbance or fluorescence kinetically at the appropriate wavelength.
-
Data Analysis: Calculate the reaction rate and the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the initial biological characterization of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. By systematically evaluating its cytotoxicity and potential as an acetylcholinesterase inhibitor, an antimicrobial agent, and an anti-inflammatory compound, researchers can efficiently determine its most promising therapeutic applications. The comparative framework, utilizing well-established drugs as benchmarks, ensures that the generated data will be contextually relevant and readily interpretable by the broader scientific community.
Positive results in any of these primary screens should be followed by more in-depth secondary assays, such as mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling, to further elucidate the therapeutic potential of this novel chemical entity.
References
-
Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. Available at: [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Broth microdilution. Wikipedia. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, National Center for Biotechnology Information. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. ASM Journals. Available at: [Link]
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]
-
Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, ACS Publications. Available at: [Link]
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available at: [Link]
-
Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Available at: [Link]
-
Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. PubMed Central. Available at: [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Determination of MIC of ciprofloxacin. ResearchGate. Available at: [Link]
-
NO scavanging assay protocol? ResearchGate. Available at: [Link]
-
New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Pharmacognosy Journal. Available at: [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. Bulgarian Journal of Agricultural Science®. Available at: [Link]
-
Percentage enzyme inhibition and IC50 values of EAP and indomethacin... ResearchGate. Available at: [Link]
-
Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8). Cheméo. Available at: [Link]
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. Chemical Synthesis Database. Available at: [Link]
Sources
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
A Comparative Analysis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone: A Privileged Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, diverse biological targets—is a cornerstone of efficient lead generation. The α-hydroxy-α-aryl-cycloalkanone motif represents one such scaffold, offering a unique combination of rigidity, hydrogen bonding capability, and synthetic tractability. This guide focuses on a specific exemplar of this class, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone , a molecule that marries the bio-isosteric properties of a pyridine ring with the versatile α-hydroxy ketone core.
Due to the limited public data on this specific compound, this guide will adopt a holistic and predictive approach. We will dissect the molecule into its core components, analyze established synthetic routes for analogous structures, and draw comparative insights from structurally similar compounds with documented biological activities. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of this scaffold and to design robust experimental programs for its evaluation.
Section 1: Structural Dissection and Physicochemical Postulates
The potential therapeutic value of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone stems from the distinct properties of its three primary structural components. Understanding these individual parts allows us to postulate its overall physicochemical behavior and potential for biological interaction.
-
The Pyridine Ring (3-substituted): The pyridine moiety is a well-established bioisostere for a phenyl ring but with critical differences. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and potential interactions with acidic residues in protein binding pockets. The 3-position of the nitrogen avoids direct electronic conjugation with the cyclohexanone ring, which can be crucial for maintaining the ketone's electrophilicity. Pyridine derivatives are known to possess a wide array of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.[1][2]
-
The α-Hydroxy Ketone Group: This functional group is the molecule's reactive and primary hydrogen-bonding center. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the adjacent ketone is a strong acceptor. This duality is critical for anchoring the molecule within a receptor active site. This arrangement is also a key feature in many enzyme inhibitors and biologically active natural products.
-
The Cyclohexanone Ring: This saturated carbocycle provides a rigid, three-dimensional scaffold, which is entropically favored for binding compared to more flexible acyclic analogs. The ring's chair conformation presents specific axial and equatorial positions, which can be exploited for stereoselective interactions.
Caption: Logical diagram of the key pharmacophoric features of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Section 2: Plausible Synthetic Strategies
A highly logical approach involves the nucleophilic addition of a pyridin-3-yl organometallic reagent to a suitably protected cyclohexane-1,2-dione. This method offers good control over the addition to the carbonyl group.
Caption: Proposed synthetic workflow for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via an organometallic route.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative procedure. Causality: The Grignard reaction is chosen for its reliability and operational simplicity in forming carbon-carbon bonds via nucleophilic attack on a carbonyl. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether dropwise. Maintain a gentle reflux. The disappearance of the bromine color and formation of a cloudy grey solution indicates reagent formation.
-
-
Addition Reaction:
-
In a separate flame-dried flask, dissolve cyclohexane-1,2-dione (1.1 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is used to control the reactivity and minimize side reactions.
-
Slowly transfer the prepared Grignard reagent to the cooled dione solution via cannula.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Section 3: Comparative Analysis of Biological Activity
To predict the biological potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, we can analyze data from structurally related compounds. The key is to assess how modifications to the pyridine ring, the cycloalkanone core, and the aryl substituent influence activity.
Table 1: Comparison of Biological Activity in Structurally Related Scaffolds
| Compound / Class | Key Structural Features | Biological Activity | IC₅₀ / EC₅₀ Values | Reference(s) |
| 12-Aryl-11-hydroxy-dihydropyrrolo-pyridazine-8(9H)-ones | Fused heterocyclic core with α-hydroxy ketone and aryl group. | Anticancer (Panc-1, PC3, MDA-MB-231 cell lines) | Best performer (7m, 3-nitrophenyl): 12.54 µM (Panc-1) | [3] |
| 6(7)-Alkyl-2-hydroxy-1,4-naphthoquinones | α-hydroxy enone system with alkylated aromatic ring. | Cytotoxic (Neoplastic cell lines) | Several compounds < 1 µM | [4] |
| α-Aryl-α-tetralone Derivatives | α-aryl ketone fused into a larger ring system. | Hepatitis C Virus (HCV) Inhibition | LQB-307: 1.5 µM (Huh7.5 replicon cells) | [5] |
| Cyclohexanpyridin-2(1H)-one Analogues | Cyclohexane fused to a pyridinone ring. | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Compound 8e: EC₅₀ = 28.78 µM | [6] |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Features a 3-pyridyl group attached to a different heterocyclic core. | Antibacterial (Gram-positive bacteria) | Activity similar to Linezolid | [2] |
Analysis of Structure-Activity Relationships (SAR):
-
Impact of the Aryl/Heteroaryl Group: The data in Table 1 strongly suggest that the nature of the aromatic ring is a critical determinant of biological activity and target specificity. For instance, substituting a simple aryl group with a nitro-substituted phenyl ring (compound 7m) yielded potent anticancer activity[3], while other aryl substitutions led to antiviral effects[5]. The presence of the 3-pyridyl group in our target compound could confer potent antibacterial activity, as seen in related oxazolidinones.[2]
-
The Importance of the Hydroxyl Group: The consistent presence of a hydroxyl group in these active compounds underscores its importance, likely for forming key hydrogen bonds in the active site of target proteins. Studies on pyridine derivatives have shown that substituting methoxy (-OMe) groups with hydroxyl (-OH) groups can significantly enhance antiproliferative activity.[1]
-
Influence of the Ring System: While our target has a simple cyclohexanone, fusing the ring system (as in tetralones or naphthoquinones) can drastically alter activity and potency, likely by constraining the molecule into a more bioactive conformation and increasing lipophilicity.[4][5]
Section 4: Standardized Protocols for Biological Evaluation
To empirically determine the activity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and its analogs, standardized, self-validating assays are required. Below is a detailed protocol for an initial screen for antiproliferative activity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cells (e.g., HeLa or MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Self-Validation Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.1%).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Untreated Control: Wells containing cells with fresh medium only.
-
-
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
Assay Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
While 2-Hydroxy-2-pyridin-3-yl-cyclohexanone remains a sparsely characterized molecule, a comparative analysis based on its structural components and related compounds reveals significant therapeutic potential. The combination of a hydrogen-bonding α-hydroxy ketone core, a rigid cyclohexyl scaffold, and a biologically active pyridine moiety makes it a compelling candidate for screening in anticancer, antimicrobial, and antiviral assays. The SAR data from analogous series suggest that its efficacy will be highly dependent on the specific biological target.
Future research should focus on the efficient, scalable synthesis of this compound and a library of its derivatives. Key modifications could include:
-
Varying the substitution pattern on the pyridine ring.
-
Altering the cycloalkane ring size (e.g., cyclopentanone, cycloheptanone).
-
Introducing substituents on the cyclohexanone ring to probe stereochemical preferences.
Systematic screening of such a library, using the robust protocols outlined herein, will be essential to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this privileged chemical scaffold.
References
- Chemical Synthesis Database. (2025). 2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one.
- ChemicalBook. (n.d.). 2-HYDROXY-2-PYRIDIN-3-YL-CYCLOHEXANONE Product Description.
- ChemicalBook. (n.d.). 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- ResearchGate. (n.d.). Structure activity relationship.
- BOC Sciences. (n.d.). CAS 886362-93-2 2-hydroxy-2-pyridin-3-yl-cyclohexanone.
- RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Benchchem. (n.d.). 4-(4-Amino-pyridin-3-yl)-cyclohexanone.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents.
- National Institutes of Health (NIH). (n.d.). Cyclohexanone, 2-hydroxy-. PubChem.
- Miguel del Corral, J. M., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-37.
- Piantadosi, C., et al. (1973). Cycloalkanones. 2. Synthesis and biological activity of .alpha.,.alpha.'-dibenzylcycloalkanones. Journal of Medicinal Chemistry, 16(7), 770-775.
- National Institutes of Health (NIH). (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. PubMed.
- ResearchGate. (2024). Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs.
- National Institutes of Health (NIH). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone Analogs as Potential CNS Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone analogs, a class of compounds with significant potential for development as novel central nervous system (CNS) therapeutics. Drawing parallels with the well-studied pharmacology of ketamine and its metabolites, we will dissect the key structural motifs that govern the biological activity of these analogs, with a particular focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical target in the treatment of depression and other neurological disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation CNS agents.
Introduction: The Promise of a Novel Scaffold
The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold represents a fascinating area of medicinal chemistry, emerging from the broader landscape of arylcyclohexylamines, which includes the rapid-acting antidepressant and anesthetic, ketamine.[1] The quest for compounds with the therapeutic benefits of ketamine but with an improved side-effect profile has driven the exploration of its analogs and metabolites, such as hydroxynorketamine (HNK).[1][2] The introduction of a pyridine ring and a hydroxyl group on the cyclohexanone core offers unique opportunities to modulate potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the impact of structural modifications on the biological activity of this promising class of molecules.
Core Structural Features and their Influence on Activity
The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold can be dissected into three key components: the pyridine ring, the hydroxylated cyclohexanone core, and potential substituents on either ring. The interplay of these features dictates the molecule's interaction with its biological targets.
The Pyridine Ring: A Modulator of Potency and Selectivity
The replacement of the phenyl ring found in many ketamine analogs with a pyridine ring introduces a nitrogen atom, which can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. While direct SAR data for the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone series is emerging, insights can be drawn from related classes of compounds where aromatic ring substitutions have been explored.[3][4]
Generally, in related arylcyclohexylamines, substitutions at the 2- and 3-positions of the aromatic ring are better tolerated and often lead to higher activity compared to substitutions at the 4-position.[3][5] The electron-withdrawing nature of the pyridine nitrogen can influence the overall electron density of the aromatic system, which in turn affects its interaction with the binding pocket of target proteins like the NMDA receptor.
The Hydroxylated Cyclohexanone Core: A Key to Antidepressant-like Effects
The presence and stereochemistry of the hydroxyl group on the cyclohexanone ring are of paramount importance. This is exemplified by the biological activity of hydroxynorketamine (HNK), a metabolite of ketamine. Notably, (2R,6R)-HNK has demonstrated antidepressant-like effects in preclinical models, and there is ongoing debate about whether its mechanism is entirely dependent on direct NMDA receptor antagonism.[1][2][6] Some studies suggest that HNK has a much lower affinity for the NMDA receptor compared to ketamine, hinting at the involvement of other pathways.[2][6][7]
For the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone analogs, the hydroxyl group can participate in hydrogen bonding interactions within the receptor binding site, potentially altering the binding affinity and kinetics compared to non-hydroxylated counterparts. The stereochemistry of the hydroxyl group and the adjacent pyridyl substituent will create distinct diastereomers with potentially different pharmacological profiles.
Comparative Analysis of Analog Performance
While a comprehensive SAR table for a complete series of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone analogs is not yet publicly available in a single study, we can synthesize data from studies on closely related ketamine derivatives to infer potential trends. A recent study on novel ketamine derivatives provides valuable insights into the effects of modifying the core structure on NMDA receptor antagonism.[1][2][7]
Table 1: Comparative NMDA Receptor Inhibitory Activity of Selected Ketamine Analogs
| Compound | Modification from Ketamine | IC50 (µM) on NMDA Receptor-mediated Current | Reference |
| Ketamine | - | 1.5 ± 0.2 | [2] |
| Analog 23 | Phenyl ring modification | 0.8 ± 0.1 | [2] |
| Analog 24 | Phenyl ring modification | 1.1 ± 0.1 | [2] |
| (2R,6R)-HNK | Hydroxylation & demethylation | ~46 | [2][6] |
Note: Analogs 23 and 24 from the cited study represent modifications to the phenyl ring of ketamine, not direct pyridine replacements. However, they demonstrate that modifications to the aromatic portion can lead to improved potency.
The data in Table 1, though not directly on pyridyl analogs, underscores a critical principle: subtle changes to the aromatic ring can significantly impact potency at the NMDA receptor. The observation that certain modifications can lead to analogs with improved activity (lower IC50) compared to ketamine is a promising indicator for the potential of the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone series. The significantly higher IC50 of (2R,6R)-HNK highlights the profound impact of hydroxylation and N-demethylation on direct NMDA receptor antagonism.
Experimental Protocols for Evaluation
To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone Analogs
A general synthetic route to the target scaffold can be adapted from established methods for the synthesis of related arylcyclohexanones.
Workflow for Synthesis:
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9867830B2 - Use of (2R, 6R)-hydroxynorketamine, (S)-dehydronorketamine and other stereoisomeric dehydro and hydroxylated metabolites of (R,S)-ketamine in the treatment of depression and neuropathic pain - Google Patents [patents.google.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of complex molecular architectures is a primary objective. The tertiary alcohol 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a valuable heterocyclic building block, incorporating both a chiral center and a synthetically versatile pyridine moiety. Its synthesis, therefore, is of significant interest. This guide provides an in-depth comparative analysis of three prominent synthetic methodologies for its preparation: the Grignard reaction, the organolithium addition, and the L-proline catalyzed aldol reaction.
Comparative Performance Analysis
The choice of synthetic route to 2-Hydroxy-2-pyridin-3-yl-cyclohexanone profoundly influences key outcomes such as yield, reaction conditions, and scalability. The following table summarizes the anticipated quantitative performance of these three distinct methods, based on data from analogous transformations.
| Parameter | Grignard Reaction | Organolithium Addition | L-proline Catalyzed Aldol Reaction |
| Starting Materials | 3-Bromopyridine, Mg, Cyclohexanone | 3-Bromopyridine, n-BuLi, Cyclohexanone | 3-Pyridinecarboxaldehyde, Cyclohexanone |
| Key Reagents | 3-Pyridylmagnesium bromide | 3-Lithiopyridine | (S)-proline |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to 0 °C | 0 °C to Room Temperature |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Methanol/Water |
| Expected Yield | 60-75% | 70-85% | 75-85% |
| Stereoselectivity | Generally low (axial/equatorial mixture) | Generally low (axial/equatorial mixture) | High (anti-diastereomer) and high enantioselectivity |
| Reagent Handling | Moisture sensitive | Highly pyrophoric, moisture sensitive | Air-stable, low toxicity |
I. Organometallic Addition Routes: Grignard vs. Organolithium Reagents
The addition of an organometallic pyridyl nucleophile to the electrophilic carbonyl carbon of cyclohexanone is a classic and direct approach to forming the desired carbon-carbon bond. Both Grignard and organolithium reagents are suitable for this transformation, though they exhibit key differences in reactivity and handling.
A. Grignard Reaction: A Workhorse of C-C Bond Formation
The Grignard reaction utilizes a 3-pyridylmagnesium bromide species, prepared in situ from 3-bromopyridine and magnesium metal. This organometallic reagent then acts as a potent nucleophile, attacking the carbonyl of cyclohexanone.
Mechanistic Rationale: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the pyridyl carbon nucleophilic.[1] The reaction proceeds via a nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.
Caption: Mechanism of the Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of 3-Pyridylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). To this, add a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is often initiated with a small crystal of iodine or gentle heating. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.[2]
-
Addition to Cyclohexanone: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
B. Organolithium Addition: Enhanced Reactivity
Organolithium reagents are generally more reactive than their Grignard counterparts.[3] 3-Lithiopyridine can be prepared via a halogen-metal exchange from 3-bromopyridine and an alkyllithium reagent like n-butyllithium.
Mechanistic Rationale: The carbon-lithium bond is even more polarized than the carbon-magnesium bond, making organolithium reagents stronger bases and more potent nucleophiles.[4] The reaction with cyclohexanone proceeds rapidly, even at low temperatures, via nucleophilic addition to form a lithium alkoxide intermediate, which is then protonated during workup.[5]
Caption: Mechanism of the organolithium addition.
Experimental Protocol: Synthesis via Organolithium Addition
-
Preparation of 3-Lithiopyridine: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Addition to Cyclohexanone: To the freshly prepared 3-lithiopyridine solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise, keeping the temperature at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction at this low temperature by the slow addition of saturated aqueous ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
II. Organocatalytic Aldol Reaction: A Stereoselective Approach
In contrast to the organometallic routes which combine a pyridyl nucleophile with an electrophilic ketone, the organocatalytic approach utilizes an electrophilic pyridine aldehyde and a nucleophilic enamine derived from cyclohexanone. The use of the chiral amino acid (S)-proline as a catalyst enables high levels of stereocontrol.[6]
Mechanistic Rationale: The catalytic cycle begins with the reaction of (S)-proline with cyclohexanone to form a nucleophilic enamine intermediate.[7] This enamine then attacks the aldehyde (3-pyridinecarboxaldehyde) in a stereocontrolled manner, dictated by the chiral catalyst. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the proline catalyst.[8][9]
Caption: Workflow of the L-proline catalyzed aldol reaction.
Experimental Protocol: Synthesis via L-proline Catalyzed Aldol Reaction [6]
-
Reaction Setup: In a round-bottom flask, add (S)-proline (10 mol%). Add methanol and water (typically in a 4:1 ratio). To this mixture, add cyclohexanone (5.0 eq) and stir for 10 minutes at room temperature.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 3-pyridinecarboxaldehyde (1.0 eq) to the cooled mixture.
-
Reaction Execution: Cap the flask and stir the reaction mixture vigorously at 0 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Conclusion and Outlook
The synthesis of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone can be effectively achieved through several distinct methodologies. The choice of the optimal route depends on the specific requirements of the synthesis.
-
Grignard and Organolithium reactions offer direct and reliable methods for constructing the target molecule. The organolithium route may provide higher yields due to the increased nucleophilicity of the reagent, but this comes at the cost of more stringent handling requirements due to its pyrophoric nature. A significant drawback of both methods is the general lack of stereocontrol, leading to a racemic mixture of the product.[10][11]
-
The L-proline catalyzed aldol reaction stands out as a superior method when stereochemistry is a critical consideration. This organocatalytic approach not only provides high yields but also allows for the asymmetric synthesis of the target compound, which is often a crucial requirement in pharmaceutical development.[6][12] The operational simplicity and the use of a non-toxic, readily available catalyst make this an attractive and "green" alternative.
For applications where a racemic mixture is acceptable and scalability is a priority, the Grignard reaction may be the most cost-effective choice. However, for the synthesis of enantiomerically enriched 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a prerequisite for many modern drug discovery programs, the L-proline catalyzed aldol reaction is the unequivocally superior methodology.
References
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552.
- Gung, B. W. (1996). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences - Series IIc: Chemistry, 5(1), 15-26.
- Ibrahem, I., & Córdova, A. (2005). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 10(9), 1175-1180.
- BenchChem. (2025). L-proline Catalyzed Aldol Reaction for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
- Wipf, P., & Kim, Y. (1993). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 115(25), 11448-11459.
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15).
- Overhoff, J., & Wibaut, J. P. (1934). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 53(8), 888-894.
- Wu, Y. D., & Houk, K. N. (1991). Stereoselectivities of Nucleophilic Additions to Cycloheptanones. Experimental and Theoretical Studies and General Purpose Force Field for the Prediction of Nucleophilic Addition Stereoselectivities. The Journal of Organic Chemistry, 56(19), 5657-5669.
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
- Kandasamy, J., & Thirumalaikumar, M. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 11, 1419-1428.
- ResearchGate. (n.d.). Catalytic cycle of proline catalyzed aldol reactions.
- Overhoff, J., & Wibaut, J. P. (1931). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 50(11), 957-964.
-
Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Pyridylmagnesium bromide. Retrieved from [Link]
- Giam, C. S., & Stout, J. L. (1972). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 1514-1517.
- Knochel, P. (2010). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München.
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148-7155.
-
Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Retrieved from [Link]
-
Slideshare. (n.d.). Organolithium compounds and their preparation.pptx. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Int J Pharm Sci Res, 3(8), 2639-2643.
- Tohda, Y., et al. (2018).
- ResearchGate. (n.d.). 2‐Lithiopyridine.
-
Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
- PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents Med Chem, 21(17), 2443-2463.
- Constable, E. C., & Housecroft, C. E. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 25(19), 4558.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Organolithium compounds and their preparation.pptx [slideshare.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Pyridinyl-Cyclohexanone Scaffold: A Comparative Analysis
For drug discovery researchers, the pyridine ring is a cornerstone of molecular design, a privileged scaffold found in a multitude of approved therapeutics.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in crafting molecules with specific biological activities.[2] When fused or linked to other cyclic systems, such as a cyclohexanone moiety, the resulting architecture presents a compelling, three-dimensional structure with potential for novel pharmacological profiles. This guide delves into the experimental landscape surrounding the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold, providing a cross-validation of its potential through comparative analysis with structurally related analogs.
While direct, publicly available experimental data for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is limited, we can infer its likely biological activities by examining the performance of its constituent parts and closely related molecules. The cyclohexanone ring is a common scaffold in various bioactive compounds, known for its role in molecules with antibacterial, anticonvulsant, antifungal, and anticancer properties.[4] This analysis will therefore synthesize data from a range of pyridine, pyridinone, and cyclohexanone derivatives to build a predictive framework for researchers exploring this chemical space.
Comparative Performance Analysis: A Multi-Faceted View
To contextualize the potential of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, we will examine key therapeutic areas where pyridine and pyridinone derivatives have shown significant promise: anticancer, anti-inflammatory, and antibacterial activities.
Anticancer and Cytotoxic Potential
The pyridine and pyridinone cores are frequently incorporated into novel anticancer agents.[5] The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines. Below is a comparative summary of the performance of various pyridine-containing compounds, including those with a cyclohexanone component.
Table 1: Comparative Anticancer Activity of Pyridine and Pyridinone Derivatives
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Dicarboxamide-Cyclohexanone | Compound 3l (p-trifluoromethylphenyl & chloropyridine) | HCT-116 (Colon) | 6 ± 0.78 | [4] |
| Pyridine-Dicarboxamide-Cyclohexanone | Compound 3l | HuH-7 (Liver) | 4.5 ± 0.3 | [4] |
| Pyridine-Dicarboxamide-Cyclohexanone | Compound 3l | MDA-MB-231 (Breast) | 5 ± 0.25 | [4] |
| Pyridine-Dicarboxamide-Cyclohexanone | Compound 3c | SAS (Tongue) | 15 ± 1.3 | [4] |
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [6] |
| Pyrazolo[3,4-b]pyridines | Compound 14g | HCT-116 (Colon) | 1.98 | [6] |
| Pyrazolo[3,4-b]pyridines | Compound 14g | MCF-7 (Breast) | 4.66 | [6] |
| N-Aryl Pyridinones | Compound 85a (p38α inhibitor) | Cellular Assay | 0.012 | [5] |
| Pyridinone–Quinazoline Derivatives | General Series | MCF-7, HeLa, HepG2 | 9 - 15 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the fusion of a pyridine ring with other moieties, including cyclohexanone, can result in potent anticancer activity across a range of cell lines.[4] Notably, compound 3l , a pyridine-dicarboxamide-cyclohexanone derivative, demonstrates impressive efficacy against liver and colon cancer cell lines, even surpassing the activity of the standard chemotherapeutic agent, cisplatin, in some cases.[4] This underscores the potential of the pyridinyl-cyclohexanone scaffold as a promising starting point for the development of novel oncology drugs.
Anti-inflammatory Activity
Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Pyridine derivatives have been investigated as anti-inflammatory agents, often targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX).[7][8]
Table 2: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound Class | Specific Analog | Assay/Model | Key Finding | Reference |
| Pyridine Carbothioamide | Compound R4 | In vitro | IC50 = 11.89 ± 1.54 µM | [9] |
| Pyridine Carbothioamide | Compound R6 | In vitro | IC50 = 10.25 ± 0.0 µM | [9] |
| 3-Hydroxy Pyridine-4-one | Compound A (benzyl substituted) | Carrageenan-induced paw edema | 37% edema inhibition | [7] |
| 3-Hydroxy Pyridine-4-one | Compound C | Carrageenan-induced paw edema | 50% edema inhibition | [7] |
| Thienopyridine Analogs | Compound 5a | Carrageenan-induced paw edema | 46.9% edema inhibition (1h) | [8] |
| Pyridine Derivatives | Compound 7a | LPS-stimulated RAW macrophages | IC50 = 76.6 µM | [10] |
The diverse structures of pyridine analogs exhibit significant anti-inflammatory potential.[7][8][9][10] The mechanism of action for some 3-hydroxy pyridine-4-one derivatives is thought to be related to their iron-chelating properties, which can impact heme-dependent enzymes like cyclooxygenase and lipoxygenase.[7] The in vivo data from carrageenan-induced paw edema models provides a strong rationale for exploring pyridinyl-cyclohexanone derivatives in inflammatory disease models.[7][8]
Antibacterial Efficacy
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pyridine and pyridinone derivatives have been explored for their antimicrobial properties against a range of pathogens.[11][12][13][14]
Table 3: Comparative Antibacterial Activity of Pyridine and Pyridinone Derivatives
| Compound Class | Specific Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | Compounds 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to Linezolid | [14] |
| Benzylidenehydrazinylpyridinium | Compound 3d | Staphylococcus aureus | 4 | [13] |
| Alkyl Pyridinol | Compound EA-02-009 | S. aureus strains | 0.5 - 1 | [15] |
| Alkyl Pyridinol | Compound JC-01-074 | S. aureus | 16 | [15] |
| 4-Pyridinone Derivatives | Various | Escherichia coli | Active | [11][12] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data highlights the potential of pyridine-based compounds as effective antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[13][14][15] The structural modifications, such as the length of an alkyl chain or the nature of substitutions on the pyridine ring, can significantly influence the antimicrobial potency.[13]
Experimental Design and Methodologies
To ensure the cross-validation of experimental results, it is crucial to adhere to standardized and well-documented protocols. Below are representative methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[16]
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound (e.g., 0.1 to 100 µM).[16] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of compounds.[7][8]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.[8]
-
Compound Administration: The test compounds, a vehicle control, and a standard drug (e.g., Indomethacin, 10 mg/kg) are administered, typically via intraperitoneal injection, 30 minutes prior to the induction of inflammation.[7]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce localized inflammation.[8]
-
Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at specified time points after (e.g., 1, 3, and 6 hours) using a plethysmograph.[7][8]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Path Forward: Workflows and Relationships
To better illustrate the process of discovery and the conceptual underpinnings of structure-activity relationships, the following diagrams are provided.
Caption: Drug discovery workflow for novel pyridine derivatives.
Caption: Conceptual Structure-Activity Relationship (SAR) map.
Conclusion and Future Outlook
The convergence of the pyridine and cyclohexanone scaffolds in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone presents a molecule of significant interest for medicinal chemists. While direct experimental validation remains a future endeavor, the comprehensive analysis of its structural analogs provides a robust foundation for predicting its therapeutic potential. The potent anticancer, anti-inflammatory, and antibacterial activities observed in closely related compounds strongly suggest that this scaffold is a fertile ground for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone derivatives and their systematic evaluation in the biological assays outlined in this guide. This will enable the elucidation of detailed structure-activity relationships and the potential identification of lead compounds for further preclinical and clinical development.
References
- Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. [Link]
- Antibacterial activity of some 4-pyridinone derivatives synthesized
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]
- Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (URL not provided)
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. PMC - PubMed Central. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
-
In vitro cytotoxicity of synthesized compounds. ResearchGate. [Link]
-
In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. MDPI. [Link]
-
Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. MDPI. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Synthesis and biological evaluations of condensed pyridine and condensed pyrimidine-based HMG-CoA reductase inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL not provided)
-
Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. ResearchGate. [Link]
- A Recent Advances in a Pharmacological Diversification of Pyridine Deriv
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Atmiya University. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 15. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking 2-Hydroxy-2-pyridin-3-yl-cyclohexanone Against Existing NMDA Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, against established standards. Given its structural features—a cyclohexanone ring and a pyridine moiety—this compound is hypothesized to interact with the N-methyl-D-aspartate (NMDA) receptor, similar to well-known antagonists like ketamine. This document outlines the critical in vitro and in vivo experimental protocols necessary to elucidate its pharmacological profile and objectively compare its performance with existing alternatives.
Introduction: The Rationale for Benchmarking
The discovery and development of novel psychoactive compounds with potential therapeutic applications in neurological and psychiatric disorders require rigorous preclinical evaluation.[1] 2-Hydroxy-2-pyridin-3-yl-cyclohexanone's structure suggests a potential interaction with the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2] Overactivation of this receptor is implicated in various neurodegenerative diseases, making its antagonists valuable research tools and potential therapeutics.[3]
This guide is structured to provide a logical, step-by-step approach to characterizing this new chemical entity. We will focus on establishing its affinity for the NMDA receptor, its functional effects at the cellular level, and its preliminary behavioral impact in vivo. The experimental choices outlined herein are designed to provide a robust dataset for a head-to-head comparison with established non-competitive NMDA receptor antagonists.
Comparative Standards
For a meaningful benchmark, it is essential to select appropriate reference compounds. Based on the putative mechanism of action, the following standards are recommended:
-
Ketamine: A widely used anesthetic and antidepressant with a well-characterized profile as a non-competitive NMDA receptor antagonist.[4][5]
-
Phencyclidine (PCP): A potent non-competitive NMDA receptor antagonist known for its psychotomimetic effects.[2]
Certified solution standards for these compounds are commercially available and should be used to ensure the accuracy and reproducibility of the experimental results.[4]
In Vitro Benchmarking: From Receptor Binding to Cellular Function
In vitro assays are fundamental for determining the direct interaction of a compound with its molecular target and for assessing its functional consequences in a controlled environment.[6] These studies are cost-effective and provide rapid initial screening data.[1][7]
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the affinity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone for the NMDA receptor.[2] It works by assessing the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Experimental Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue, rich in NMDA receptors, in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[2]
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with:
-
A fixed concentration of a radioligand, such as [³H]TCP for the PCP binding site within the ion channel.[2]
-
A range of concentrations of the unlabeled test compound (2-Hydroxy-2-pyridin-3-yl-cyclohexanone) or the standards (Ketamine, PCP).
-
A saturating concentration of a known ligand to determine non-specific binding.[2]
-
-
Separation and Quantification: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration. Measure the radioactivity trapped on the filters using a scintillation counter.[2]
-
Data Analysis: Calculate the binding affinity (Ki) from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand).
Data Presentation:
| Compound | Binding Affinity (Ki) in nM (mean ± SD) |
| 2-Hydroxy-2-pyridin-3-yl-cyclohexanone | Experimental Data |
| Ketamine | ~500 - 760[2] |
| Phencyclidine (PCP) | 59[2] |
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Cell-Based Functional Assays: Assessing Antagonist Activity
Cell-based assays are crucial for determining whether the compound inhibits or activates the NMDA receptor. These assays can be conducted using cell lines expressing NMDA receptors.[8]
Experimental Protocol: Calcium Influx Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing NMDA receptor subunits.
-
Loading with Fluorescent Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone or the standard antagonists.
-
Receptor Activation: Stimulate the cells with NMDA and a co-agonist (glycine) to induce calcium influx through the NMDA receptor channels.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the NMDA-induced calcium influx.
Data Presentation:
| Compound | Functional Antagonism (IC50) in µM (mean ± SD) |
| 2-Hydroxy-2-pyridin-3-yl-cyclohexanone | Experimental Data |
| Ketamine | Literature Value |
| Phencyclidine (PCP) | Literature Value |
Signaling Pathway: NMDA Receptor-Mediated Calcium Influx
Caption: NMDA Receptor Antagonism.
In Vivo Benchmarking: From Pharmacokinetics to Behavioral Effects
In vivo studies are indispensable for understanding how a compound behaves in a whole, living organism, providing crucial data on its pharmacokinetic profile and its effects on complex behaviors.[1][7]
Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is critical. This involves administering the compound to laboratory animals (e.g., mice or rats) and analyzing biological samples over time.
Experimental Protocol:
-
Compound Administration: Administer a defined dose of the compound via a relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: Collect blood, urine, and brain tissue samples at various time points post-administration.[9]
-
Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound and its potential metabolites from the biological matrices.[9]
-
Analytical Quantification: Employ sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound and its metabolites.[10][11]
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life, bioavailability, and brain-to-plasma ratio.
Data Presentation:
| Parameter | 2-Hydroxy-2-pyridin-3-yl-cyclohexanone | Ketamine (Literature Values) |
| Half-life (t½) | Experimental Data | e.g., ~2.5 hours in humans |
| Bioavailability (F%) | Experimental Data | e.g., ~20% oral |
| Brain-to-Plasma Ratio | Experimental Data | e.g., ~6.5 |
Behavioral Assays
Behavioral assays in animal models can provide insights into the potential psychoactive and therapeutic effects of the compound.
Experimental Protocol: Radial Arm Maze for Cognitive Effects
This test can be used to assess the impact of the compound on spatial learning and memory, functions known to be modulated by NMDA receptors.[12]
-
Animal Model: Use healthy male albino mice.[12]
-
Apparatus: An eight-arm radial maze with food rewards at the end of some arms.
-
Procedure:
-
Habituation: Allow the mice to explore the maze freely.
-
Training: Train the mice to find the food rewards.
-
Testing: Administer the test compound or a vehicle control before placing the mouse in the maze. Record the number of errors (re-entering an arm) and the time taken to find all rewards.[12]
-
-
Data Analysis: Compare the performance of the compound-treated group with the control and standard-treated groups.
Data Presentation:
| Treatment Group | Number of Errors (mean ± SEM) | Time to Completion (s) (mean ± SEM) |
| Vehicle Control | Experimental Data | Experimental Data |
| 2-Hydroxy-2-pyridin-3-yl-cyclohexanone | Experimental Data | Experimental Data |
| Ketamine | Experimental Data | Experimental Data |
Conclusion
This guide provides a robust framework for the systematic benchmarking of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone. By following these standardized in vitro and in vivo protocols, researchers can generate a comprehensive pharmacological profile of this novel compound. The resulting data will allow for a direct and objective comparison with established NMDA receptor antagonists like ketamine and PCP, ultimately informing its potential as a research tool or a therapeutic candidate.
References
-
A fast GC-MS screening procedure for ketamine and its metabolites in urine samples - Journal of Food and Drug Analysis. Available from: [Link]
-
In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. Available from: [Link]
-
In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. Available from: [Link]
-
Identification of ketamine and its metabolites in biological samples: Systematic Review - ResearchGate. Available from: [Link]
-
Ketamine HCl | Certified Solutions Standards - Cerilliant. Available from: [Link]
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one - Chemical Synthesis Database. Available from: [Link]
-
In Vivo vs In Vitro: Differences in Early Drug Discovery - Biobide. Available from: [Link]
-
In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio. Available from: [Link]
-
Determination of ketamine and metabolites in urine by liquid chromatography-mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
In Vitro vs In Vivo Preclinical Studies - News-Medical.Net. Available from: [Link]
-
Comparison of N-methyl-D-aspartate receptor antibody assays using live or fixed substrates - Journal of Neurology. Available from: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - Royal Society of Chemistry. Available from: [Link]
-
Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PubMed Central. Available from: [Link]
-
Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs - ResearchGate. Available from: [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central. Available from: [Link]
- Synthesis of cyclohexanone derivatives - Google Patents.
-
Structural insights into competitive antagonism in NMDA receptors - PubMed Central. Available from: [Link]
-
Cyclohexanone, 2-hydroxy- | C6H10O2 | CID 10785 - PubChem. Available from: [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed Central. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL - EUROPEAN JOURNAL OF MOLECULAR & CLINICAL MEDICINE. Available from: [Link]
-
Synthesis of 2-pyridones - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed Central. Available from: [Link]
- Cyclohexanone derivatives and preparation thereof - Google Patents.
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. jfda-online.com [jfda-online.com]
- 6. news-medical.net [news-medical.net]
- 7. liveonbiolabs.com [liveonbiolabs.com]
- 8. Comparison of N-methyl-D-aspartate receptor antibody assays using live or fixed substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ark-tdm.com [ark-tdm.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridinyl-Cyclohexanone Scaffold: A Comparative Guide for Emerging Anticancer and Antibacterial Agents
A Technical Review and Meta-Analysis for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can address the ever-growing challenges of drug resistance in cancer and infectious diseases is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the pyridinyl-cyclohexanone framework has emerged as a promising pharmacophore. This guide provides a comprehensive review and meta-analysis of the available literature on 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and its analogs, offering a comparative analysis against established therapeutic agents and detailing the experimental methodologies crucial for its evaluation.
Introduction to the 2-Hydroxy-2-pyridin-3-yl-cyclohexanone Scaffold
The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone molecule combines the structural features of a pyridine ring, a known pharmacophore present in numerous FDA-approved drugs, with a cyclohexanone moiety. This combination offers a unique three-dimensional architecture and electronic distribution, suggesting potential interactions with a variety of biological targets. While literature specifically on 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is sparse, analysis of its close analog, 2-pyridyl cyclohexanone, reveals significant biological activity, particularly in the realm of oncology.
Proposed Synthesis
A plausible synthetic route for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone involves a Grignard reaction. This well-established organometallic reaction allows for the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of a protected 2-hydroxycyclohexanone derivative and a nucleophilic pyridinyl Grignard reagent.
Caption: Proposed synthetic workflow for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via Grignard reaction.
Comparative Analysis: Anticancer Potential
A significant breakthrough in understanding the potential of the pyridinyl-cyclohexanone scaffold comes from a study on a close analog, 2-pyridyl cyclohexanone, which has demonstrated potent anticancer activity.[1][2] This analog was identified as a curcumin analog and was shown to induce apoptosis in human esophageal squamous cell carcinoma (ESCC) cells.[1][2]
Mechanism of Action: Inhibition of the JAK2/STAT3 Pathway
The anticancer effect of 2-pyridyl cyclohexanone is attributed to its ability to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] The JAK/STAT pathway is a critical intracellular signaling cascade that plays a pivotal role in cell proliferation, differentiation, and immune response.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]
Caption: Inhibition of the JAK2/STAT3 pathway by 2-pyridyl cyclohexanone leading to apoptosis.
Performance Comparison with Established JAK2/STAT3 Inhibitors
The in vitro efficacy of 2-pyridyl cyclohexanone against esophageal cancer cell lines is noteworthy. To contextualize its potential, a comparison with clinically relevant JAK2/STAT3 inhibitors is presented below.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Pyridyl Cyclohexanone | JAK2/STAT3 | Eca109 (ESCC) | ~1.4 (48h) | [1][2] |
| EC9706 (ESCC) | ~0.65 (48h) | [1][2] | ||
| Ruxolitinib | JAK1/JAK2 | K-562 (CML) | 20 (48h) | [5] |
| NCI-BL 2171 (Lymphoma) | 23.6 (48h) | [5] | ||
| Ovarian Cancer Cells | 13.37 - 18.53 (72h) | [6] | ||
| Fedratinib | JAK2 | Eca109 (ESCC) | 3.541 (48h) | [7] |
| KYSE150 (ESCC) | 3.534 (48h) | [7] | ||
| Pacritinib | JAK2/FLT3 | MV4-11 (AML) | 0.033 | [4] |
| MOLM13 (AML) | 0.073 | [4] | ||
| Napabucasin | STAT3 | KKU-055 (Biliary Tract) | 0.19 (72h) | [1] |
| H146 (SCLC) | 1.3 (24h) | [8] | ||
| H209 (SCLC) | 0.5 (24h) | [8] | ||
| Stattic | STAT3 | UM-SCC-17B (HNSCC) | 2.562 | [2] |
| CCRF-CEM (T-ALL) | 3.188 (24h) | [9] | ||
| Jurkat (T-ALL) | 4.89 (24h) | [9] | ||
| Cryptotanshinone | STAT3 | DU145 (Prostate) | 3.5 | [10] |
| Rh30 (Rhabdomyosarcoma) | 5.1 | [10] | ||
| B16BL6 (Melanoma) | 8.65 | [11] |
ESCC: Esophageal Squamous Cell Carcinoma, CML: Chronic Myeloid Leukemia, AML: Acute Myeloid Leukemia, SCLC: Small Cell Lung Cancer, HNSCC: Head and Neck Squamous Cell Carcinoma, T-ALL: T-cell Acute Lymphoblastic Leukemia.
The data suggests that 2-pyridyl cyclohexanone exhibits potency in the low micromolar to nanomolar range, comparable to or even exceeding some established JAK2/STAT3 inhibitors in specific cell lines. This underscores the potential of the pyridinyl-cyclohexanone scaffold as a promising starting point for the development of novel anticancer agents.
Comparative Analysis: Antibacterial Potential
While direct evidence for the antibacterial activity of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is not yet available, the broader class of pyridine and cyclohexanone derivatives has shown promise in this area.[12] For a meaningful comparison, we will evaluate the potential of this scaffold against a well-established class of antibacterial agents, the quinolone antibiotics.
Anticipated Mechanism of Action vs. Quinolones
Quinolone antibiotics exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][12][13] This mechanism is distinct from the anticipated targets of pyridinyl-cyclohexanone derivatives, which, based on their diverse biological activities, may involve interference with other cellular processes. The potential for a novel mechanism of action is a significant advantage in the fight against antibiotic resistance.
Caption: Comparison of the mechanism of action of quinolones and the hypothesized mechanism for pyridinyl-cyclohexanone derivatives.
Performance Benchmark: Minimum Inhibitory Concentrations (MIC)
To serve as a benchmark for future studies, the following table presents the Minimum Inhibitory Concentration (MIC) values for common quinolone antibiotics against representative Gram-positive and Gram-negative bacteria.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.016 | [14][15] |
| Staphylococcus aureus | 0.6 | [14] | |
| MRSA | 12.5 | [15] | |
| Moxifloxacin | Escherichia coli | 4 - 8 | [13] |
| Staphylococcus aureus | 0.125 | [13][16] |
Future investigations into the antibacterial properties of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone and its analogs should aim to achieve MIC values within a comparable or lower range to be considered promising candidates for further development.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
Synthesis of 2-Hydroxy-2-aryl-cyclohexanones via Grignard Reaction
Objective: To synthesize a 2-hydroxy-2-aryl-cyclohexanone derivative.
Materials:
-
Aryl halide (e.g., 3-Bromopyridine)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Hydroxycyclohexanone (with the hydroxyl group protected, e.g., as a silyl ether)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere, place magnesium turnings in a dry three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the aryl halide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the aryl halide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux.
-
Add the remaining aryl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve the protected 2-hydroxycyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench it by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for a silyl ether).
-
Purify the crude product by column chromatography to obtain the desired 2-hydroxy-2-aryl-cyclohexanone.
-
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.[3][17][18]
Materials:
-
Cancer cell lines (e.g., Eca109, EC9706)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO, at the same concentration as in the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antibacterial Activity: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[12][19][20][21]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.
-
Conclusion and Future Directions
The 2-Hydroxy-2-pyridin-3-yl-cyclohexanone scaffold and its analogs represent a promising area for drug discovery. The demonstrated anticancer activity of a close analog, coupled with its distinct mechanism of action, highlights its potential to yield novel therapeutics. Furthermore, the broad biological activities associated with both pyridine and cyclohexanone moieties suggest that this scaffold may also hold promise as a source of new antibacterial agents.
Future research should focus on the synthesis and biological evaluation of a library of 2-Hydroxy-2-aryl-cyclohexanone derivatives with variations in the substitution pattern on both the pyridine and cyclohexanone rings. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by this promising class of molecules.
References
- GaBI Journal Editor. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains. Generics and Biosimilars Initiative Journal (GaBI Journal). 2018;7(2):69-76. DOI: 10.5639/gabij.2018.0702.014.
- Wang Y, et al. The Curcumin Analogs 2-Pyridyl Cyclohexanone Induce Apoptosis via Inhibition of the JAK2–STAT3 Pathway in Human Esophageal Squamous Cell Carcinoma Cells. Cell Physiol Biochem. 2018;49(4):1349-1362.
- Wang Y, et al. The Curcumin Analogs 2-Pyridyl Cyclohexanone Induce Apoptosis via Inhibition of the JAK2–STAT3 Pathway in Human Esophageal Squamous Cell Carcinoma Cells. PubMed.
- El-Gaby MSA, et al. SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS.
- Wang Y, et al. Fedratinib reveals chemotherapeutic potential in esophageal squamous cell cancer. Frontiers in Oncology. 2024.
- Schust J, et al. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology. 2006;13(11):1235-1242.
- Shin DS, et al. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation. Cancer Letters. 2009;278(1):57-65.
- Geryani B, et al. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskia abrotanoides Kar.
- MTT Cell Proliferation Assay.
- Ak K, et al. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases.
- Broth Microdilution. MI - Microbiology.
- Firsov AA, et al. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy. 1998;42(11):2848-2852.
- Nayak N S, et al. Determination of Minimum Inhibitory Concentration of Moxifloxacin Hydrochloride by Cup Plate Method Using Staphylococcus aureus and Escherichia. Saudi Journal of Medical and Pharmaceutical Sciences. 2018;4(5):645-650.
- Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines.
- Li Y, et al. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone. Molecules. 2023;28(15):5747.
- Lee S-H, et al. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression. Thoracic Cancer. 2021;12(12):1824-1833.
- Sharma A, et al. Targeting JAK2/STAT3 for the treatment of cancer: A review on recent advancements in molecular development using structural analysis and SAR investigations. Bioorganic Chemistry. 2024;144:107095.
- MTT assay protocol. Abcam.
- Application Notes and Protocols for Creating Pacritinib-Resistant Cell Lines. Benchchem.
- Lee J-H, et al. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. Pharmaceuticals. 2021;14(11):1145.
- Jamy O, et al. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML. Blood Advances. 2019;3(10):1556-1566.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- A Comprehensive Review of Pacritinib in Myelofibrosis. Clinical Lymphoma, Myeloma & Leukemia. 2016;16:S1-S9.
- MTT Cell Assay Protocol. T. Horton.
- St
- Cytotoxicity MTT Assay Protocols and Methods.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Park I-J, et al. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity. Journal of Cancer Research and Clinical Oncology. 2014;140(10):1639-1650.
- Wang J, et al. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway.
- Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells. springermedizin.de.
- Zhang Y, et al. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia. Oncology Letters. 2024;27(1):1.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Pacritinib inhibits proliferation of AML cells with highest potency in...
- Chen S, et al. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer. Gynecologic Oncology. 2015;138(3):657-664.
- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
- Evaluation of the Clinical Microbiology Profile of Moxifloxacin. Clinical Infectious Diseases. 2001;32(Supplement_1):S53-S63.
- Entenza JM, et al. Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance. Antimicrobial Agents and Chemotherapy. 2001;45(1):33-38.
- MICs of ciprofloxacin against (a) S. aureus and (b) E. coli. (c) MIC...
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
- The Effect of Moxifloxacin on Its Target Topoisomerases From Escherichia Coli and Staphylococcus Aureus. PubMed.
- Ruxolitinib. Cell Signaling Technology.
- Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. 2023;14.
- Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia. Blood. 2011;118(21):3736.
- Molecular evidence of cryptotanshinone for treatment and prevention of human cancer. Planta Medica. 2012;78(11):1159-1167.
- Napabucasin (BBI608). MedchemExpress.com.
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases.
- Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo.
- Bittner ML, et al. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines. PLOS ONE. 2021;16(2):e0236074.
- Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases.
- Fedratinib is an Orally Active JAK2 Inhibitor for Myeloproliferative Disorders Research. MedChemExpress.
Sources
- 1. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib reveals chemotherapeutic potential in esophageal squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 14. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the novelty of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, a compound with a notable absence in current scientific literature. Its novelty stems not from a wealth of existing data, but from its unexplored potential, arising from the unique combination of two pharmacologically significant moieties: an α-hydroxy ketone and a pyridinyl group attached to a cyclohexanone scaffold. We will deconstruct the molecule's components, propose a robust experimental workflow for its synthesis and characterization, and establish a clear framework for comparing its potential findings against established alternatives to truly ascertain its scientific and therapeutic novelty.
Part 1: Deconstructing the Molecular Scaffold: An Analysis of Predicted Significance
The scientific interest in 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is predicated on the well-established roles of its constituent chemical groups in medicinal chemistry and organic synthesis.
The α-Hydroxy Ketone Moiety: A Prevalent Biological Motif
α-Hydroxy ketones are structural elements frequently found in biologically important natural products.[1] Their stereochemistry and reactivity are often crucial for biological function, making the determination of their absolute configuration a key focus in natural products chemistry.[1] Furthermore, these motifs are valuable synthetic intermediates, with compounds like benzoin serving as precursors for Schiff base ligands with pharmaceutical and antimicrobial applications.[2] The presence of this group in our target molecule immediately suggests potential for biological interaction and utility as a versatile chemical building block.
The Pyridinyl-Cyclohexanone Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[3][4] Pyridine and its derivatives, such as pyridones, exhibit a vast range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4][5] They can serve as hydrogen bond donors and acceptors and act as bioisosteres for other rings like phenyls or amides, allowing them to modulate properties like solubility, lipophilicity, and metabolic stability.[6][7]
Cyclohexane-1,3-diones and related cyclohexanone structures are themselves imperative precursors in organic chemistry, serving as intermediates for a wide array of biologically active heterocycles and pharmaceuticals.[8] The fusion of a pyridine ring with a cyclohexanone core, therefore, creates a molecule with a high probability of biological relevance. Pyridinyl-containing compounds are actively being investigated for treating neurodegenerative diseases like Alzheimer's, various cancers, and bacterial infections.[9][10]
The core novelty of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone lies in the combination of these two powerful motifs. This specific arrangement has not been explored, offering a unique opportunity to investigate potentially synergistic effects on biological activity or novel chemical properties.
Part 2: A Proposed Research Workflow for Synthesis and Characterization
To assess the compound's novelty, a robust and reproducible workflow for its synthesis and characterization is paramount. The following protocols are designed to be self-validating, ensuring high confidence in the experimental outcomes.
Proposed Synthesis: A Two-Step Approach
The most direct and logical approach to synthesizing the target α-hydroxy ketone is through the hydrolysis of its corresponding α-halo ketone precursor. This method is well-documented for the synthesis of 2-hydroxy-cyclohexanone itself.[11][12] We propose a two-step synthesis starting from the commercially available 3-pyridin-3-yl-cyclohexanone.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: α-Bromination of 3-pyridin-3-yl-cyclohexanone
-
Rationale: This step introduces a leaving group at the α-position, which is necessary for the subsequent nucleophilic substitution. An aqueous acidic medium is chosen to control the reaction rate and minimize side reactions.
-
Procedure:
-
Dissolve 3-pyridin-3-yl-cyclohexanone (1 eq.) in a suitable aqueous-organic solvent mixture (e.g., water/THF).
-
Adjust the pH to between 1 and 3 using aqueous hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a stoichiometric equivalent of bromine (Br₂) dropwise while maintaining the temperature below 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated sodium thiosulfate solution to remove excess bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone intermediate. Do not isolate the intermediate in a pure form due to its potential lachrymatory nature. Proceed directly to the next step.
-
-
-
Step 2: Hydrolysis to 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
-
Rationale: This is a classic Sₙ2 reaction where a hydroxide ion displaces the bromide to form the tertiary alcohol. Using an alkaline medium ensures the deprotonation of the intermediate hydroxyl group, driving the reaction to completion.
-
Procedure:
-
Dissolve the crude 2-Bromo-2-pyridin-3-yl-cyclohexanone in a suitable solvent (e.g., THF/water).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with dilute hydrochloric acid (HCl) to pH 7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
-
Structural and Physicochemical Characterization
Accurate characterization is non-negotiable. The following techniques will confirm the identity and purity of the synthesized compound.
Experimental Protocol: Characterization
-
Infrared (IR) Spectroscopy: Acquire a spectrum and look for a strong C=O bond absorption and a broad O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Confirm the presence of protons corresponding to the pyridine ring, the cyclohexanone ring, and the absence of a proton at the C2 position.
-
In the ¹³C NMR, identify the characteristic carbonyl carbon signal.
-
-
Mass Spectrometry (MS): Use a high-resolution technique (e.g., ESI-TOF) to determine the exact molecular weight and confirm the molecular formula.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
Table 1: Predicted vs. Known Spectroscopic Data for Comparison
| Technique | Functional Group/Proton | Predicted Signal for Target Compound | Reference Signal (Saturated Cyclohexanone) | Citation |
| IR Spectroscopy | Carbonyl (C=O) | ~1710 cm⁻¹ | ~1715 cm⁻¹ | [13] |
| Hydroxyl (O-H) | Broad, ~3400 cm⁻¹ | N/A | ||
| ¹³C NMR | Carbonyl Carbon (C=O) | 195-210 ppm | ~212 ppm | [14] |
| Hydroxyl-bearing Carbon (C-OH) | 70-80 ppm | N/A | ||
| ¹H NMR | Pyridine Protons | 7.0-8.5 ppm | N/A | |
| α-Protons (to C=O) | 2.0-2.5 ppm | 2.0-2.3 ppm | [15] |
Part 3: A Framework for Comparative Analysis and Assessing Novelty
With the compound synthesized and characterized, its novelty must be assessed by comparing its biological activity and properties to relevant alternatives.
Defining the Competitive Landscape
The novelty of this compound will be judged against existing molecules that share structural or functional similarities.
Table 2: Structural Comparison with Known Bioactive Pyridine Derivatives
| Compound Class | Example | Key Structural Features | Reported Biological Activity | Citation |
| Pyridones | Milrinone | Pyridone ring, cyano group | Cardiotonic, Antitumor | [5] |
| Aminopyridines | Piroxicam | Aminopyridine, thiazole ring | Anti-inflammatory (NSAID) | [4] |
| Pyridinyl Thioethers | Various | 2-amino-6-thio-pyridine scaffold | Antibacterial, Antiviral, Antiprion | [9] |
| Target Compound | 2-Hydroxy-2-pyridin-3-yl-cyclohexanone | α-hydroxy ketone, pyridinyl-cyclohexanone | To Be Determined |
Framework for Biological Screening: A Logic-Driven Approach
The decision to screen for specific biological activities should be based on the established pharmacology of the compound's core structures. The presence of the pyridine ring strongly justifies an initial screen against cancer cell lines and bacterial strains, where this motif is a known pharmacophore.
Caption: Decision workflow for primary biological screening.
Defining "Novelty": Key Performance Indicators
A finding will be considered novel if it meets one or more of the following criteria:
-
Superior Potency or Selectivity: The compound exhibits significantly greater potency (e.g., lower IC₅₀ or MIC values) or a better selectivity profile in anticancer or antimicrobial assays compared to well-established pyridine-based drugs.
-
Novel Mechanism of Action (MoA): Follow-up studies on active "hits" reveal a mechanism of action distinct from other known pyridinyl compounds.
-
Unique Physicochemical Properties: The specific combination of the hydroxyl, ketone, and pyridine groups imparts advantageous properties, such as improved aqueous solubility or metabolic stability, that are not present in simpler analogs.
-
Novel Synthetic Utility: The compound proves to be a valuable and previously unknown intermediate for the synthesis of more complex, biologically active molecules.
Conclusion
2-Hydroxy-2-pyridin-3-yl-cyclohexanone stands as an uncharted molecule at the intersection of two highly significant chemical classes. Its novelty is currently defined by this lack of exploration. This guide provides a complete, scientifically rigorous roadmap to move from this unknown status to a full assessment of its potential. By following the proposed protocols for synthesis, characterization, and a logic-driven biological screening cascade, researchers can systematically evaluate its properties. The true measure of its novelty will be determined by comparing these empirical findings against the established landscape of pyridinyl-based therapeutics and α-hydroxy ketones, potentially revealing a new and valuable scaffold for drug discovery and chemical synthesis.
References
-
Title: Biological active pyridine derivatives synthesis from cyclohexane‐1,3‐diones. Source: ResearchGate URL: [Link]
-
Title: Pyridones in drug discovery: Recent advances Source: PubMed URL: [Link]
-
Title: Determination of absolute configuration of α-hydroxy ketones using NMR Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 2-hydroxy-cyclohexanon(1)
-
Title: A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block Source: ACS Omega URL: [Link]
-
Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PubMed Central URL: [Link]
-
Title: Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines Source: SpringerLink URL: [Link]
- Title: METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE-(1)
-
Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains Source: MDPI URL: [Link]
-
Title: 2-(2-Cyclohexylidenehydrazinyl)pyridine Source: PubChem URL: [Link]
-
Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review Source: ResearchGate URL: [Link]
-
Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Cyclohexanone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives Source: Scientific Research Publishing URL: [Link]
-
Title: Pyridones in drug discovery: Recent advances Source: ResearchGate URL: [Link]
-
Title: IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES Source: European Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease Source: PubMed URL: [Link]
-
Title: Synthesis of 3‐hydroxy‐2‐(2‐nitro‐1‐arylethyl)cyclohex‐2‐en‐1‐ones... Source: ResearchGate URL: [Link]
-
Title: Preparation of α-Hydroxy Ketones from Aromatic Aldehydes Source: ResearchGate URL: [Link]
-
Title: Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8) Source: Cheméo URL: [Link]
-
Title: Cyclohexanone, 2-hydroxy- Source: PubChem URL: [Link]
-
Title: Spectroscopy of Aldehydes and Ketones Source: Oregon State University URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 12. DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE- (1) - Google Patents [patents.google.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
A Technical Guide to the Synthesis, Characterization, and Proposed Biological Evaluation of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Abstract
2-Hydroxy-2-pyridin-3-yl-cyclohexanone (CAS 886362-93-2) represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the pyridinyl group and the α-hydroxy ketone-functionalized cyclohexanone ring. While this specific molecule is not extensively characterized in current peer-reviewed literature, its structural components suggest significant potential in drug discovery. Pyridone and pyridine derivatives are recognized as "privileged scaffolds" for their roles as bioisosteres and their ability to modulate physicochemical properties like solubility and metabolic stability[1][2][3]. Similarly, functionalized cyclohexanone cores are foundational in the synthesis of natural products and have demonstrated a wide range of bioactivities, including antitumor and antibacterial properties[4][5].
This guide provides a comprehensive framework for researchers. It outlines a proposed synthetic pathway, a rigorous analytical workflow for structural verification and purity assessment, and a comparative biological screening cascade to elucidate its therapeutic potential against relevant benchmarks.
Introduction: The Scientific Rationale
The strategic combination of a pyridine ring and a cyclohexanone moiety presents a compelling case for investigation. The pyridine nitrogen can act as a hydrogen bond acceptor, a coordination site for metalloenzymes, and a handle for modulating pKa and solubility. The α-hydroxy ketone (or tertiary carbinol) on the cyclohexanone ring introduces a chiral center and a potent hydrogen bond donor/acceptor group, critical for specific interactions with biological targets.
This structure is an isomer of pyridone-containing molecules, which are well-regarded in medicinal chemistry for their ability to mimic peptide bonds and improve drug-like properties[1][2]. We hypothesize that 2-Hydroxy-2-pyridin-3-yl-cyclohexanone could serve as a novel scaffold for developing inhibitors of kinases, metabolic enzymes, or other targets where precise hydrogen bonding and aromatic interactions are crucial for affinity and selectivity.
Proposed Synthesis and Mechanistic Considerations
The most direct and reliable method for synthesizing the target tertiary alcohol is the nucleophilic addition of a pyridinyl organometallic reagent to a suitably protected cyclohexanone precursor. The following protocol is proposed, based on established organometallic chemistry principles.
Experimental Protocol: Grignard-based Synthesis
Objective: To synthesize 2-Hydroxy-2-pyridin-3-yl-cyclohexanone via the addition of 3-pyridinylmagnesium bromide to 1,4-cyclohexanedione monoethylene ketal, followed by deprotection.
Causality: The use of a mono-protected cyclohexanedione is critical. Direct addition to 1,2-cyclohexanedione would be non-selective and prone to side reactions like enolization. The ethylene ketal provides a robust protecting group that is stable to the strongly basic Grignard reagent and can be efficiently removed under acidic conditions.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In a separate flask, dissolve 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add approximately 10% of the 3-bromopyridine solution to the magnesium turnings and warm gently until the color of the iodine fades, indicating reaction initiation.
-
Add the remaining 3-bromopyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for 1-2 hours until the magnesium is consumed. The resulting dark brown solution is 3-pyridinylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Dissolve 1,4-cyclohexanedione monoethylene ketal (1.1 eq) in anhydrous THF in a separate flame-dried flask under nitrogen.
-
Cool this solution to 0 °C in an ice bath.
-
Transfer the prepared Grignard reagent to an addition funnel and add it dropwise to the cooled ketal solution over 30 minutes.
-
After addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
-
Quenching and Deprotection:
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. This protonates the alkoxide and neutralizes excess Grignard reagent.
-
Add 2M hydrochloric acid (HCl) and stir vigorously at room temperature for 2-3 hours to hydrolyze the ketal protecting group. Monitor deprotection by TLC or LC-MS.
-
-
Workup and Purification:
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
-
Workflow Visualization
Caption: Proposed synthetic workflow for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Analytical Characterization and Validation
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the final compound.
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural confirmation and purity | Signals for the pyridinyl ring (δ 7-9 ppm), cyclohexanone protons (δ 1.5-3.0 ppm), and a broad singlet for the hydroxyl proton (disappears on D₂O exchange). |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the carbonyl carbon (~200-210 ppm), the carbinol carbon (δ ~70-80 ppm), and distinct aromatic/aliphatic signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₃NO₂ (191.23 g/mol ). |
| Infrared (IR) Spectroscopy | Functional group identification | A broad O-H stretch (~3400 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and C=C/C=N stretches from the pyridine ring (~1600-1400 cm⁻¹). |
| HPLC/UPLC | Purity assessment | A single major peak (>95% purity) under optimized chromatographic conditions. |
Proposed Biological Evaluation: A Comparative Framework
Given the prevalence of pyridone and cyclohexanone scaffolds in oncology and infectious disease research, a primary screening cascade should focus on these areas[1][3][4]. The performance of the novel compound should be compared against established drugs.
Comparative Screening Cascade
Caption: Proposed biological screening cascade for the novel compound.
Comparison with Alternative Compounds
The following table outlines potential benchmarks against which the experimental data for our target compound can be compared.
| Therapeutic Area | Alternative Compound / Standard | Key Performance Metric | Rationale for Comparison |
| Anticancer (General) | Doxorubicin | IC₅₀ (μM) against various cell lines | Broad-spectrum cytotoxic agent used as a positive control in cancer cell line screening. |
| Anticancer (Kinase Inhibitor) | Sunitinib | IC₅₀ (nM) against specific kinases (e.g., VEGFR, PDGFR) | Contains a heterocyclic core and serves as a benchmark for multi-kinase inhibitors. |
| Antibacterial (Gram-Positive) | Vancomycin | Minimum Inhibitory Concentration (MIC) (μg/mL) | Standard-of-care antibiotic for resistant Gram-positive infections like MRSA. |
| Antibacterial (Gram-Negative) | Ciprofloxacin | Minimum Inhibitory Concentration (MIC) (μg/mL) | Broad-spectrum fluoroquinolone antibiotic used as a benchmark for Gram-negative activity. |
Conclusion and Future Directions
While 2-Hydroxy-2-pyridin-3-yl-cyclohexanone remains an under-explored area of chemical space, its constituent fragments provide a strong rationale for its synthesis and evaluation. The protocols and frameworks detailed in this guide offer a clear and scientifically rigorous path forward for its investigation. Successful synthesis and characterization would yield a novel scaffold with significant potential. Subsequent biological screening, benchmarked against established agents, will be crucial in determining its viability as a lead compound for drug development programs in oncology, infectious disease, or other areas where its unique structural features can be leveraged.
References
A comprehensive list of references would be compiled here upon execution of the proposed studies. The following sources provide the foundational context for this guide.
-
2-hydroxy-3-pyridin-3-ylcyclohex-2-en-1-one. Chemical Synthesis Database. [Link]
-
Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Cyclohexanone, 2-hydroxy-. PubChem, NIH. [Link]
-
Al-Amiery, A. A. (2024). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. [Link]
- WO2004013090A1 - Synthesis of cyclohexanone derivatives.
-
(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
Gabr, Y., et al. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
-
Matiychuk, V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
-
Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
Hazard Assessment: A Tale of Two Moieties
Understanding the proper disposal procedure begins with a thorough hazard assessment. 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is a complex molecule, and its risk profile is a composite of its constituent parts: the pyridine core and the cyclohexanone ring.
-
The Pyridine Moiety: Pyridine and its derivatives are recognized for their potential toxicity and environmental persistence.[1][2] Pyridine itself is a flammable liquid that is harmful to aquatic life and can take months or even years to fully degrade in the atmosphere.[2][3] Exposure can lead to various adverse health effects, and it is considered a potential carcinogen.[2][4] As a nitrogen-containing heterocycle, it is regulated as a hazardous waste, and under no circumstances should it be disposed of via sanitary sewer systems.[5][6]
-
The Cyclohexanone Moiety: Cyclohexanone is a flammable and combustible liquid that can cause serious skin and eye irritation.[7][8][9] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] Like pyridine, it is subject to hazardous waste regulations.[7]
Given these characteristics, 2-Hydroxy-2-pyridin-3-yl-cyclohexanone must be treated as a flammable, toxic, and environmentally hazardous chemical waste . The primary method for its disposal is through an approved hazardous waste management facility.[10]
Anticipated Hazard Profile Summary
The following table summarizes key hazard data from the parent compounds, which should be used as a conservative estimate for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
| Hazard Metric | Pyridine | Cyclohexanone | Anticipated for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone |
| GHS Hazard Statements | H226, H302, H312, H332, H315, H319 | H226, H302, H312, H332, H315, H318, H335 | Assumed to be similar or more severe; treat as Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Skin Irritant, and Serious Eye Damage/Irritation. [8][11] |
| Flash Point | 20 °C (68 °F)[3] | 43 °C (109.4 °F)[9] | Treat as a Flammable Liquid. |
| Toxicity | LD50 Oral (Rat): 891 mg/kg[12] | LD50 Oral (Rat): 1620 mg/kg[9] | Assume High Toxicity. Handle with extreme care. |
| Environmental Hazard | Harmful to aquatic life.[3] | Slightly hazardous for water.[13] | Presume to be an Environmental Hazard. Prevent release to drains and soil. [10][13] |
| Disposal Route | Hazardous Waste[5] | Hazardous Waste[7] | Must be disposed of as Regulated Hazardous Waste. [6] |
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, ensure the proper Personal Protective Equipment (PPE) is worn. The causality for this level of protection is the compound's potential for dermal absorption, skin/eye irritation, and inhalation toxicity.[8][12]
-
Gloves: Chemical-resistant gloves are mandatory. Butyl rubber is an excellent choice for pyridine.[12] Nitrile gloves are not recommended for prolonged contact with pyridine. Always consult a manufacturer's glove compatibility chart.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[11]
-
Lab Coat: A fully buttoned, flame-resistant laboratory coat must be worn.
-
Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must be conducted within a certified laboratory chemical fume hood to prevent inhalation.[12]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[12]
Step-by-Step Disposal Procedures
The core principle is waste segregation . Never mix this compound with other waste streams unless explicitly directed by your EHS department. The rationale is to prevent unknown, potentially violent chemical reactions and to ensure the waste is properly profiled for the disposal facility.
Protocol 1: Disposal of Neat Compound and Concentrated Solutions
-
Waste Identification: Clearly label a dedicated, sealable waste container as "Hazardous Waste: 2-Hydroxy-2-pyridin-3-yl-cyclohexanone".[10] Include the full chemical name and appropriate hazard pictograms (e.g., flammable, toxic, irritant).
-
Containerization: Use a chemically compatible and leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][10] Ensure the container has a secure, vapor-tight lid to prevent the escape of flammable and toxic fumes.
-
Transfer: Carefully transfer the chemical waste into the designated container using a funnel. This must be done inside a chemical fume hood.
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area.[6] This area should be cool, well-ventilated, and away from sources of ignition and incompatible materials like strong oxidizing agents.[12]
-
Final Disposal: Once the container is full or is no longer being added to, complete a chemical collection request form for pickup by your institution's EHS department or a licensed hazardous waste contractor.[10][12]
Protocol 2: Disposal of Contaminated Solid Waste
This stream includes items like gloves, weighing paper, pipette tips, and absorbent pads contaminated with the compound.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled container. A heavy-duty plastic bag or a lined solid waste container is appropriate.
-
Containerization: For items with significant contamination, double-bagging is a recommended practice to prevent leaks and exposure.[10]
-
Labeling: Label the container or bag as "Hazardous Waste: Solid waste contaminated with 2-Hydroxy-2-pyridin-3-yl-cyclohexanone".
-
Storage & Disposal: Store in the Satellite Accumulation Area and arrange for EHS pickup along with other hazardous waste.
Protocol 3: Spill Management
Accidents require immediate and correct action. The procedure varies based on the spill's magnitude.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access. Eliminate all sources of ignition.[7]
-
For Small Liquid Spills (<100 mL):
-
Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7][10] Do not use combustible materials like paper towels as the primary absorbent. [10]
-
Carefully scoop the absorbed material into a sealable container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team without delay.[10] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Caption: Decision workflow for proper waste segregation and disposal.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Anwar, M. F., et al. (2022). Pyridine: Exposure, risk management, and impact on life and environment. ResearchGate. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Ronen, Z., & Bollag, J. M. (1992). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]
-
New Jersey Department of Health. (2010, February). Cyclohexanone - Hazardous Substance Fact Sheet. [Link]
-
2M Holdings. (2020, October 13). SAFETY DATA SHEET CYCLOHEXANONE LRG. [Link]
-
Armour, M. A., et al. (2011). Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Washington State University. (n.d.). Pyridine Safety Data Sheet and Standard Operating Procedure. Retrieved from [Link]
-
Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. [Link]
-
Chemius. (n.d.). Cyclohexanone Safety Data Sheet. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Cyclohexanone. [Link]
-
RCI Labscan Limited. (2021, April 1). SAFETY DATA SHEET - Cyclohexanone. [Link]
-
University of Pennsylvania EHRS. (2022, June 30). Laboratory Chemical Waste Management Guidelines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rcilabscan.com [rcilabscan.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. louisville.edu [louisville.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Mobile [my.chemius.net]
Essential Safety and Operational Protocols for Handling 2-Hydroxy-2-pyridin-3-yl-cyclohexanone
A Senior Application Scientist's Guide to Safe Handling, Personal Protective Equipment, and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds like 2-Hydroxy-2-pyridin-3-yl-cyclohexanone into the laboratory workflow necessitates a robust and proactive approach to safety. As a Senior Application Scientist, my aim is to provide you with a comprehensive guide that is not just a list of rules, but a framework for thinking about the safe handling of this and similar research chemicals. This document is built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure that the information is not only accurate but also practical and field-tested.
The fundamental principle of handling any new chemical entity is to anticipate and mitigate potential hazards. Given that a specific Safety Data Sheet (SDS) for 2-Hydroxy-2-pyridin-3-yl-cyclohexanone may not be readily available, we must infer its potential hazards from its constituent molecular fragments: a pyridine ring and a cyclohexanone moiety. This approach, rooted in established chemical safety principles, allows us to develop a comprehensive safety protocol.
The pyridine component suggests potential for volatility, a pungent odor, and possible health effects upon inhalation, ingestion, or skin contact, including nausea and respiratory irritation.[1][2] The cyclohexanone portion of the molecule points towards risks of flammability, skin and eye irritation, and potential for respiratory tract irritation and central nervous system effects like drowsiness or dizziness if inhaled.[3][4][5] Therefore, our safety protocols will be conservative, addressing the combined potential hazards of both parent structures.
Core Directive: A Multi-Layered Approach to Safety
Effective safety is not a single action but a system of overlapping protective measures. For 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, this involves a three-tiered approach: engineering controls, administrative controls, and, as the final and crucial barrier, Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are modifications to the laboratory environment that minimize exposure to hazardous substances.
-
Fume Hood: All work with 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2] This is non-negotiable. The volatile nature of pyridine and the potential for respiratory irritation from cyclohexanone derivatives make this the most critical safety measure.[2][6]
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[2]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is to be performed safely.
-
Standard Operating Procedures (SOPs): Before beginning any work, a detailed, written SOP for the handling of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone must be in place. This SOP should be read and understood by all personnel involved in the experiment.
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.
-
Training: All personnel must be trained on the potential hazards of pyridine and cyclohexanone derivatives, as well as the specific procedures outlined in the SOP.[1]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense between you and the chemical.[7] A risk assessment is crucial for selecting the appropriate PPE for any laboratory task.[8] For 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, the following PPE is mandatory.[9]
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles during procedures with a high risk of splashing.[10] | Protects against splashes and vapors that can cause serious eye damage, a known hazard of cyclohexanone.[3][4][5] |
| Hand Protection | Nitrile gloves are recommended due to their resistance to pyridine.[1] It is advisable to double-glove. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound. | Provides a barrier against skin absorption, which can be a route of exposure for both pyridine and cyclohexanone derivatives.[2][4] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. | Protects the skin and personal clothing from splashes and spills.[7] |
| Foot Protection | Closed-toe shoes. | Prevents injury from dropped objects and protects feet from spills.[7] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. | Protects against the inhalation of harmful vapors. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a clear, procedural framework for handling 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-Hydroxy-2-pyridin-3-yl-cyclohexanone.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Eye Protection (Goggles)
-
Face Shield (if required)
-
Gloves (double-gloved)
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves.
-
Remove face shield.
-
Remove lab coat.
-
Remove inner gloves.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is vital.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, evacuate the laboratory and notify the appropriate emergency response personnel. For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[1] The absorbed material should then be placed in a sealed container for disposal as hazardous waste. |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with 2-Hydroxy-2-pyridin-3-yl-cyclohexanone, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: The hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[12] Follow all local, state, and federal regulations. Under no circumstances should this material be disposed of down the drain or in the regular trash.[12]
Conclusion: A Culture of Safety
The safe handling of novel compounds like 2-Hydroxy-2-pyridin-3-yl-cyclohexanone is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct PPE, you can protect yourself, your colleagues, and your research. This guide provides a framework, but it is the responsibility of every researcher to apply these principles thoughtfully and to always prioritize safety in the laboratory.
References
-
Lab Alley. (n.d.). Cyclohexanone, Lab Grade Safety Data Sheet. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
Penta chemicals. (2025). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
Kamil, M., Fatima, A., Ullah, S., Ali, G., Khan, R., Ismail, N., Qayum, M., Irimie, M., Dinu, C. G., Ahmedah, H. T., & Cocuz, M. E. (2022). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Toxics, 10(11), 693. [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for Cyclohexanone (CASRN 108-94-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4765324, 2-(2-Cyclohexylidenehydrazinyl)pyridine. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Kamil, M., et al. (2022). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Toxics. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
-
Brigham Young University. (n.d.). A Chemists' Guide to PPE. Retrieved from [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. media.laballey.com [media.laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
